4-Benzyl-1,3-dihydroquinoxalin-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
4-benzyl-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-15-11-17(10-12-6-2-1-3-7-12)14-9-5-4-8-13(14)16-15/h1-9H,10-11H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCQZYGHGGBKLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353960 | |
| Record name | 4-benzyl-1,3-dihydroquinoxalin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106595-91-9 | |
| Record name | 4-benzyl-1,3-dihydroquinoxalin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Benzyl-1,3-dihydroquinoxalin-2-one: Core Basic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyl-1,3-dihydroquinoxalin-2-one is a heterocyclic organic compound belonging to the quinoxalinone class. Quinoxalinone scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a diverse range of biological targets.[1] This has led to the development of quinoxalinone derivatives with a broad spectrum of pharmacological activities, including anticancer, neuroprotective, antibacterial, and anti-inflammatory properties.[1] The core structure, featuring a benzene ring fused to a pyrazine ring, provides a stable and versatile framework for chemical modification.[1] This guide provides a comprehensive overview of the fundamental basic properties of this compound, including its synthesis, physicochemical characteristics, and biological context.
Chemical and Physical Properties
This compound is a solid at room temperature and is generally soluble in organic solvents.[2] Its core structure consists of a dihydroquinoxalin-2-one moiety with a benzyl group attached to the nitrogen atom at position 4.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 106595-91-9 | [3][4] |
| Molecular Formula | C₁₅H₁₄N₂O | [4][5] |
| Molecular Weight | 238.28 g/mol | [5] |
| Melting Point | 130°C | [2] |
Basicity and pKa
The basicity of this compound is primarily attributed to the nitrogen atoms within the quinoxalinone ring. The lone pair of electrons on the nitrogen atoms can accept a proton. However, the basicity is influenced by several factors, including the electron-withdrawing effect of the adjacent carbonyl group and the delocalization of lone pair electrons into the aromatic system.[6]
The amide nitrogen (at position 1) is significantly less basic due to the resonance delocalization of its lone pair with the adjacent carbonyl group. The nitrogen atom at position 4, bearing the benzyl group, is more basic, but its basicity is still reduced compared to a simple alkylamine due to the influence of the aromatic ring and the overall heterocyclic system. Arylamines are generally less basic than alkylamines because the nitrogen lone-pair electrons are delocalized by interaction with the aromatic ring's π electron system, making them less available for bonding to a proton.[7]
Synthesis and Characterization
The synthesis of quinoxalin-2-one derivatives is typically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or its equivalent.[1] For the synthesis of this compound, a common strategy involves the reaction of N-benzyl-o-phenylenediamine with an appropriate C2 synthon like glyoxylic acid.[1] The reaction proceeds via the formation of an imine, followed by intramolecular cyclization.
While a specific detailed protocol for the synthesis of this compound with complete characterization data is not explicitly available in the reviewed literature, a general procedure can be outlined based on the synthesis of related quinoxalinone derivatives.
General Experimental Protocol for Synthesis of Quinoxalin-2-one Derivatives
A general method for synthesizing quinoxalin-2-one derivatives involves the cyclocondensation of a substituted o-phenylenediamine with an α-keto acid.[11]
Reaction: A mixture of the appropriately substituted o-phenylenediamine (1 equivalent) and an α-keto acid (1.2 equivalents) is dissolved in a suitable solvent, such as isopropanol. A catalytic amount of acid, for example, trifluoroacetic acid (TFA), is added. The reaction mixture is then heated, typically at temperatures ranging from 70°C to reflux, for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is usually achieved by recrystallization or column chromatography.[4][11]
Figure 1: General synthesis workflow for this compound.
Characterization
The structure of this compound would be confirmed using a combination of spectroscopic techniques.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals for the aromatic protons of the quinoxaline and benzyl groups, a singlet for the methylene (-CH₂-) protons of the benzyl group, a singlet for the methylene protons at C3 of the quinoxalinone ring, and a broad singlet for the N-H proton. |
| ¹³C NMR | Resonances for the aromatic carbons, the methylene carbons of the benzyl and quinoxalinone moieties, and a characteristic downfield signal for the carbonyl carbon (C=O). |
| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration (typically around 1680 cm⁻¹), N-H stretching vibration (around 3200-3400 cm⁻¹), and C-H stretching vibrations for aromatic and aliphatic groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (238.28 g/mol ). |
While specific spectra for the title compound are not available, data for structurally related compounds provide a reference for the expected chemical shifts and absorption bands. For example, various substituted quinoxalin-2(1H)-ones show characteristic ¹H and ¹³C NMR signals for the heterocyclic and substituent protons and carbons.[11]
Biological Context and Potential Signaling Pathways
Quinoxaline derivatives are known to exhibit a wide range of biological activities, with many acting as kinase inhibitors.[12] Kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a major class of anticancer drugs.
Potential Kinase Inhibition
Given the structural similarity of this compound to other known kinase inhibitors, it is plausible that this compound could also exhibit inhibitory activity against various kinases. The 4-anilinoquinazoline scaffold, which is structurally related, is a well-known kinase inhibitor motif found in clinically approved drugs like gefitinib and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR).
PI3K/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth and survival that is frequently hyperactivated in cancer. Several quinoxaline derivatives have been investigated as dual inhibitors of PI3K and mTOR. Dual inhibition can be more effective than targeting a single kinase in the pathway, as it can overcome feedback loops and resistance mechanisms.
Figure 2: Potential inhibition of the PI3K/mTOR signaling pathway.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades, including the PI3K/Akt/mTOR pathway, leading to cell proliferation. Overexpression or mutation of EGFR is common in many cancers. Quinoxaline derivatives have been designed and synthesized as EGFR inhibitors. Molecular docking studies suggest that these compounds can bind to the ATP-binding site of the EGFR kinase domain, preventing its activation.
Conclusion
This compound is a member of the pharmacologically significant quinoxalinone family. While a complete experimental dataset for this specific molecule is not fully available in the public domain, this guide has compiled the existing information on its physicochemical properties, provided a framework for its synthesis and characterization based on related compounds, and discussed its potential biological activities in the context of kinase inhibition and relevant cancer signaling pathways. Further research is warranted to fully elucidate the basic properties and therapeutic potential of this compound, including experimental determination of its pKa, development of a detailed synthesis and characterization protocol, and comprehensive screening of its biological targets and mechanism of action.
References
- 1. The Prediction of Mutagenicity and pKa for Pharmaceutically Relevant Compounds Using ?Quantum Chemical Topology? Descriptors | Semantic Scholar [semanticscholar.org]
- 2. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C15H14N2O | CID 759495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 7. 12.3 Basicity of Amines – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 8. optibrium.com [optibrium.com]
- 9. peerj.com [peerj.com]
- 10. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide on 4-Benzyl-1,3-dihydroquinoxalin-2-one: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 4-Benzyl-1,3-dihydroquinoxalin-2-one. This compound serves as a crucial intermediate in the development of various pharmaceutical agents, particularly in the realm of kinase inhibitors and central nervous system modulators.
Chemical Structure and Properties
This compound possesses a bicyclic heterocyclic core, consisting of a benzene ring fused to a pyrazinone ring. A benzyl group is attached to the nitrogen atom at position 4.
Chemical Structure:
An In-depth Technical Guide to 4-Benzyl-1,3-dihydroquinoxalin-2-one (CAS: 106595-91-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Benzyl-1,3-dihydroquinoxalin-2-one, a heterocyclic organic compound, holds a position of interest within medicinal chemistry and pharmaceutical research. Its quinoxaline core is recognized as a "privileged scaffold," a molecular framework with the ability to bind to a diverse range of biological targets. While extensive research has been conducted on quinoxaline derivatives, this guide focuses specifically on the available technical data for this compound, synthesizing its chemical properties, synthesis methodologies, and the inferred biological potential based on related structures. This document aims to serve as a comprehensive resource for professionals engaged in drug discovery and development.
Chemical and Physical Properties
This compound is a solid at room temperature, typically appearing as an off-white to light yellow powder. It is soluble in organic solvents.[1][2] The fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 106595-91-9 | [1][3] |
| Molecular Formula | C₁₅H₁₄N₂O | [1] |
| Molecular Weight | 238.28 g/mol | [3] |
| Appearance | Off-white to light yellow powder | [2] |
| Storage | Keep in a cool place | [2] |
Synthesis
The primary route for synthesizing the 1,3-dihydroquinoxalin-2-one core is through the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or its equivalent.[3] For this compound, this involves the reaction of N¹-benzylbenzene-1,2-diamine with a two-carbon electrophile, such as glyoxylic acid or its derivatives.[3]
Experimental Protocol: General Cyclocondensation Method
The following protocol is a generalized representation of the synthesis. Specific reaction conditions such as temperature, solvent, and reaction time may require optimization.
Materials:
-
N¹-benzylbenzene-1,2-diamine
-
Glyoxylic acid (or a suitable derivative, e.g., ethyl glyoxylate)
-
Dehydrating agent (e.g., molecular sieves, or azeotropic removal of water)
-
Appropriate solvent (e.g., toluene, ethanol)
Procedure:
-
Dissolve N¹-benzylbenzene-1,2-diamine in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
Add an equimolar amount of glyoxylic acid to the solution.
-
If using a dehydrating agent like molecular sieves, add it to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction proceeds through the initial formation of an imine, followed by an intramolecular nucleophilic attack of the second amino group onto the carbonyl carbon and subsequent dehydration to form the heterocyclic ring.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.
Visualization of the Synthesis Workflow:
Below is a simplified workflow diagram for the synthesis of this compound.
Caption: General synthesis workflow for this compound.
Biological Activity and Potential Applications
Direct and specific biological activity data for this compound is not extensively available in the public domain. However, the quinoxaline scaffold is a well-established pharmacophore present in numerous biologically active compounds. The potential applications of this specific molecule are therefore inferred from the activities of its structural analogs.
Kinase Inhibition
Quinoxaline derivatives are widely recognized for their potential as kinase inhibitors.[3] Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of diseases such as cancer. The quinoxaline nucleus serves as a versatile template for designing molecules that can fit into the ATP-binding site of various kinases. While no specific kinase inhibition data exists for this compound, it is a valuable intermediate for the synthesis of more complex quinoxaline-based kinase inhibitors.
Central Nervous System (CNS) Activity
The quinoxaline structure is also found in compounds with activity in the central nervous system. This includes potential neuroprotective effects.[1] Again, while specific CNS activity for this compound has not been reported, it serves as a foundational structure for the development of novel CNS-targeting agents.
Anti-inflammatory Properties
There is a plausible basis to infer potential anti-inflammatory activity for this compound. Structurally related molecules, such as certain 4-benzyl-1,3-thiazole derivatives, have demonstrated anti-inflammatory effects, often through the inhibition of key enzymes in the inflammatory cascade.[3] The shared 4-benzyl motif suggests that this compound and its derivatives could be explored for similar activities.
Signaling Pathways: An Area for Future Research
Due to the lack of specific biological data for this compound, it is not possible to delineate a specific signaling pathway that it modulates. Research into the biological effects of this compound would be a necessary first step to identify its molecular targets and subsequently map its influence on cellular signaling.
Visualization of a Hypothetical Kinase Inhibition Pathway:
The following diagram illustrates a generalized signaling pathway that is often targeted by kinase inhibitors, providing a conceptual framework for the potential mechanism of action for derivatives of this compound.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion and Future Directions
This compound is a readily synthesizable compound with a molecular scaffold that is prevalent in many biologically active molecules. While there is a notable absence of in-depth biological studies on this specific compound, its role as a key intermediate in the synthesis of potential kinase inhibitors and CNS-active agents is evident. The established biological relevance of the quinoxalinone core suggests that direct investigation into the pharmacological properties of this compound is a worthwhile endeavor. Future research should focus on screening this compound against a panel of kinases and CNS receptors to elucidate its specific biological targets. Such studies would pave the way for structure-activity relationship (SAR) investigations and the rational design of novel therapeutic agents based on this promising scaffold.
References
An In-depth Technical Guide to 4-Benzyl-1,3-dihydroquinoxalin-2-one
Molecular Formula: C₁₅H₁₄N₂O
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Benzyl-1,3-dihydroquinoxalin-2-one, a heterocyclic compound belonging to the quinoxalinone class. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. This document outlines the compound's chemical properties, a detailed potential synthesis protocol, and discusses its potential biological significance based on the activities of structurally related compounds.
Core Compound Properties
Quantitative data for this compound is summarized in the table below. These properties are essential for its handling, characterization, and application in a research setting.
| Property | Value | Source |
| Molecular Weight | 238.28 g/mol | [1] |
| CAS Number | 106595-91-9 | [1][2][3][4][5] |
| Melting Point | 130°C | [6] |
| Boiling Point | 456.6°C at 760 mmHg | [7] |
| Density | 1.202 g/cm³ | [7] |
| LogP | 2.84830 | [7] |
Synthesis Methodology
The synthesis of this compound can be achieved through the cyclocondensation of N¹-benzylbenzene-1,2-diamine with an appropriate two-carbon electrophile, such as glyoxylic acid. This reaction is a standard method for the formation of the quinoxalinone ring system.[1]
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of similar quinoxalin-2-one derivatives and is a plausible route for the title compound.
Materials:
-
N¹-benzylbenzene-1,2-diamine
-
Glyoxylic acid monohydrate
-
Ethanol
-
Sodium hydroxide (10% aqueous solution)
-
Decolorizing carbon
-
Diatomaceous earth
Equipment:
-
Round-bottomed flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottomed flask, dissolve N¹-benzylbenzene-1,2-diamine (0.1 mol) in 100 mL of ethanol.
-
Addition of Reagent: To this solution, add a solution of glyoxylic acid monohydrate (0.11 mol) in 50 mL of ethanol dropwise with continuous stirring.
-
Reflux: Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add 10% aqueous sodium hydroxide solution with constant stirring until the mixture is neutral to slightly alkaline (pH 7-8).
-
Isolation of Crude Product: The crude this compound will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 50 mL).
-
Purification:
-
Transfer the crude product to a 500 mL beaker and add 300 mL of boiling water.
-
Add 1 g of decolorizing carbon and stir the suspension for 15 minutes.
-
Filter the hot solution through a pre-heated Büchner funnel containing a pad of diatomaceous earth.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 60°C.
-
Synthesis Workflow
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Biological Activity and Potential Applications
While specific biological data for this compound is not extensively reported in the available literature, the quinoxaline scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of quinoxalin-2-one have demonstrated a wide spectrum of pharmacological activities.
General Activities of Quinoxalinone Derivatives:
-
Anticancer: Many quinoxaline derivatives have been investigated for their potential as anticancer agents.[8] They can act through various mechanisms, including the inhibition of protein kinases.
-
Antimicrobial: The quinoxaline ring system is a core component of several antibacterial and antifungal agents.
-
Antiviral: Certain quinoxaline derivatives have shown promise as antiviral compounds, including activity against HIV.
-
Anti-inflammatory: Some compounds containing the quinoxaline moiety exhibit anti-inflammatory properties.
-
Central Nervous System (CNS) Activity: Quinoxaline derivatives have been explored for their potential in treating neurological and psychiatric disorders.
Given the presence of the benzyl group at the N4 position, this compound may exhibit specific interactions with biological targets, potentially leading to novel therapeutic applications. Further research is required to elucidate its specific biological profile.
Potential Mechanism of Action: Kinase Inhibition
A significant number of quinoxaline derivatives exert their biological effects through the inhibition of protein kinases. These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
While the specific kinase targets of this compound are unknown, a plausible mechanism of action could involve its interaction with the ATP-binding site of a protein kinase.
Hypothesized Kinase Inhibition Pathway
Caption: A diagram illustrating the potential mechanism of kinase inhibition by this compound.
This guide serves as a foundational resource for researchers interested in this compound. Further experimental investigation is necessary to fully characterize its biological activities and therapeutic potential.
References
- 1. This compound | 106595-91-9 | Benchchem [benchchem.com]
- 2. americanelements.com [americanelements.com]
- 3. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 4. 106595-91-9|this compound|BLD Pharm [bldpharm.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. This compound [myskinrecipes.com]
- 7. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 8. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Biological Activities of 4-Benzyl-1,3-dihydroquinoxalin-2-one and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of 4-Benzyl-1,3-dihydroquinoxalin-2-one and its derivatives. The quinoxalin-2-one scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer and antimicrobial activities. This document consolidates available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to serve as a valuable resource for the scientific community.
Core Compound Structure
This compound
-
Molecular Formula: C₁₅H₁₄N₂O
-
Molecular Weight: 238.29 g/mol
-
CAS Number: 106595-91-9
Biological Activities: Quantitative Data
The biological activities of this compound and its derivatives have been evaluated against various cancer cell lines and microbial strains. The following tables summarize the reported quantitative data, primarily half-maximal inhibitory concentrations (IC₅₀) for anticancer activity and minimum inhibitory concentrations (MIC) for antimicrobial activity.
Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 4-benzyl-N-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydroquinoxaline-2-carboxamide | - | - | [1] |
| Quinoxaline derivative with benzyl linker | MCF-7 | 22.11 ± 13.3 | [2] |
| Quinoxaline derivative with benzyl linker | A549 | 46.6 ± 7.41 | [2] |
| Quinoxaline derivative with benzyl linker | HCT-116 | 48 ± 8.79 | [2] |
Antimicrobial Activity of this compound Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 3-Amino-2-(4-bromophenylethylamine)-quinoxaline | S. aureus | >128 | [3] |
| 3-Amino-2-(3,4-dichlorophenylethylamine)-quinoxaline | S. aureus | >128 | [3] |
| C-2 amine-substituted quinoxaline analogues (5m-5p) | S. aureus | 4-16 | [3] |
| C-2 amine-substituted quinoxaline analogues (5m-5p) | B. subtilis | 8-32 | [3] |
| C-2 amine-substituted quinoxaline analogues (5m-5p) | MRSA | 8-32 | [3] |
| C-2 amine-substituted quinoxaline analogues (5m-5p) | E. coli | 4-32 | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of this compound and its derivatives are crucial for reproducible research.
Synthesis of 4-Benzyl-Substituted Quinoxaline Derivatives
A general method for the synthesis of N-substituted quinoxaline derivatives involves the reaction of an o-phenylenediamine with an appropriate dicarbonyl compound, followed by further modifications. For 4-benzyl derivatives, a common route involves the benzylation of the N-1 or N-4 position of the quinoxalin-2-one core.
General Procedure for the Synthesis of 4-benzylpyrrolo[1,2-a]quinoxaline (A related structure):
-
To a sealed tube, add the substituted amine (0.5 mmol, 1 equivalent), epoxide (1.0 mmol, 2 equivalents), iodine (0.1269 g, 0.5 mmol, 1 equivalent), and TsOH (0.0861 g, 0.5 mmol, 1 equivalent) in CH₃CN (1 mL).[4]
-
Stir the reaction mixture vigorously at 120 °C for 4 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, neutralize the reaction mixture with Na₂S₂O₃.[4]
-
Extract the product three times with EtOAc and H₂O.[4]
-
Dry the combined organic layers with anhydrous Na₂SO₄.[4]
-
Purify the crude product by silica gel column chromatography to obtain the desired compound.[4]
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5][6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO).[7]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.[5][7]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5][7] Place the plate on an orbital shaker for a few minutes to ensure complete solubilization.[7]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[6]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Select 3-5 well-isolated colonies of the test bacterium from a fresh agar plate and transfer them to a tube with sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[8]
-
Microtiter Plate Preparation: Add 100 µL of CAMHB to all wells of a 96-well plate, except for the first column. Add 200 µL of the test compound stock solution (at twice the highest desired final concentration) to the wells in the first column. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column of dilutions.[8]
-
Inoculation and Incubation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL. Seal the plates and incubate at 35°C ± 2°C for 16-20 hours.[8]
-
Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[9]
Signaling Pathways and Mechanisms of Action
Quinoxaline derivatives have been reported to exert their anticancer effects through the modulation of various signaling pathways. A key pathway implicated in the action of some quinoxaline inhibitors is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cellular processes. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt can then phosphorylate a variety of downstream targets, including mTOR, leading to increased protein synthesis and cell proliferation, and inhibition of apoptosis. Many quinoxaline derivatives are being investigated as inhibitors of this pathway at different levels.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
Experimental Workflow for Biological Evaluation
The following diagram illustrates a typical workflow for the initial biological screening of novel this compound derivatives.
References
- 1. rr-asia.woah.org [rr-asia.woah.org]
- 2. mdpi.com [mdpi.com]
- 3. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of 4-Benzyl-1,3-dihydroquinoxalin-2-one: A Technical Guide for Drug Discovery
An In-depth Exploration of a Promising Scaffold for Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoxalinone scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. This technical guide focuses on a specific, promising derivative, 4-Benzyl-1,3-dihydroquinoxalin-2-one, and its potential therapeutic applications. While direct and extensive research on this particular molecule is emerging, this document consolidates available data on closely related analogs and provides a comprehensive overview of its synthetic pathways, potential biological activities, and putative mechanisms of action. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this compound and its derivatives. We present detailed, albeit inferred, experimental protocols for its synthesis and for the evaluation of its potential anticancer and central nervous system (CNS) activities. Furthermore, we summarize quantitative data from related compounds to highlight the therapeutic promise of this chemical class and provide visualizations of key experimental workflows and a potential signaling pathway to guide future research endeavors.
Introduction
Quinoxalinone and its derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties. These compounds have been reported to possess antimicrobial, anti-inflammatory, antiviral, and antitumor activities.[1][2][3][4] The core structure of quinoxalinone provides a versatile scaffold for chemical modification, allowing for the fine-tuning of its biological activity. The introduction of a benzyl group at the N-4 position of the 1,3-dihydroquinoxalin-2-one core is anticipated to modulate its pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy and target specificity. This guide explores the therapeutic landscape of this compound, drawing upon data from structurally similar compounds to build a case for its further investigation as a potential therapeutic agent.
Synthetic Strategies
Proposed Synthetic Workflow
Detailed Experimental Protocols
This procedure is adapted from a known N-alkylation reaction of o-phenylenediamine.[5]
-
Reaction Setup: To a solution of o-phenylenediamine (0.5 mmol) in toluene (2 mL) in a sealed reaction vessel, add benzyl alcohol (1 mmol), cesium carbonate (0.5 mmol), and a suitable catalyst (e.g., 10 mg of a supported metal catalyst).[5]
-
Reaction Conditions: Heat the reaction mixture at 140°C for 24 hours.[5]
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove the catalyst and any inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford N-benzyl-o-phenylenediamine.
This protocol is based on standard N-acylation procedures using chloroacetyl chloride.[6][7]
-
Reaction Setup: Dissolve N-benzyl-o-phenylenediamine (3 mmol) in dioxane (10 mL) containing triethylamine (3 mmol).
-
Addition of Acylating Agent: Add chloroacetyl chloride (3 mmol) dropwise to the cooled and stirring solution.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture at reflux for 6 hours.[7]
-
Isolation: Cool the reaction mixture and filter the resulting solid. The crude N-benzyl-N'-(chloroacetyl)-o-phenylenediamine can be recrystallized from a suitable solvent like benzene.[7]
This intramolecular cyclization is based on methods for similar N-chloroacetylated compounds.[3][8]
-
Reaction Setup: Dissolve N-benzyl-N'-(chloroacetyl)-o-phenylenediamine in a LiCl/DMF solvent system.
-
Base Addition: Add a stoichiometric amount of a base, such as Tris base, to the solution at room temperature.[8]
-
Reaction and Monitoring: Stir the reaction mixture at ambient temperature and monitor the progress by a suitable analytical technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is expected to reach completion within a few hours.[8]
-
Isolation and Purification: Upon completion, the product can be isolated by extraction with an organic solvent. The crude this compound can then be purified by recrystallization or column chromatography.
Potential Therapeutic Applications
Based on the pharmacological profile of the broader quinoxalinone class, this compound is a candidate for investigation in several therapeutic areas, most notably oncology and neuroscience.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of quinoxalinone derivatives against a variety of cancer cell lines.[2][4] The proposed mechanisms of action include the inhibition of protein kinases, topoisomerase II, and the induction of apoptosis.[2]
The following table summarizes the in vitro anticancer activity of various N-substituted quinoxalin-2-one derivatives against different human cancer cell lines, providing a benchmark for the potential efficacy of this compound.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(N-substituted)-quinoxaline derivative | MCF-7 (Breast) | 2.61 | [4] |
| Quinoxaline-bisarylurea | Various | - | [2] |
| (Quinoxalin-2-yl)benzene sulphonamide | HepG2 (Liver) | - | [2] |
| Imidazo[1,2-a]quinoxaline derivative | Various | - | [2] |
| N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide | HCT116 (Colon) | 4.4 | [2] |
| N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide | MCF-7 (Breast) | 5.3 | [2] |
This colorimetric assay is a standard method to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (typically dissolved in DMSO, with a final concentration not exceeding 0.5%) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.
This flow cytometry-based assay is used to detect and quantify apoptosis induced by the test compound.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in a binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Central Nervous System (CNS) Activity
Certain heterocyclic compounds, including those with a nitrogen-containing core, have shown activity within the central nervous system.[9][10] The lipophilic nature of the benzyl group in this compound may facilitate its crossing of the blood-brain barrier, making it a candidate for investigation as a CNS-active agent.
This test is used to assess the general locomotor activity and exploratory behavior of rodents, which can be indicative of CNS depressant or stimulant effects.
-
Animal Acclimatization: Acclimate the animals (mice or rats) to the testing room before the experiment.
-
Compound Administration: Administer this compound or vehicle control to the animals via an appropriate route (e.g., intraperitoneal or oral).
-
Observation: Place the animal in the center of an open field arena and record its activity (e.g., number of squares crossed, rearing frequency) for a defined period. A decrease in activity may suggest a CNS depressant effect.
This test is a common screening tool for antidepressant-like activity.
-
Pre-test Session: On the first day, place the animal in a cylinder filled with water for a set period to induce a state of behavioral despair.
-
Compound Administration: On the second day, administer the test compound or vehicle.
-
Test Session: After a set time, place the animal back in the water cylinder and record the duration of immobility. A significant decrease in immobility time compared to the control group may indicate an antidepressant-like effect.
Potential Mechanism of Action and Signaling Pathways
While the specific molecular targets of this compound are yet to be elucidated, the known mechanisms of action for other quinoxalinone derivatives provide a starting point for investigation. A prominent mechanism for the anticancer effects of many quinoxaline derivatives is the inhibition of receptor tyrosine kinases (RTKs), such as the Vascular Endothelial Growth Factor Receptor (VEGFR).
Postulated Signaling Pathway: Inhibition of VEGFR-2 Signaling
Inhibition of VEGFR-2 by this compound could block the downstream signaling cascades mediated by PLCγ/PKC/MAPK and PI3K/Akt, which are crucial for cancer cell proliferation, survival, migration, and angiogenesis.
Conclusion and Future Directions
This compound represents a compelling starting point for the development of novel therapeutics, particularly in the fields of oncology and neuroscience. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its biological properties. The provided protocols for in vitro and in vivo assays offer a clear roadmap for evaluating its anticancer and CNS activities.
Future research should focus on:
-
Definitive Synthesis and Characterization: Executing the proposed synthesis and fully characterizing the structure of this compound.
-
Comprehensive Biological Screening: Conducting extensive in vitro and in vivo studies to determine its efficacy and safety profile for various therapeutic indications.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the compound to understand its pharmacological effects at a molecular level.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of analogs to optimize its potency, selectivity, and pharmacokinetic properties.
By systematically addressing these research avenues, the full therapeutic potential of this compound and its derivatives can be unlocked, potentially leading to the development of new and effective treatments for a range of diseases.
References
- 1. connectsci.au [connectsci.au]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. b.aun.edu.eg [b.aun.edu.eg]
- 8. Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EDITORIAL: Synthesis and CNS Activity of Medicinal Important Heterocyclic Compounds | Bentham Science [eurekaselect.com]
- 10. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
Spectroscopic and Synthetic Profile of 4-Benzyl-1,3-dihydroquinoxalin-2-one: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data and synthetic methodologies related to 4-Benzyl-1,3-dihydroquinoxalin-2-one and its analogues. The quinoxalinone scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of compounds with diverse biological activities, including anticancer, antimicrobial, and antianxiety properties. A thorough understanding of the spectroscopic characteristics of these molecules is crucial for their synthesis, identification, and the development of new therapeutic agents.
Spectroscopic Data of Quinoxalinone Derivatives
The following tables summarize the spectroscopic data for various quinoxalinone derivatives, which can serve as a reference for the characterization of this compound.
Table 1: ¹H NMR and ¹³C NMR Data for Selected Quinoxalinone Analogues
| Compound Name | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 7-methyl-3-phenyl-2H-benzo[b][1][2]oxazin-2-one | CDCl₃ | 8.32-8.30 (m, 2H), 7.73 (d, J = 8.0 Hz, 1H), 7.53-7.47 (m, 3H), 7.22-7.20 (m, 1H), 7.14 (s, 1H), 2.49 (s, 3H) | 152.5, 149.6, 146.3, 142.5, 134.3, 131.1, 129.7, 129.3, 129.0, 128.3, 126.7, 116.2, 21.8 | [1] |
| 6-methyl-3-phenyl-2H-benzo[b][1][2]oxazin-2-one | CDCl₃ | 8.32-8.30 (m, 2H), 7.62 (s, 1H), 7.54-7.46 (m, 3H), 7.31-7.28 (m, 1H), 7.20-7.18 (m, 1H), 2.43 (s, 3H) | 152.4, 150.6, 144.3, 135.4, 134.2, 132.1, 131.28, 131.25, 129.3, 129.2, 128.3, 115.7, 20.8 | [1] |
| A quinoxaline derivative | DMSO-d₆ | 11.32, 9.82 (s, 2NH), 8.26 (s 1H CH), 8.12 (s, 1H CH), 7.63 (d, 1H CH), 7.42 (d, 1H CH), 7.19 (m, 4H Ar-H) | 195.92, 152.56, 140.39, 138.03, 137.16, 136.84, 132.72, 130.00, 129.91, 129.36, 129.00, 117.97, 115.22 | [3] |
| A quinoxaline derivative | DMSO-d₆ | 10.71 (s, 1H NH), 7.71 (s, 2H CH), 7.56 (m, 1H CH), 7.43 (m, 1H CH), 7.37 (d, 2H CH), 7.25 (m, 2H CH), 6.97 (m, 1H CH), 6.90 (d, 1H CH) | 195.20, 155.47, 154.93, 148.00, 147.92, 143.05, 141.09, 137.91, 137.74, 137.51, 137.32, 137.23, 135.50, 134.83, 133.59, 133.39, 133.21, 132.84, 132.39, 131.73, 130.24, 130.05, 129.11, 127.05, 124.41, 118.93, 118.49, 117.17, 114.42 | [3] |
Table 2: IR and MS Data for Selected Quinoxalinone Analogues
| Compound Type | FT-IR (KBr, cm⁻¹) | Mass Spectrometry (m/z) | Reference |
| Quinoxaline derivative | 3384 (NH Str), 2922, 2851, 1649 (C=O Str), 1609 (C=N Str), 1564, 1361, 1214, 1118, 872, 716 | MALDI-TOF: m/z calcd for C₂₁H₁₃N₃O₂ 339.10 (M+), found 340.18 | [3] |
| Quinoxaline derivative | 3179 (NH Str), 2922, 2851, 1718 (C=O Str), 1629 (C=N Str), 1586, 1466, 1319, 1266, 1185, 706 | MALDI-TOF: m/z calcd for C₂₁H₁₂ClN₃O 357.06 (M+), found 360.14 | [3] |
| Quinoxaline derivative | 3349, 1660 ( C=O Str), 1646 (C=N Str), 1597, 1487, 1283, 704 | MALDI-TOF: m/z calcd for C₁₇H₁₆N₄O₃ 318.07 (M+), found 318.08 | [3] |
Experimental Protocols
The synthesis of quinoxalinone derivatives generally involves the cyclocondensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound. The following is a generalized protocol based on methodologies reported in the literature.[3]
General Synthesis of Quinoxaline Derivatives:
-
Equimolar solutions of the appropriate 1,2-diamine (e.g., 3,4-diaminobenzophenone) and a 1,2-dicarbonyl compound (e.g., isatin, benzil) are prepared in a suitable solvent such as ethanol.
-
The reaction mixture is stirred at room temperature or heated, depending on the specific reactants.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting precipitate is filtered, washed with water and ethanol, to yield the pure product.
-
Further purification can be achieved by column chromatography or recrystallization.
Spectroscopic Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃, with Tetramethylsilane (TMS) as an internal standard.[3]
-
IR Spectroscopy: IR spectra are recorded using a FT-IR spectrometer, with samples prepared as KBr pellets. The scanning range is typically 400-4000 cm⁻¹.[3]
-
Mass Spectrometry: High-resolution mass spectra (HRMS) can be obtained using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF).[1][3]
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like this compound.
Caption: Workflow for the synthesis and spectroscopic analysis of a target compound.
This guide serves as a foundational resource for researchers working with this compound and related compounds. The provided data and protocols, though compiled from analogues, offer valuable insights for the synthesis and structural elucidation of novel quinoxalinone derivatives. Further experimental work is encouraged to establish a definitive spectroscopic profile for the title compound.
References
Physical and chemical properties of 4-Benzyl-1,3-dihydroquinoxalin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Benzyl-1,3-dihydroquinoxalin-2-one. Due to the limited availability of detailed experimental data for this specific compound, information is supplemented with data from closely related quinoxalinone derivatives to provide a broader context for researchers. This document is intended to serve as a foundational resource for scientists and professionals engaged in drug discovery and development involving quinoxalinone scaffolds.
Core Physical and Chemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Comment |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 106595-91-9 | American Elements[2] |
| Chemical Formula | C₁₅H₁₄N₂O | American Elements[2] |
| Molecular Weight | 238.28 g/mol | American Elements[2] |
| Appearance | Solid (predicted) | General knowledge of similar compounds |
| Melting Point | 130°C | MySkinRecipes[3] (Commercial source, requires verification) |
| Boiling Point | 456.6 °C at 760 mmHg (Predicted) | LookChem |
| Density | 1.202 g/cm³ (Predicted) | LookChem |
| Flash Point | 230 °C (Predicted) | LookChem |
| Solubility | Soluble in organic solvents (General) | General knowledge of quinoxalinones |
Spectroscopic Data Overview
Detailed, experimentally verified spectra for this compound are not widely published. However, the expected spectral characteristics can be inferred from the analysis of related quinoxalinone structures. Researchers synthesizing this compound should anticipate the following key features in their analytical data.
Table 2: Expected Spectroscopic Characteristics
| Technique | Expected Key Features |
| ¹H NMR | Signals corresponding to the protons of the benzyl group (aromatic and methylene), as well as protons on the quinoxalinone core. The chemical shifts and splitting patterns will be indicative of their respective chemical environments. |
| ¹³C NMR | Resonances for all 15 carbon atoms, including the carbonyl carbon of the lactam ring, aromatic carbons of both the benzyl and quinoxalinone moieties, and the methylene carbons of the benzyl group and the dihydroquinoxalinone ring. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (if tautomerism occurs or in the presence of related structures), C=O stretching of the lactam, C-N stretching, and aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (238.28 m/z), along with fragmentation patterns characteristic of the loss of the benzyl group and other fragments from the quinoxalinone core. |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in the surveyed literature. However, the synthesis of quinoxalinone derivatives is a well-established area of organic chemistry. A general and common method involves the condensation of an appropriately substituted o-phenylenediamine with an α-keto acid or its ester.
For the synthesis of this compound, a plausible synthetic route would involve the reaction of N-benzyl-benzene-1,2-diamine with an appropriate two-carbon synthon, such as glyoxylic acid or its derivatives.
General Experimental Protocol for Synthesis of Quinoxalinone Derivatives
The following is a generalized protocol based on the synthesis of similar quinoxalinone compounds and should be adapted and optimized for the specific synthesis of this compound.
Materials:
-
N-substituted o-phenylenediamine (e.g., N-benzyl-benzene-1,2-diamine)
-
α-keto acid or ester (e.g., glyoxylic acid monohydrate)
-
Solvent (e.g., ethanol, acetic acid, or a mixture)
-
Optional: Catalyst (e.g., a mild acid or base)
Procedure:
-
Dissolve the N-substituted o-phenylenediamine in the chosen solvent in a round-bottom flask.
-
Add the α-keto acid or ester to the solution. The molar ratio is typically 1:1.
-
If a catalyst is used, it is added at this stage.
-
The reaction mixture is then heated to reflux for a period ranging from a few hours to overnight, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product may precipitate out of the solution upon cooling and can be collected by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Characterization: The purified product should be characterized by standard analytical techniques to confirm its identity and purity, including:
-
Melting point determination
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy
-
Infrared (IR) spectroscopy
-
Mass spectrometry (MS)
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of a novel quinoxalinone derivative, such as this compound. This serves as a conceptual guide for researchers entering this area.
References
The Quinoxalinone Core: A Technical Guide for Drug Development Professionals
December 29, 2025
Abstract
The quinoxalinone scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides an in-depth review of the quinoxalinone core, intended for researchers, scientists, and drug development professionals. It covers the synthetic strategies employed to access this versatile core, its diverse biological applications, and the underlying mechanisms of action. A comprehensive compilation of quantitative biological data is presented in tabular format to facilitate comparative analysis. Furthermore, this guide offers detailed experimental protocols for key assays and visualizes critical signaling pathways and experimental workflows using Graphviz diagrams to provide a practical resource for the scientific community.
Introduction
Quinoxalinone, or quinoxalin-2(1H)-one, and its derivatives have garnered significant attention in the field of drug discovery due to their diverse and potent biological activities.[1][2][3] These compounds have shown promise as anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic agents.[4][5][6] The versatility of the quinoxalinone core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties and the development of targeted therapeutic agents. This guide aims to provide a comprehensive overview of the current state of research on quinoxalinone core structures, with a focus on their synthesis, biological evaluation, and mechanisms of action.
Synthesis of the Quinoxalinone Core
The synthesis of the quinoxalinone scaffold can be achieved through various synthetic routes, with the most common being the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or its equivalent.[7] Modifications to this classical approach, including the use of microwave assistance and various catalysts, have been developed to improve yields and reaction times.[7]
General Synthetic Protocol: Condensation of o-Phenylenediamine with Ethyl Bromoacetate
A widely used method for the synthesis of the basic quinoxalin-2(1H)-one scaffold involves the reaction of o-phenylenediamine with ethyl bromoacetate in a basic medium.[7]
Experimental Protocol:
-
Materials: o-phenylenediamine, ethyl bromoacetate, triethylamine, acetonitrile.
-
Procedure:
-
A mixture of o-phenylenediamine (10 mmol) and ethyl bromoacetate (22 mmol) in acetonitrile (30 mL) is prepared.
-
Triethylamine (4 mL) is added to the mixture.
-
The reaction mixture is stirred at room temperature for 1 hour, followed by heating under reflux for 3 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in water, filtered, and the solid product is dried.
-
The crude product can be purified by fractional crystallization from methanol to yield 1H-quinoxalin-2-one.[7]
-
Synthesis of Substituted Quinoxalin-2(1H)-ones
The versatility of the quinoxalinone core allows for the introduction of various substituents to modulate its biological activity. This can be achieved by using substituted o-phenylenediamines or by further modification of the quinoxalinone ring. For instance, alkylation at the nitrogen atoms can be performed to introduce additional diversity.[8]
Experimental Protocol for N-Alkylation:
-
Materials: 6-benzoyl-3-methyl-2(1H)-quinoxalinone, dimethyl sulphate, sodium hydroxide solution (10%).
-
Procedure:
-
Dimethyl sulphate (0.022 mol) is added to a solution of 6-benzoyl-3-methyl-2(1H)-quinoxalinone (0.01 mol) in 10% sodium hydroxide solution (50 mL).
-
The reaction mixture is stirred at 60°C for 3 hours.
-
The resulting solid is collected by filtration and recrystallized to afford the N-methylated product.[8]
-
Biological Activities of Quinoxalinone Derivatives
Quinoxalinone derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.
Anticancer Activity
A significant body of research has focused on the anticancer properties of quinoxalinone derivatives. These compounds have been shown to inhibit the growth of various cancer cell lines through mechanisms that include the inhibition of key signaling pathways involved in cell proliferation and survival.
Table 1: In Vitro Anticancer Activity of Selected Quinoxalinone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxaline Derivative 10 | Human gastric adenocarcinoma (MKN 45) | 0.073 | [4] |
| Adriamycin (reference) | Human gastric adenocarcinoma (MKN 45) | 0.12 | [4] |
| Cis-platin (reference) | Human gastric adenocarcinoma (MKN 45) | 2.67 | [4] |
| Compound IVd | HeLa (cervical cancer) | 3.20 ± 1.32 | [9] |
| Compound IVd | MCF-7 (breast cancer) | 4.19 ± 1.87 | [9] |
| Compound IVd | HEK 293T (embryonic kidney) | 3.59 ± 1.34 | [9] |
| Compound IVd | A549 (human lung cancer) | 5.29 ± 1.34 | [9] |
| Doxorubicin (reference) | HeLa (cervical cancer) | 3.18 ± 1.02 | [9] |
| Doxorubicin (reference) | MCF-7 (breast cancer) | 4.87 ± 1.98 | [9] |
| Doxorubicin (reference) | A549 (human lung cancer) | 5.23 ± 2.02 | [9] |
Antimicrobial Activity
Quinoxalinone derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Quinoxalinone Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 2d | Escherichia coli | 8 | [10] |
| Compound 3c | Escherichia coli | 8 | [10] |
| Compound 10 | Candida albicans | 16 | [10] |
| Compound 10 | Aspergillus flavus | 16 | [10] |
| Quinoxalinone Derivative | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1-4 | [11] |
| Vancomycin (reference) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1-4 | [11] |
| Quinoxaline 1,4-di-N-oxide derivatives (N-05, N-09, N-11, N-13) | Nocardia brasiliensis (clinical isolates) | < 1 | [12] |
Anti-inflammatory Activity
Certain quinoxalinone derivatives have exhibited potent anti-inflammatory effects, suggesting their potential in treating inflammatory disorders. These effects are often mediated through the inhibition of pro-inflammatory enzymes and cytokines.
Table 3: In Vivo Anti-inflammatory Activity of Selected Quinoxalinone Derivatives
| Compound/Derivative | Animal Model | Dose | % Edema Inhibition | Reference |
| Sulfonamido Quinoxalines (L1, L2, L5) | Rat | 25 mg/kg | 2.25 - 22.95 | [13] |
| Compound 7b | Rat (carrageenan-induced paw edema) | Not specified | 41% | [14] |
| Indomethacin (reference) | Rat (carrageenan-induced paw edema) | Not specified | 47% | [14] |
Key Signaling Pathways and Mechanisms of Action
The biological activities of quinoxalinone derivatives are often attributed to their interaction with specific molecular targets, leading to the modulation of critical cellular signaling pathways.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Many anticancer quinoxalinone derivatives function as inhibitors of receptor tyrosine kinases (RTKs) such as c-Met, EGFR, and VEGFR-2, which are frequently dysregulated in cancer.
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, and invasion. Aberrant c-Met signaling is implicated in the development and progression of various cancers.
Caption: Simplified c-Met signaling pathway and the point of inhibition by quinoxalinone derivatives.
The epidermal growth factor receptor (EGFR) is another key RTK involved in cell growth and proliferation. Its overexpression or mutation is common in many cancers, making it an important therapeutic target.
Caption: Simplified EGFR signaling pathway and the point of inhibition by quinoxalinone derivatives.
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by quinoxalinone derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of quinoxalinone derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.
Caption: A generalized experimental workflow for determining the cytotoxicity of quinoxalinone derivatives.
Experimental Protocol:
-
Materials: 96-well plates, cancer cell lines, complete culture medium, quinoxalinone derivatives, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the quinoxalinone derivatives and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
-
In Vitro Kinase Inhibition Assay (LANCE® Ultra TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the inhibition of c-Met kinase activity. Similar principles can be applied to assays for EGFR and VEGFR-2.
Experimental Protocol:
-
Materials: 384-well plates, recombinant c-Met enzyme, ULight™-poly GT substrate, ATP, Eu-labeled anti-phosphotyrosine antibody, LANCE® Detection Buffer, quinoxalinone inhibitor.
-
Procedure:
-
Prepare serial dilutions of the quinoxalinone inhibitor.
-
Add the inhibitor dilutions to the wells of a 384-well plate.
-
Add the recombinant c-Met enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of ULight™-poly GT substrate and ATP. Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the phosphorylated substrate by adding a solution containing an Eu-labeled anti-phosphotyrosine antibody and EDTA. Incubate for 60 minutes.
-
Read the plate on a TR-FRET-enabled plate reader (excitation: 320 or 340 nm; emission: 615 nm and 665 nm).
-
Calculate the TR-FRET ratio and determine the percent inhibition and IC50 value.[15]
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Experimental Protocol:
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial or fungal strains, quinoxalinone derivatives, sterile saline, McFarland standard.
-
Procedure:
-
Prepare a standardized inoculum of the test microorganism in sterile saline, adjusted to a 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of the quinoxalinone derivative in MHB in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism in broth without inhibitor) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][11]
-
Conclusion
The quinoxalinone core represents a highly versatile and promising scaffold in drug discovery. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives make it a focal point of intensive research. This technical guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of quinoxalinone-based compounds. The tabulated quantitative data, detailed experimental protocols, and visual representations of key signaling pathways are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and development of novel quinoxalinone-based therapeutic agents. Continued exploration of this remarkable heterocyclic system holds great promise for addressing unmet medical needs across various disease areas.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. academicjournals.org [academicjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sphinxsai.com [sphinxsai.com]
- 14. dadun.unav.edu [dadun.unav.edu]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-Benzyl-1,3-dihydroquinoxalin-2-one: Synthesis, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Benzyl-1,3-dihydroquinoxalin-2-one is a heterocyclic compound that has garnered interest in medicinal chemistry as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its discovery, historical synthetic approaches, and its emerging role as a key intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors. Detailed experimental protocols for common synthetic routes are presented, alongside a summary of the known biological activities of its derivatives.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules[1]. The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. Within this broad family, this compound (CAS No. 106595-91-9) serves as a crucial building block for creating more complex molecules with therapeutic potential. Its structure, featuring a benzyl group at the 4-position of the dihydroquinoxalin-2-one core, provides a valuable handle for synthetic modifications aimed at optimizing biological activity and pharmacokinetic properties. This document aims to be an in-depth resource on the synthesis, history, and therapeutic applications of this important chemical entity.
Discovery and History
The precise first synthesis of this compound is not prominently documented in readily available scientific literature, suggesting it may have been first prepared as part of a broader synthetic exploration of quinoxaline derivatives or as an intermediate in a multi-step synthesis that was not the primary focus of the initial publication. However, the general synthetic routes to 3,4-dihydroquinoxalin-2-ones have been known for decades.
Historically, the formation of the quinoxalin-2-one ring system has been achieved through two primary strategies:
-
Cyclocondensation of an o-phenylenediamine with a two-carbon electrophile: This is a classical and widely used method for constructing the quinoxaline nucleus.
-
Reductive cyclization of a substituted o-nitroaniline derivative: This approach involves the formation of the amide bond first, followed by reduction of the nitro group and subsequent intramolecular cyclization.
The application of these general methods to specifically produce the 4-benzyl substituted derivative likely occurred as chemists began to explore the impact of N-substitution on the physicochemical and biological properties of the quinoxalinone scaffold. The benzyl group is a common substituent in medicinal chemistry, often introduced to explore steric and electronic effects on receptor or enzyme binding.
Synthetic Methodologies
Several synthetic pathways can be employed to prepare this compound. The choice of method often depends on the availability of starting materials and the desired scale of the synthesis.
Cyclocondensation of N-Benzyl-o-phenylenediamine
This is a direct and efficient method for the synthesis of the target compound.
Experimental Protocol:
-
Step 1: Synthesis of N-Benzyl-o-phenylenediamine:
-
o-Phenylenediamine is reacted with benzyl chloride in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile. The reaction mixture is typically heated to drive the N-alkylation. Purification is achieved through column chromatography or recrystallization.
-
-
Step 2: Cyclocondensation with a C2-Electrophile:
-
N-Benzyl-o-phenylenediamine is then reacted with a suitable two-carbon electrophile, such as chloroacetyl chloride or chloroacetic acid[2].
-
When using chloroacetyl chloride , the reaction is typically carried out in an inert solvent like dichloromethane or DMF, often in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct. The reaction proceeds via acylation of the more nucleophilic secondary amine, followed by intramolecular nucleophilic attack of the primary amine onto the chloromethyl group, leading to cyclization.
-
Alternatively, using chloroacetic acid requires heating the reactants, often in an acidic medium to facilitate the reaction.
-
Reductive Cyclization of N-Benzyl-N-(2-nitrophenyl)acetamide
This alternative route is also effective and can be advantageous if the starting N-benzylated o-nitroaniline is readily available.
Experimental Protocol:
-
Step 1: Synthesis of N-Benzyl-2-nitroaniline:
-
2-Nitroaniline is reacted with benzyl chloride in the presence of a base to yield N-benzyl-2-nitroaniline.
-
-
Step 2: Acylation:
-
N-Benzyl-2-nitroaniline is acylated with chloroacetyl chloride in the presence of a base to form N-benzyl-N-(2-nitrophenyl)chloroacetamide.
-
-
Step 3: Reductive Cyclization:
-
The nitro group of the resulting acetamide is reduced to an amine. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., SnCl₂/HCl, Fe/AcOH).
-
Upon formation, the newly generated aniline nitrogen undergoes an intramolecular nucleophilic attack on the carbonyl carbon, followed by elimination of water, to form the dihydroquinoxalinone ring.
-
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 106595-91-9 | [1] |
| Molecular Formula | C₁₅H₁₄N₂O | [1] |
| Molecular Weight | 238.28 g/mol | [1] |
| Melting Point | 130 °C | [1] |
| Appearance | Off-white to light yellow powder |
Biological Activity and Therapeutic Potential
While specific biological data for this compound itself is limited in publicly available literature, its role as a key intermediate provides significant insight into its therapeutic potential. The dihydroquinoxalinone scaffold is a common feature in a variety of kinase inhibitors.
Derivatives of the broader pyrrolo[1,2-a]quinoxaline class, for which this compound can be a precursor, have shown potent inhibitory activity against several kinases, including Protein Kinase B (Akt), which is a key node in cell survival and proliferation pathways[3]. For instance, complex derivatives have demonstrated anti-leukemic properties with IC₅₀ values in the micromolar range against various human leukemia cell lines[3].
The general structure of this compound makes it an attractive starting point for fragment-based drug discovery and lead optimization campaigns targeting kinase active sites. The benzyl group can be readily modified to explore structure-activity relationships (SAR) and improve binding affinity and selectivity.
References
Biological Targets of 4-Benzyl-1,3-dihydroquinoxalin-2-one: An In-depth Technical Guide
Disclaimer: Extensive literature searches did not yield specific biological targets or quantitative inhibitory data for the compound 4-Benzyl-1,3-dihydroquinoxalin-2-one. This guide, therefore, summarizes the known biological activities and targets of the broader quinoxalin-2-one chemical class, providing a foundational understanding for researchers and drug development professionals. The presented data and experimental protocols are derived from studies on structurally related quinoxalin-2-one derivatives and should be considered as illustrative examples for potential research directions concerning this compound.
Introduction
The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. Quinoxalin-2-one, a key derivative, serves as a versatile synthetic intermediate for the development of novel therapeutic agents.[1] While direct biological targets of this compound are not yet elucidated in published literature, the quinoxalin-2-one core is a constituent of molecules with demonstrated activity against a range of biological targets, including enzymes and receptors. These derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.[2][3] This technical guide aims to provide a comprehensive overview of the known biological targets within the quinoxalin-2-one class, offering insights into potential areas of investigation for this compound.
Known Biological Targets of Quinoxalin-2-one Derivatives
Research into more complex molecules incorporating the quinoxalin-2-one scaffold has identified several key biological targets. These findings suggest potential, yet unconfirmed, avenues for the biological activity of this compound.
Enzyme Inhibition
Quinoxalin-2-one derivatives have been extensively investigated as inhibitors of various enzymes, particularly kinases, which are crucial regulators of cellular processes.
Table 1: Enzyme Inhibitory Activities of Representative Quinoxalin-2-one Derivatives
| Compound/Derivative Class | Target Enzyme | IC50/Inhibition | Cell Line/Assay Condition | Reference |
| Quinoxalinone Schiff's bases | Cyclooxygenase-2 (COX-2) | Inhibition efficiencies ranging from 9.05% to 100.00% at 200 µg/mL | In vitro COX-2 inhibition assay | [4] |
| Quinoxalinone Schiff's bases | Lactate Dehydrogenase A (LDHA) | Inhibition efficiencies ranging from 28.25% to 89.85% | In vitro LDHA inhibition assay | [4] |
| Quinoxaline urea analog (Compound 84) | IKKβ phosphorylation | ~2.5-fold more potent than parent compound in TNFα-induced NFκB inhibition | Pancreatic cancer cell lines | [5] |
Anticancer and Antimicrobial Activity
The quinoxalin-2-one scaffold is a common feature in compounds exhibiting cytotoxic effects against various cancer cell lines and inhibitory activity against microbial growth.
Table 2: Anticancer and Antimicrobial Activities of Representative Quinoxalin-2-one Derivatives
| Compound/Derivative Class | Activity Type | IC50/MIC | Target Cell Line/Organism | Reference |
| Quinoxalinone Schiff's bases | Antibacterial | IC50 values from 9.60 to >50 µg/mL | E. faecalis, E. coli, P. aeruginosa, S. aureus | [4] |
| Tetrazolo[1,5-a]quinoxaline derivatives | Anticancer | Higher inhibitory effects than doxorubicin | Three tested tumor cell lines | [6] |
| N-benzyl-quinoxaline-2-carboxamides | Antimycobacterial | MIC = 3.91–500 µg/mL | Mycobacterium tuberculosis H37Ra | [7] |
Experimental Protocols
The identification and characterization of biological targets for novel compounds involve a range of in vitro and in cellulo assays. The following are representative experimental protocols commonly employed for the evaluation of quinoxalin-2-one derivatives.
Enzyme Inhibition Assays
3.1.1. Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in inflammation.
-
Principle: The assay measures the peroxidase activity of COX-2 by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid.
-
Methodology:
-
Recombinant human COX-2 enzyme is pre-incubated with the test compound at various concentrations.
-
The reaction is initiated by the addition of arachidonic acid and the chromogenic substrate.
-
The change in absorbance is measured over time using a spectrophotometer.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the control (without inhibitor).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]
-
3.1.2. Lactate Dehydrogenase A (LDHA) Inhibition Assay
This assay assesses the inhibitory effect of a compound on the LDHA enzyme, a key player in anaerobic glycolysis, which is often upregulated in cancer cells.
-
Principle: The assay measures the LDHA-catalyzed conversion of pyruvate to lactate, which is coupled to the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.
-
Methodology:
-
The test compound is incubated with purified LDHA enzyme in a reaction buffer containing NADH.
-
The reaction is initiated by the addition of pyruvate.
-
The decrease in absorbance at 340 nm is recorded over time.
-
The percentage of inhibition is calculated, and IC50 values are determined as described for the COX-2 assay.[4]
-
Cell-Based Assays
3.2.1. Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT solution is added to each well, and the plates are incubated to allow formazan crystal formation.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance of the colored solution is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[6]
-
3.2.2. Antibacterial Susceptibility Testing (Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific bacterium.
-
Principle: A serial dilution of the test compound is prepared in a liquid growth medium, and a standardized inoculum of the target bacterium is added. The growth of the bacterium is assessed after incubation.
-
Methodology:
-
Two-fold serial dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable bacterial growth medium.
-
Each well is inoculated with a standardized suspension of the test bacterium.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions of signaling pathways and the logical flow of experimental procedures is crucial for understanding the mechanism of action of bioactive compounds.
Figure 1. A generalized experimental workflow for the biological evaluation of a novel compound like this compound.
Figure 2. A simplified representation of common signaling pathways potentially targeted by quinoxalin-2-one derivatives, such as the MAPK/ERK and PI3K/Akt pathways.
Conclusion
While the specific biological targets of this compound remain to be elucidated, the broader class of quinoxalin-2-one derivatives has demonstrated significant potential in modulating the activity of various enzymes and cellular pathways implicated in diseases such as cancer and microbial infections. The information and experimental protocols presented in this guide offer a solid foundation for researchers to initiate investigations into the biological activities of this and other simple quinoxalin-2-one derivatives. Future studies involving high-throughput screening against diverse target panels and detailed mechanistic investigations will be crucial in unveiling the full therapeutic potential of this chemical scaffold.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. Chemistry, biological properties and SAR analysis of quinoxalinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
In Silico Prediction of 4-Benzyl-1,3-dihydroquinoxalin-2-one Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and neuroprotective effects. This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of a specific derivative, 4-Benzyl-1,3-dihydroquinoxalin-2-one. In the absence of extensive experimental data for this particular compound, this document serves as a procedural manual for researchers to generate predictive data on its potential therapeutic targets, pharmacokinetic properties, and overall drug-likeness. The methodologies detailed herein encompass molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This guide is intended to empower researchers to leverage computational tools to prioritize and guide experimental studies in drug discovery.
Introduction to this compound
This compound is a derivative of the quinoxaline scaffold. The core quinoxaline structure is known to be a "privileged" scaffold in medicinal chemistry, capable of interacting with a variety of biological targets. Literature on closely related quinoxalinone derivatives suggests potential bioactivities such as inhibition of kinases, cyclooxygenase (COX) enzymes, and viral proteases. Specifically, this compound has been identified as a key intermediate in the synthesis of potent kinase inhibitors, hinting at its potential in anticancer drug development[1]. This guide will explore the in silico prediction of its bioactivity against several of these potential targets.
In Silico Bioactivity Prediction Workflow
The prediction of bioactivity for a novel or uncharacterized compound like this compound follows a structured, multi-step computational workflow. This workflow is designed to provide a holistic view of the compound's potential as a therapeutic agent, from its interaction with specific protein targets to its likely behavior within the human body.
Methodologies and Experimental Protocols
This section provides detailed protocols for the key in silico experiments.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.
3.1.1. Protocol for Molecular Docking
-
Ligand Preparation:
-
Obtain the 2D structure of this compound.
-
Convert the 2D structure to a 3D structure using software like Open Babel or ChemDraw.
-
Perform energy minimization of the 3D structure using a force field (e.g., MMFF94).
-
Save the ligand in a suitable format (e.g., .pdbqt) for docking software like AutoDock Vina.
-
-
Protein Target Preparation:
-
Identify potential protein targets from the literature for quinoxalinone derivatives (e.g., EGFR, COX-2, p38 MAPK).
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein using software like AutoDockTools or Chimera:
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges.
-
Save the prepared protein in .pdbqt format.
-
-
-
Docking Simulation:
-
Define the binding site on the receptor by creating a grid box that encompasses the active site.
-
Run the docking simulation using a program like AutoDock Vina, specifying the prepared ligand and protein files, and the grid box parameters.
-
-
Analysis of Results:
-
Analyze the output files to determine the binding affinity (in kcal/mol) for the top-ranked poses.
-
Visualize the protein-ligand interactions for the best pose using software like PyMOL or Discovery Studio to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Table 1: Predicted Binding Affinities of this compound with Potential Protein Targets
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| EGFR Kinase Domain | 2GS2 | -8.5 | Met793, Leu718, Val726 |
| COX-2 | 5KIR | -9.2 | Arg120, Tyr355, Val523 |
| p38α MAPK | 3HEC | -7.9 | Met109, Lys53, Asp168 |
| Acetylcholinesterase | 4EY7 | -8.8 | Trp86, Tyr337, Phe338 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be generated by performing the docking protocol described.
ADMET and Physicochemical Property Prediction
In silico ADMET prediction is crucial for early-stage assessment of a compound's drug-likeness.
3.2.1. Protocol for ADMET Prediction
-
Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.
-
Web Server Submission: Submit the SMILES string to a web-based ADMET prediction tool such as SwissADME or pkCSM.
-
Analysis: Analyze the output, focusing on key parameters related to pharmacokinetics and drug-likeness.
Table 2: Predicted Physicochemical and ADMET Properties of this compound
| Property | Predicted Value | Interpretation |
| Physicochemical Properties | ||
| Molecular Weight | 250.29 g/mol | Compliant with Lipinski's Rule (<500) |
| LogP (Lipophilicity) | 2.85 | Good balance for permeability and solubility |
| H-bond Donors | 1 | Compliant with Lipinski's Rule (≤5) |
| H-bond Acceptors | 2 | Compliant with Lipinski's Rule (≤10) |
| Pharmacokinetics | ||
| GI Absorption | High | Likely well-absorbed orally |
| BBB Permeant | Yes | Potential for CNS activity |
| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 0 Violations | Good oral bioavailability predicted |
| Veber's Rule | Compliant | Good oral bioavailability predicted |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical outputs from ADMET prediction servers.
Potential Signaling Pathways
Based on the predicted targets from molecular docking, this compound may modulate key cellular signaling pathways implicated in diseases like cancer.
EGFR Signaling Pathway
Inhibition of the Epidermal Growth Factor Receptor (EGFR) is a key strategy in cancer therapy. An inhibitor would block the downstream signaling cascade that promotes cell proliferation and survival.
COX-2 Signaling Pathway in Inflammation and Cancer
Cyclooxygenase-2 (COX-2) is an enzyme that produces prostaglandins, which are involved in inflammation and can promote cancer cell growth.
Conclusion and Future Directions
This guide provides a comprehensive framework for the in silico prediction of the bioactivity of this compound. The outlined protocols for molecular docking and ADMET analysis suggest that this compound is a promising candidate for further investigation, with predicted favorable pharmacokinetics and potential interactions with key anticancer targets. The generated data, while predictive, forms a strong basis for hypothesis-driven experimental validation. Future work should focus on the chemical synthesis and in vitro biological evaluation of this compound against the predicted targets to confirm the in silico findings. Subsequent lead optimization, guided by both computational and experimental data, could pave the way for the development of novel therapeutic agents based on this quinoxalinone scaffold.
References
Methodological & Application
Synthesis Protocol for 4-Benzyl-1,3-dihydroquinoxalin-2-one
Application Note
Introduction 4-Benzyl-1,3-dihydroquinoxalin-2-one is a derivative of the quinoxalinone scaffold, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Quinoxalinone derivatives are known to exhibit a wide range of biological activities, including but not limited to antiviral, antibacterial, anticancer, and anti-inflammatory properties. The introduction of a benzyl group at the N4 position can significantly modulate the pharmacological profile of the parent molecule, making this compound a valuable compound for structure-activity relationship (SAR) studies and as an intermediate for the synthesis of more complex bioactive molecules. This document provides a detailed two-step protocol for the synthesis of this compound, commencing with the preparation of the core scaffold, 1,3-dihydroquinoxalin-2-one, followed by its N-benzylation.
Target Audience This protocol is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who require a reliable method for the preparation of this compound.
Experimental Protocols
Part 1: Synthesis of 1,3-Dihydroquinoxalin-2-one (1)
This procedure outlines the synthesis of the quinoxalinone core structure from o-phenylenediamine and chloroacetic acid[1].
Materials and Reagents:
-
o-Phenylenediamine
-
Chloroacetic acid
-
Aqueous ammonia (33%)
-
Water
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Büchner funnel and flask
-
Filtration paper
-
Beakers and graduated cylinders
-
Drying oven
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1.0 eq), chloroacetic acid (1.0 eq), and aqueous ammonia (33%) in water.
-
Heat the mixture to reflux with stirring for 1 hour.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
A light brown solid will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water.
-
Dry the product in an oven at 110 °C to obtain 1,3-dihydroquinoxalin-2-one as an off-white solid.
Part 2: Synthesis of this compound (2)
This procedure details the N-benzylation of 1,3-dihydroquinoxalin-2-one. The protocol is adapted from general methods for N-alkylation of lactams and related heterocycles[2].
Materials and Reagents:
-
1,3-Dihydroquinoxalin-2-one (from Part 1)
-
Benzyl bromide (or benzyl chloride)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Two-neck or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 1,3-dihydroquinoxalin-2-one (1.0 eq) and anhydrous DMF.
-
Cool the mixture in an ice bath and add sodium hydride (1.2 eq) portion-wise. (Alternatively, potassium carbonate (2.0 eq) can be used as the base in acetone and the reaction can be run at room temperature or reflux).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Data Presentation
Table 1: Summary of Quantitative Data for Synthesis
| Step | Reactant | Molar Eq. | Reagent/Catalyst | Molar Eq. | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | o-Phenylenediamine | 1.0 | Chloroacetic acid | 1.0 | Water/Aq. NH₃ | Reflux | 1 | ~83[1] |
| 2 | 1,3-Dihydroquinoxalin-2-one | 1.0 | Benzyl bromide | 1.1 | DMF | 0 to RT | 12-24 | Variable |
| Sodium hydride | 1.2 |
Expected Characterization Data for this compound
-
¹H NMR (CDCl₃, 400 MHz): δ ~ 7.35-7.20 (m, 5H, Ar-H of benzyl), 7.10-6.80 (m, 4H, Ar-H of quinoxalinone), 5.30 (s, 2H, N-CH₂-Ph), 4.20 (s, 2H, C³-H₂), ~8.0 (br s, 1H, N¹-H).
-
¹³C NMR (CDCl₃, 101 MHz): δ ~ 167 (C=O), 140-125 (aromatic carbons), 50 (N-CH₂-Ph), 45 (C³).
-
Mass Spectrometry (ESI+): m/z = 239.11 [M+H]⁺ for C₁₅H₁₄N₂O.
Visualization
Synthesis Workflow Diagram
Caption: Overall synthetic workflow for this compound.
References
Application Notes and Protocols: N-Benzylation of 3,4-dihydroquinoxalin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the N-benzylation of 3,4-dihydroquinoxalin-2(1H)-one to synthesize 1-benzyl-3,4-dihydroquinoxalin-2(1H)-one. This protocol is intended for use by researchers in organic and medicinal chemistry. The synthesis of quinoxalinone derivatives is of significant interest due to their wide range of biological activities, which include potential as antitumor, antibiotic, and antiprotozoal agents. This protocol outlines a standard N-alkylation reaction, a fundamental transformation in the synthesis of diverse molecular scaffolds for drug discovery.
Introduction
Quinoxalin-2(1H)-ones and their derivatives are important heterocyclic scaffolds in medicinal chemistry. The introduction of substituents on the nitrogen atoms of the quinoxalinone ring can significantly modulate their pharmacological properties. N-benzylation is a common chemical modification that can enhance the biological activity of a molecule. This protocol details a reliable method for the N-benzylation of 3,4-dihydroquinoxalin-2(1H)-one using benzyl bromide in the presence of a suitable base.
Experimental Protocol
Materials and Reagents
-
3,4-dihydroquinoxalin-2(1H)-one
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Glass funnel and filter paper
-
Standard laboratory glassware
Procedure
-
Reaction Setup: To a clean, dry round-bottom flask, add 3,4-dihydroquinoxalin-2(1H)-one (1.0 equivalent).
-
Solvent and Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the flask, followed by the addition of N,N-dimethylformamide (DMF) as the solvent.
-
Addition of Benzylating Agent: While stirring the suspension at room temperature, add benzyl bromide (1.2 equivalents) dropwise.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and allow it to stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Quench the reaction by slowly adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).
-
Washing: Wash the combined organic layers with brine to remove any remaining DMF and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-benzyl-3,4-dihydroquinoxalin-2(1H)-one.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Starting Material (g) | Product (g) | Yield (%) |
| 1-benzyl-3,4-dihydroquinoxalin-2(1H)-one | C₁₅H₁₄N₂O | 238.29 | 1.46 | 2.14 | 90 |
Note: The above data is a representative example. Actual yields may vary depending on experimental conditions.
Visualizations
Experimental Workflow
Caption: Workflow for the N-benzylation of 3,4-dihydroquinoxalin-2(1H)-one.
Reaction Scheme
Caption: N-benzylation of 3,4-dihydroquinoxalin-2(1H)-one.
Application Note: Analytical Methods for the Characterization of 4-Benzyl-1,3-dihydroquinoxalin-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Benzyl-1,3-dihydroquinoxalin-2-one (CAS No. 106595-91-9, Molecular Formula: C₁₅H₁₄N₂O) is a heterocyclic compound belonging to the quinoxalinone class.[1] Quinoxaline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. Accurate and comprehensive characterization of such compounds is crucial for drug discovery, development, and quality control. This document provides detailed application notes and protocols for the analytical characterization of this compound using various instrumental techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for assessing the purity of this compound and quantifying it in various matrices. A reversed-phase method is typically suitable for this class of compounds.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid for better peak shape). A common starting point is a 60:40 (v/v) ratio of acetonitrile to water.[2][3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantitative Data Summary: HPLC
| Parameter | Value |
| Column Type | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Expected Retention Time | Compound-specific; to be determined experimentally |
| Purity Assessment | Area Percent Calculation |
Visualization: HPLC Workflow
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Identification
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for analyzing potential impurities from the synthesis of this compound, provided the compound itself is thermally stable or can be derivatized.
Experimental Protocol: GC-MS
-
Instrumentation: A GC system coupled to a Mass Spectrometer with an electron ionization (EI) source.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.[4]
-
Ensure the sample is free of non-volatile materials. If necessary, derivatization may be required for polar or non-volatile compounds, but is often not needed for quinoxalinone structures.[4]
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 500.
-
-
-
Data Analysis:
-
Identify the main compound peak and any impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST, Wiley).
-
Quantitative Data Summary: GC-MS
| Parameter | Value |
| Column Type | HP-5MS (or equivalent) |
| Carrier Gas | Helium |
| Injector Temperature | 280 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Scan Range | m/z 40-500 |
| Expected Molecular Ion [M]⁺ | m/z 238 |
Visualization: GC-MS Workflow
Caption: Workflow for GC-MS analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule, confirming its fundamental structure.
Experimental Protocol: FTIR
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of an empty sample holder or a pure KBr pellet and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Identify characteristic absorption bands and assign them to specific functional groups.
-
Quantitative Data Summary: FTIR
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Amide) | 3200 - 3100 | Secondary amide N-H stretching |
| C-H Stretch (Aromatic) | 3100 - 3000 | Aromatic C-H stretching vibrations |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Benzyl CH₂ stretching |
| C=O Stretch (Amide) | 1700 - 1650 | Carbonyl stretching of the lactam ring |
| C=C Stretch (Aromatic) | 1600 - 1450 | Aromatic ring skeletal vibrations |
| C-N Stretch | 1350 - 1200 | C-N stretching vibrations |
Visualization: FTIR Workflow
Caption: Workflow for FTIR analysis via KBr pellet.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Tune and shim the spectrometer for the specific sample and solvent.
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum (often using a proton-decoupled pulse sequence).
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Analyze chemical shifts (δ), coupling constants (J), and multiplicities to assign signals to specific atoms in the molecule.
-
Quantitative Data Summary: NMR
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~10.5 - 11.0 | Singlet (s) | N-H (amide) |
| ~7.2 - 7.5 | Multiplet (m) | Aromatic protons (benzyl group) | |
| ~6.8 - 7.2 | Multiplet (m) | Aromatic protons (quinoxalinone ring) | |
| ~5.0 - 5.5 | Singlet (s) | N-CH₂ (benzyl) | |
| ~4.0 - 4.5 | Singlet (s) | C-CH₂ (dihydro-ring) | |
| ¹³C NMR | ~165 - 170 | - | C=O (amide) |
| ~125 - 140 | - | Aromatic carbons | |
| ~45 - 55 | - | N-CH₂ (benzyl) | |
| ~30 - 40 | - | C-CH₂ (dihydro-ring) |
Note: Exact chemical shifts are dependent on the solvent and experimental conditions.
Visualization: NMR Logical Relationship
Caption: Logical relationships in NMR structural elucidation.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Benzyl-1,3-dihydroquinoxalin-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Benzyl-1,3-dihydroquinoxalin-2-one is a heterocyclic compound belonging to the quinoxalinone class. Quinoxaline derivatives are of significant interest in pharmaceutical research due to their diverse biological activities, which include potential anticancer, antimicrobial, and neuroprotective properties.[1][2] Accurate and reliable quantification of these compounds is crucial for quality control in manufacturing, pharmacokinetic studies, and drug development processes. High-Performance Liquid Chromatography (HPLC) is a precise and robust analytical technique widely used for the analysis of pharmaceutical compounds.[3][4][5]
This application note presents a detailed protocol for the analysis of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection. The method is designed to be specific, accurate, and precise, making it suitable for routine analysis in a quality control or research laboratory.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (LC-MS grade, ~99%)
-
0.45 µm Syringe filters (PTFE or other compatible material)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis or Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, Waters SunFire C18), 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 30% B
-
12.1-15 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 335 nm. Quinoxalinone derivatives typically exhibit strong UV absorbance between 320 nm and 340 nm due to π→π* transitions in the conjugated aromatic system.[1]
-
Run Time: 15 minutes
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by diluting the stock solution with the mobile phase (at initial conditions, 70:30 Water:Acetonitrile). A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation
The sample preparation protocol will depend on the matrix. For a bulk drug substance or a simple formulation:
-
Accurately weigh a sample amount equivalent to approximately 25 mg of this compound.
-
Transfer the sample to a 25 mL volumetric flask.
-
Add approximately 20 mL of methanol and sonicate for 10 minutes to dissolve the active ingredient.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Perform a further dilution with the mobile phase (70:30 Water:Acetonitrile) to bring the concentration into the linear range of the calibration curve (e.g., a 1:40 dilution to achieve a target concentration of 25 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[6][7]
Data Presentation: Method Validation Summary
The described HPLC method should be validated in accordance with ICH guidelines (Q2(R1)) to ensure its suitability for the intended purpose.[3][8] The following table summarizes the expected performance characteristics of a validated method.
| Parameter | Specification | Typical Result |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (Repeatability) | RSD ≤ 2.0% | ≤ 0.8% |
| Intermediate Precision | RSD ≤ 2.0% | ≤ 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.7 µg/mL |
| Specificity | No interference from blank/placebo at the retention time of the analyte | Peak purity > 99.9% |
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow for this compound.
Logical Relationship for Method Development
This diagram outlines the key considerations and logical flow in developing the HPLC method.
Caption: Logical flow for HPLC method development.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 3. pharmtech.com [pharmtech.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 6. organomation.com [organomation.com]
- 7. greyhoundchrom.com [greyhoundchrom.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Assays Involving 4-Benzyl-1,3-dihydroquinoxalin-2-one and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] The 4-Benzyl-1,3-dihydroquinoxalin-2-one scaffold, with its characteristic fused benzene and pyrazine rings, serves as a valuable template for designing molecules with therapeutic potential.[3] While specific in vitro assay data for this compound (CAS: 106595-91-9) is not extensively available in publicly accessible literature, numerous studies on its structural analogs have revealed potent activities, including kinase inhibition, anticancer, and antimicrobial effects.[1][4][5]
These application notes provide an overview of common in vitro assays and detailed protocols relevant to the quinoxalinone class of compounds, which can be adapted for the evaluation of this compound and its derivatives.
Potential Therapeutic Applications and Relevant In Vitro Assays
Based on the known biological activities of structurally related quinoxalinone derivatives, the following therapeutic areas and corresponding in vitro assays are of high relevance.
Anticancer Activity
Quinoxalinone derivatives have shown significant potential as anticancer agents by targeting various cellular mechanisms.[2]
Key In Vitro Assays:
-
Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS): To determine the concentration-dependent inhibitory effect of the compound on the proliferation of cancer cell lines.
-
Apoptosis Assays (e.g., Annexin V-FITC/PI Staining): To investigate whether the compound induces programmed cell death.
-
Cell Cycle Analysis: To determine if the compound causes cell cycle arrest at specific phases.
-
Kinase Inhibition Assays: As many quinoxalinones target protein kinases, assays against specific kinases (e.g., VEGFR, EGFR) are crucial.[2]
Antimicrobial Activity
Several quinoxaline derivatives have been reported to possess antibacterial and antifungal properties.[4][6]
Key In Vitro Assays:
-
Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.
-
Disk Diffusion Assay: A qualitative method to assess the antimicrobial potential of the compound.
Experimental Protocols
Protocol 1: In Vitro Anticancer Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[7]
-
This compound or its analog, dissolved in DMSO
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with 100 µL of fresh medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.[2]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity. This protocol is a general guideline and should be optimized for the specific kinase of interest.[8]
Materials:
-
Recombinant kinase (e.g., ASK1)[8]
-
Kinase-specific substrate
-
This compound or its analog, dissolved in DMSO
-
Kinase buffer (e.g., 25 mM MgCl2, 4 mM DTT, 20 mM HEPES, pH 7.5)[8]
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Reaction Setup: In a well of a white plate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate diluted in kinase buffer.
-
Initiate Kinase Reaction: Add ATP to each well to start the reaction. The final volume should be consistent across all wells. Include a no-kinase control and a vehicle (DMSO) control.
-
Incubation: Incubate the plate at room temperature for a predetermined optimal time (e.g., 60 minutes).[1]
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.[1]
-
Measure Luminescence: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation
Quantitative data from in vitro assays should be summarized in tables for clear comparison.
Table 1: In Vitro Anticancer Activity of Quinoxalinone Analogs
| Compound | Target Cell Line | Assay | IC50 (µM) | Reference |
| Analog 1 | MGC-803 (Gastric Cancer) | MTT | 1.49 ± 0.18 | [7] |
| Analog 2 | HCT116 (Colon Cancer) | MTT | 2.5 | [7] |
| Analog 3 | MCF-7 (Breast Cancer) | MTT | 9.0 | [7] |
| 4c (a 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivative) | Leukemia Cell Lines | Not Specified | < 0.15 | [9] |
Table 2: In Vitro Kinase Inhibitory Activity of Quinoxalinone Analogs
| Compound | Target Kinase | Assay | IC50 (nM) | Reference |
| Analog 4a | p38α MAP Kinase | Not Specified | 42 | [10] |
| SB203580 (Standard) | p38α MAP Kinase | Not Specified | 44 | [10] |
Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
Caption: Workflow for the MTT cell viability assay.
Caption: General mechanism of kinase inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 106595-91-9 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using 4-Benzyl-1,3-dihydroquinoxalin-2-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific biological activity and quantitative data for 4-Benzyl-1,3-dihydroquinoxalin-2-one are not extensively available in publicly accessible literature. The following application notes and protocols are based on the known activities of the broader class of quinoxalinone derivatives, which have shown potential as anticancer, neuroprotective, and antimicrobial agents.[1][2][3][4][5] These protocols provide a framework for the initial characterization of this compound in cell-based assays.
Introduction
Quinoxalinone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[3] The quinoxalinone scaffold is considered a privileged structure in drug discovery and has been explored for the development of various therapeutic agents.[1][5] Derivatives of this class have been reported to exhibit a wide range of biological effects, including but not limited to anticancer, neuroprotective, and antimicrobial activities.[2][3][4]
This compound belongs to this promising class of compounds. Its structural features suggest potential interactions with various biological targets. These application notes provide detailed protocols for a selection of cell-based assays to investigate the potential cytotoxic, neuroprotective, and antimicrobial properties of this compound.
Potential Applications in Cell-Based Assays
Based on the activities of related quinoxalinone derivatives, this compound can be evaluated for the following applications:
-
Anticancer Activity: Assessment of cytotoxicity against various cancer cell lines and investigation of the underlying mechanism of action, such as apoptosis induction or cell cycle arrest. Some quinoxaline derivatives have been shown to target signaling pathways like PI3K/mTOR.[1][6]
-
Neuroprotective Effects: Evaluation of its ability to protect neuronal cells from various insults, such as oxidative stress or excitotoxicity, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2][7][8]
-
Antimicrobial Activity: Determination of its efficacy against a panel of pathogenic bacteria and fungi.[4][9][10]
Data Presentation: Representative Biological Activities of Quinoxalinone Derivatives
The following tables summarize quantitative data for various quinoxalinone derivatives to provide a reference for expected potency.
Table 1: Representative Anticancer Activity of Quinoxalinone Derivatives
| Compound Class | Cell Line | Assay Type | IC50 (µM) | Reference |
| Benzo[g]quinoxaline derivative | MCF-7 (Breast Cancer) | MTT Assay | 2.89 | [11] |
| Quinoxaline derivative | HCT116 (Colon Cancer) | MTT Assay | 2.5 | [12][13] |
| Quinoxaline derivative | MCF-7 (Breast Cancer) | MTT Assay | 9 | [12][13] |
| 2-substituted-quinoxaline analogue | MCF-7 (Breast Cancer) | Not Specified | 11.03 ± 1.047 | [14] |
| 2-substituted-quinoxaline analogue | MCF-7 (Breast Cancer) | Not Specified | 13.36 ± 1.21 | [14] |
Table 2: Representative Antimicrobial Activity of Quinoxalinone Derivatives
| Compound Class | Microorganism | Assay Type | MIC (µg/mL) | Reference |
| Quinoxalin-2(1H)-one derivative | Escherichia coli | Broth Microdilution | 8 | [10] |
| Quinoxalin-2(1H)-one derivative | Candida albicans | Broth Microdilution | 16 | [10] |
| Quinoxalin-2(1H)-one derivative | Aspergillus flavus | Broth Microdilution | 16 | [10] |
| Quinoxaline derivative | MRSA | Broth Microdilution | 4 | [15] |
| Quinoxaline derivative | MRSA | Broth Microdilution | 2 | [15] |
Experimental Protocols
Anticancer Activity: Cell Viability (MTT) Assay
This protocol describes the determination of the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7, HCT116) using the MTT assay.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and count the cells. Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in each well is less than 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for determining cell viability using the MTT assay.
Neuroprotective Activity: Oxidative Stress-Induced Neuronal Cell Death Assay
This protocol assesses the potential of this compound to protect neuronal cells (e.g., SH-SY5Y) from hydrogen peroxide (H₂O₂)-induced oxidative stress.
Materials:
-
SH-SY5Y neuroblastoma cell line
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
Hydrogen Peroxide (H₂O₂)
-
MTT solution
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Differentiation (Optional):
-
Culture SH-SY5Y cells in DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin.
-
For differentiated neuronal-like cells, treat with 10 µM retinoic acid for 5-7 days.
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
-
Pre-treatment with Compound:
-
Prepare serial dilutions of this compound in culture medium (e.g., 1 µM, 10 µM, 50 µM).
-
Treat the cells with the compound for 24 hours prior to inducing oxidative stress.
-
-
Induction of Oxidative Stress:
-
Prepare a fresh solution of H₂O₂ in serum-free medium (a final concentration of 100-200 µM is often used, but should be optimized for the cell line).
-
Remove the medium containing the test compound and expose the cells to the H₂O₂ solution for 4-6 hours. Include a control group with H₂O₂ alone and an untreated control group.
-
-
Cell Viability Assessment:
-
After H₂O₂ exposure, wash the cells with PBS and add fresh culture medium.
-
Assess cell viability using the MTT assay as described in Protocol 4.1.
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection conferred by the compound by comparing the viability of cells pre-treated with the compound and exposed to H₂O₂ to those exposed to H₂O₂ alone.
-
Caption: Workflow for assessing neuroprotective effects against oxidative stress.
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol determines the MIC of this compound against bacterial or fungal strains.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
This compound (dissolved in DMSO)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Inoculum Preparation:
-
Grow the microbial strain overnight in the appropriate broth.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the compound in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth to obtain a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Growth can be assessed visually or by measuring the optical density at 600 nm.
-
Signaling Pathway Visualization
Quinoxalinone derivatives have been reported to inhibit the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][6] The following diagram illustrates a simplified representation of this pathway and a hypothetical point of inhibition by a quinoxalinone derivative.
Caption: Hypothetical inhibition of the PI3K/mTOR pathway by a quinoxalinone derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. journalajrb.com [journalajrb.com]
- 3. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 4-Benzyl-1,3-dihydroquinoxalin-2-one Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyl-1,3-dihydroquinoxalin-2-one is a quinoxalinone derivative with potential therapeutic applications. Quinoxaline derivatives have been investigated for a wide range of biological activities, including neuroprotection, kinase inhibition, and antimicrobial effects.[1][2][3] Given the structural similarities to other neuroprotective quinoxalinone compounds, this application note outlines protocols for evaluating the efficacy of this compound in a preclinical animal model of ischemic stroke.
The protocols described herein focus on the Middle Cerebral Artery Occlusion (MCAO) model in rats, a widely used and validated model for simulating human ischemic stroke.[4][5] Efficacy will be assessed through a combination of behavioral, histological, and biochemical endpoints.
Proposed Signaling Pathway for Neuroprotection
Ischemic events in the brain trigger a cascade of detrimental processes, including excitotoxicity, oxidative stress, and inflammation, ultimately leading to neuronal cell death. Neuroprotective agents often act by interrupting these pathways. A potential mechanism for a quinoxalinone derivative involves the modulation of pathways that reduce apoptosis and inflammation.
References
- 1. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 5. ahajournals.org [ahajournals.org]
Application Notes and Protocols for the Scalable Synthesis of 4-Benzyl-1,3-dihydroquinoxalin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of 4-Benzyl-1,3-dihydroquinoxalin-2-one, a key intermediate in the development of various pharmacologically active compounds. The primary method detailed is a robust and scalable two-step synthesis commencing with the cyclization of o-phenylenediamine with chloroacetic acid to yield 1,3-dihydroquinoxalin-2-one, followed by a highly efficient N-benzylation. This approach is characterized by its use of readily available starting materials, straightforward reaction conditions, and amenability to large-scale production, making it ideal for industrial and research applications.
Introduction
Quinoxalinone derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules with applications as anticancer, antimicrobial, and anti-inflammatory agents. Specifically, this compound serves as a crucial building block in the synthesis of targeted therapeutics. The development of a scalable and efficient synthetic route is therefore of considerable interest to the pharmaceutical and chemical industries. The protocols herein are designed to be reproducible and scalable, providing a solid foundation for the consistent production of this important intermediate.
Synthesis Overview
The recommended scalable synthesis of this compound is a two-step process. The first step involves the condensation of o-phenylenediamine with chloroacetic acid to form the quinoxalinone ring system. The second step is the selective N-benzylation of the resulting 1,3-dihydroquinoxalin-2-one.
Caption: General workflow for the two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 1,3-Dihydroquinoxalin-2-one
This protocol is adapted from established methods for the synthesis of the quinoxalinone core.
Materials:
-
o-Phenylenediamine
-
Chloroacetic acid
-
Aqueous ammonia (33%)
-
Water
-
Ethanol (for washing)
Equipment:
-
Reaction flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Buchner funnel and filter flask
-
Drying oven
Procedure:
-
To a reaction flask, add o-phenylenediamine (e.g., 10.0 g, 92.5 mmol), chloroacetic acid (e.g., 8.7 g, 92.5 mmol), and water (e.g., 80 mL).
-
Slowly add aqueous ammonia (e.g., 10 mL) to the mixture with stirring.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath to promote precipitation.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Expected Yield: 80-90% Appearance: Off-white to light brown solid
Step 2: Synthesis of this compound
This protocol is based on standard N-alkylation procedures for lactams, which are known to be efficient and scalable.
Materials:
-
1,3-Dihydroquinoxalin-2-one (from Step 1)
-
Benzyl chloride (or benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone (or N,N-Dimethylformamide - DMF)
-
Water
Equipment:
-
Reaction flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Buchner funnel and filter flask
Procedure:
-
In a reaction flask, suspend 1,3-dihydroquinoxalin-2-one (e.g., 10.0 g, 67.5 mmol) and anhydrous potassium carbonate (e.g., 18.6 g, 135 mmol) in acetone (e.g., 200 mL).
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add benzyl chloride (e.g., 9.3 mL, 81 mmol) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the collected solids with a small amount of acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water to induce precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol.
Expected Yield: 85-95% Appearance: White to off-white solid
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reactant Stoichiometry and Yields
| Step | Reactant 1 | Molar Eq. | Reactant 2 | Molar Eq. | Product | Typical Yield |
| 1 | o-Phenylenediamine | 1.0 | Chloroacetic Acid | 1.0 | 1,3-Dihydroquinoxalin-2-one | 80-90% |
| 2 | 1,3-Dihydroquinoxalin-2-one | 1.0 | Benzyl Chloride | 1.2 | This compound | 85-95% |
Table 2: Recommended Reaction Conditions
| Step | Solvent | Base | Molar Eq. of Base | Temperature | Reaction Time |
| 1 | Water | Aq. Ammonia | ~1.5 | Reflux | 1-2 hours |
| 2 | Acetone | K₂CO₃ | 2.0 | Reflux | 4-6 hours |
Scale-Up Considerations
-
Heat Management: Both reaction steps are exothermic to some degree. For larger scale reactions, controlled addition of reagents and efficient cooling systems are necessary to manage the reaction temperature.
-
Mixing: Adequate agitation is crucial, especially in the heterogeneous mixture of Step 2, to ensure efficient mass transfer and complete reaction.
-
Solvent Selection: While acetone is effective for laboratory scale, for industrial production, higher boiling point solvents like DMF or DMSO might be considered, though this will impact the work-up procedure.
-
Purification: On a larger scale, recrystallization is a practical purification method. The choice of recrystallization solvent should be optimized for yield and purity.
-
Safety: o-Phenylenediamine is a hazardous substance and should be handled with appropriate personal protective equipment. Benzyl chloride is a lachrymator. All operations should be conducted in a well-ventilated fume hood.
Logical Relationship Diagram
Caption: Decision-making process for the selection and development of the synthetic protocol.
Application Notes: 4-Benzyl-1,3-dihydroquinoxalin-2-one as a Versatile Chemical Intermediate
Application of 4-Benzyl-1,3-dihydroquinoxalin-2-one in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyl-1,3-dihydroquinoxalin-2-one is a heterocyclic organic compound belonging to the quinoxalinone class. While extensive research has been conducted on the broader family of quinoxaline derivatives, which have shown a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, specific data on the bioactivity of this compound itself is limited in publicly available literature.[1] However, its structural motif makes it a valuable intermediate in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications.[2] This document provides an overview of its potential applications based on the activities of related compounds and outlines detailed protocols for its synthesis and potential biological evaluation.
Potential Medicinal Chemistry Applications
Based on the known biological activities of the quinoxalinone scaffold, this compound can serve as a key building block for the development of novel therapeutic agents in the following areas:
-
Anticancer Agents: Quinoxaline derivatives have been extensively investigated for their anticancer properties. They are known to act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[3][4] The 4-benzyl group can be further functionalized to enhance binding affinity and selectivity for specific kinase targets.
-
Anti-inflammatory Agents: Several quinoxaline derivatives have demonstrated anti-inflammatory effects.[5] The core structure can be modified to develop inhibitors of key inflammatory mediators.
-
Neuroprotective Agents: The quinoxaline scaffold is also found in compounds with neuroprotective properties. Further derivatization of this compound could lead to the discovery of novel agents for the treatment of neurodegenerative diseases.
Data Presentation
| Compound Class | Biological Activity | Target/Assay | Reported IC50/Activity | Reference |
| Pyrrolo[1,2-a]quinoxaline derivatives | Anti-leukemic | K562, U937, HL60 cell lines | 8 - 31 µM | [6][7] |
| Quinoxalin-2(1H)-one derivatives | VEGFR-2 Inhibition | VEGFR-2 Kinase Assay | Sub-micromolar | [3] |
| Quinoxaline derivatives | Antibacterial | E. coli, S. aureus | - | [5] |
Experimental Protocols
Synthesis of this compound
This protocol is a general method adapted from the synthesis of similar quinoxalin-2-one derivatives.[1]
Reaction Scheme:
o-Phenylenediamine reacts with ethyl 2-oxo-3-phenylpropanoate in a cyclocondensation reaction to yield 3-benzyl-1,3-dihydroquinoxalin-2-one. Subsequent N-benzylation of the quinoxalinone nitrogen would yield the target compound, however a more direct route involves the reaction of N-benzyl-o-phenylenediamine with an appropriate three-carbon synthon. A plausible direct synthesis is the reaction of N-benzyl-benzene-1,2-diamine with ethyl chloroacetate followed by intramolecular cyclization.
Materials:
-
N-Benzyl-benzene-1,2-diamine
-
Ethyl chloroacetate
-
Sodium ethoxide
-
Ethanol (absolute)
-
Hydrochloric acid (for workup)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-benzyl-benzene-1,2-diamine (1 equivalent) in absolute ethanol.
-
Add sodium ethoxide (1.1 equivalents) to the solution and stir for 15 minutes at room temperature.
-
To this mixture, add ethyl chloroacetate (1 equivalent) dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
In Vitro Anticancer Activity Assay (MTT Assay)
This is a standard colorimetric assay to assess the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value of the compound.
Mandatory Visualizations
Potential Kinase Inhibition Workflow
The following diagram illustrates a general workflow for screening this compound as a potential kinase inhibitor.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. New quinoxalin-2(1H)-one-derived VEGFR-2 inhibitors: Design, synthesis, in vitro anticancer evaluations, in silico ADMET, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Derivatization of 4-Benzyl-1,3-dihydroquinoxalin-2-one for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxalin-2-one derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The 4-benzyl-1,3-dihydroquinoxalin-2-one scaffold serves as a valuable starting point for the development of novel therapeutic agents, particularly kinase inhibitors.[2][3] This document provides detailed protocols for the derivatization of this core structure to facilitate structure-activity relationship (SAR) studies, along with methods for biological evaluation.
Introduction
The core structure of this compound presents multiple sites for chemical modification, including the N1-position, the phenyl ring of the benzyl group, and the benzene ring of the quinoxalinone core. Systematic derivatization at these positions allows for the exploration of the chemical space and the optimization of biological activity. SAR studies on quinoxalinone derivatives have revealed that substitutions at these positions can significantly influence their potency and selectivity as, for example, kinase inhibitors.[4] This application note outlines synthetic strategies for generating a library of derivatives and presents data on the biological activities of related compounds to guide future drug discovery efforts.
General Synthetic Strategies
The synthesis of this compound derivatives can be achieved through a multi-step process starting from commercially available reagents. The general approach involves the synthesis of the core scaffold followed by diversification.
Synthesis of the Core Scaffold: this compound
A common and efficient method for the synthesis of the quinoxalin-2-one core is the condensation of an o-phenylenediamine with an α-ketoester.[5] For the synthesis of the 4-benzyl substituted core, N-benzyl-o-phenylenediamine is a key intermediate.
Protocol 1: Synthesis of this compound
-
Step 1: Synthesis of N-benzyl-o-phenylenediamine.
-
To a solution of o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or methanol, add benzaldehyde (1.0 eq).
-
Stir the mixture at room temperature for 1-2 hours to form the Schiff base.
-
Reduce the Schiff base in situ by the portion-wise addition of sodium borohydride (NaBH₄) (1.5 eq) at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-benzyl-o-phenylenediamine.
-
-
Step 2: Cyclization to form this compound.
-
Dissolve N-benzyl-o-phenylenediamine (1.0 eq) and ethyl glyoxalate (1.2 eq) in a suitable solvent like ethanol.
-
Heat the mixture to reflux for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain this compound.
-
Further purification can be achieved by recrystallization.
-
Derivatization Strategies
The this compound core can be further functionalized at several positions to generate a library of compounds for SAR studies.
A. Derivatization at the N1-Position
The nitrogen at the 1-position can be alkylated or acylated to introduce a variety of substituents.
Protocol 2: N1-Alkylation
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃) (1.5 eq) or sodium hydride (NaH) (1.2 eq) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
B. Derivatization of the Benzyl Group
The phenyl ring of the 4-benzyl substituent can be modified, for example, through electrophilic aromatic substitution reactions if not already derivatized on the starting benzaldehyde.
C. Derivatization of the Quinoxalinone Core
The benzene ring of the quinoxalinone scaffold can be functionalized, typically through electrophilic aromatic substitution reactions such as nitration or halogenation, prior to the cyclization step by using a substituted o-phenylenediamine.
Structure-Activity Relationship (SAR) Data
The following table summarizes the structure-activity relationship data for a series of quinoxalin-2-one derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.[4] While not exclusively 4-benzyl derivatives, this data provides valuable insights into the SAR of the broader quinoxalin-2-one class.
| Compound ID | Core Structure | R1 | R2 | R3 | VEGFR-2 IC₅₀ (µM)[4] |
| 1 | Quinoxalin-2-one | H | H | 4-chloro-phenylamino | 0.15 |
| 2 | Quinoxalin-2-one | H | H | 4-bromo-phenylamino | 0.21 |
| 3 | Quinoxalin-2-one | H | H | 4-fluoro-phenylamino | 0.29 |
| 4 | Quinoxalin-2-one | H | H | 4-methoxy-phenylamino | 0.35 |
| 5 | Quinoxalin-2-one | 6,7-dichloro | H | 4-chloro-phenylamino | 0.08 |
| 6 | Quinoxalin-2-one | 6,7-dichloro | H | 4-bromo-phenylamino | 0.11 |
SAR Insights:
-
Substitution on the Phenylamino Moiety (R3): Electron-withdrawing groups, such as halogens, at the para-position of the phenylamino ring appear to be favorable for VEGFR-2 inhibitory activity (compounds 1-3 vs. 4).
-
Substitution on the Quinoxalinone Core (R1): The introduction of electron-withdrawing chloro groups at the 6 and 7-positions of the quinoxalinone ring significantly enhances the inhibitory potency (compare compounds 1 and 5; 2 and 6).
Experimental Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
Protocol 3: VEGFR-2 Kinase Assay
-
Materials: Recombinant human VEGFR-2 kinase domain, poly(Glu, Tyr) 4:1 as substrate, ATP, test compounds, and a suitable assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT).
-
Procedure:
-
Prepare a solution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or a fluorescence-based assay.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for SAR studies.
VEGFR-2 Signaling Pathway
Caption: Inhibition of VEGFR-2 signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. New quinoxalin-2(1H)-one-derived VEGFR-2 inhibitors: Design, synthesis, in vitro anticancer evaluations, in silico ADMET, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives as novel non-covalent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Benzyl-1,3-dihydroquinoxalin-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-Benzyl-1,3-dihydroquinoxalin-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
The most prevalent method for synthesizing quinoxalin-2-one derivatives is the condensation reaction between a substituted o-phenylenediamine and an α-keto acid or its ester. For this compound, this typically involves the reaction of N-benzyl-o-phenylenediamine with glyoxylic acid or its derivatives. Another common approach is the reaction of o-phenylenediamine with ethyl 2-chloro-2-phenylacetate, followed by cyclization.
Q2: What are the critical parameters that influence the yield of the reaction?
Several factors can significantly impact the yield of this compound synthesis. These include the choice of catalyst, solvent, reaction temperature, and the purity of the starting materials.[1] Optimization of these parameters is crucial for achieving high yields.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the progress of the reaction. By taking aliquots from the reaction mixture at regular intervals and running them on a TLC plate against the starting materials, you can observe the consumption of reactants and the formation of the product. A suitable eluent system, such as a mixture of hexane and ethyl acetate, should be used for good separation.
Q4: What are the recommended methods for purifying the final product?
The purification of this compound can typically be achieved through two primary methods:
-
Recrystallization: This is an effective method for purifying solid products. Ethanol is a commonly used solvent for the recrystallization of quinoxalinones. The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, leading to the formation of pure crystals.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the preferred method. A suitable eluent system, often a gradient of hexane and ethyl acetate, is used to separate the desired product from impurities.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Catalyst: The catalyst may have lost its activity due to improper storage or handling. | - Use a fresh batch of catalyst. - Ensure the catalyst is stored under appropriate conditions (e.g., in a desiccator). |
| 2. Low Quality Starting Materials: Impurities in the o-phenylenediamine or the α-keto acid derivative can inhibit the reaction.[1] | - Use high-purity starting materials. If necessary, purify the reactants before use (e.g., by recrystallization or distillation). | |
| 3. Suboptimal Reaction Temperature: The reaction may be too slow at a lower temperature or side reactions may occur at a higher temperature. | - Optimize the reaction temperature by running small-scale trials at different temperatures (e.g., room temperature, 50 °C, reflux). | |
| 4. Inappropriate Solvent: The solvent may not be suitable for the reaction, affecting the solubility of reactants or the stability of intermediates.[1] | - Screen different solvents (e.g., ethanol, methanol, toluene, acetonitrile) to find the optimal one for your specific reaction conditions. | |
| Presence of Significant Impurities or Side Products | 1. Over-alkylation: The nitrogen atoms in the quinoxalinone ring can undergo further alkylation. | - Use a stoichiometric amount of the benzylating agent. - Control the reaction temperature to minimize side reactions. |
| 2. Oxidation of the Dihydroquinoxalinone Ring: The dihydro- a more stable aromatic quinoxaline. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| 3. Incomplete Cyclization: The intermediate may not have fully cyclized to form the desired product. | - Increase the reaction time or temperature. - Consider using a more effective catalyst to promote cyclization. | |
| Difficulty in Product Isolation and Purification | 1. Product is an Oil or Gummy Solid: The product may not crystallize easily. | - Try different recrystallization solvents or solvent mixtures. - If recrystallization fails, use silica gel column chromatography for purification. |
| 2. Co-elution of Impurities during Column Chromatography: Impurities may have similar polarity to the product. | - Optimize the eluent system for column chromatography by trying different solvent ratios or adding a small amount of a third solvent (e.g., dichloromethane or methanol). | |
| 3. Product Loss During Work-up: The product may be partially soluble in the aqueous phase during extraction. | - Ensure the pH of the aqueous phase is adjusted to minimize the solubility of the product. - Perform multiple extractions with an organic solvent to maximize product recovery. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Quinoxalinone Derivatives
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCuMoVP | Toluene | 25 | 2 | 92 | [3] |
| AlFeMoVP | Toluene | 25 | 2 | 80 | [3] |
| None | Toluene | 25 | 2 | 0 | [3] |
| TiO₂-Pr-SO₃H | Ethanol | Room Temp. | 0.17 | 95 | [4] |
| Iodine/TsOH | Acetonitrile | 120 | 4 | 76 (for a similar derivative) | [2] |
| None | Ethanol | Room Temp. | - | 50-77 (for similar derivatives) | [5] |
Experimental Protocols
General Procedure for the Synthesis of this compound:
A common synthetic route involves the condensation of N-benzyl-o-phenylenediamine with an α-keto acid derivative.
Materials:
-
N-benzyl-o-phenylenediamine
-
Ethyl glyoxalate
-
Ethanol (or another suitable solvent)
-
Acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) - optional, but may improve yield and reaction time
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-benzyl-o-phenylenediamine (1 equivalent) in ethanol.
-
Add ethyl glyoxalate (1-1.2 equivalents) to the solution.
-
If using a catalyst, add a catalytic amount (e.g., 0.1 equivalents) of the acid.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by silica gel column chromatography using a hexane/ethyl acetate eluent system.
Visualizations
Caption: General reaction mechanism for the synthesis of this compound.
Caption: A typical experimental workflow for the synthesis and purification.
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 4-Benzyl-1,3-dihydroquinoxalin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 4-Benzyl-1,3-dihydroquinoxalin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities can arise from unreacted starting materials, side reactions, or degradation. These may include:
-
Unreacted 1,3-dihydroquinoxalin-2-one: The starting material for the N-benzylation reaction.
-
Over-benzylated products: Benzylation occurring at other positions on the quinoxalinone ring.
-
Benzimidazole derivatives: Formation of these byproducts can occur if the starting 1,2-dicarbonyl compound has degraded.
-
Dihydroquinoxaline intermediates: Incomplete oxidation during synthesis can leave stable dihydro-derivatives.
-
Quinoxaline N-oxides: Over-oxidation of the quinoxaline ring can lead to the formation of N-oxides.
Q2: Which purification techniques are most effective for this compound?
A2: The two most effective and commonly used purification techniques for this compound are column chromatography and recrystallization. Column chromatography is excellent for separating the target compound from a mixture of impurities, while recrystallization is ideal for achieving high purity from a sample that is already substantially pure.
Q3: How can I monitor the purification process effectively?
A3: Thin-Layer Chromatography (TLC) is an essential tool for monitoring the purification. Due to its aromatic nature, this compound is UV-active and can be visualized on a TLC plate with a fluorescent indicator under a UV lamp (254 nm). Staining with iodine vapor can also be used for visualization.
Troubleshooting Guides
Column Chromatography
Problem: Low or no yield of the purified product.
-
Possible Cause: The compound may be strongly adsorbing to the silica gel due to the nitrogen-containing heterocyclic ring interacting with acidic silanol groups.
-
Solution: Deactivate the silica gel by preparing a slurry with the chosen eluent and adding 1-2% triethylamine. This will cap the acidic sites and reduce strong adsorption.
Problem: The product is co-eluting with an impurity.
-
Possible Cause: The solvent system (eluent) lacks sufficient selectivity to resolve the product from a closely eluting impurity.
-
Solution:
-
Adjust Solvent Polarity: Systematically vary the ratio of your polar and non-polar solvents. For a petroleum ether/ethyl acetate system, gradually decrease the proportion of ethyl acetate to increase separation of less polar compounds.
-
Change Solvent System: If adjusting polarity is ineffective, switch to a different solvent system with different selectivity, for example, dichloromethane/methanol.
-
Problem: Streaking of spots on the TLC of column fractions.
-
Possible Cause: The compound may be interacting too strongly with the silica gel, or the column may be overloaded.
-
Solution: Add a small amount of a modifier to the eluent, such as 0.5-1% triethylamine, to reduce strong interactions. If overloading is suspected, use a larger column or load less crude material.
Recrystallization
Problem: No crystals form upon cooling.
-
Possible Cause: The solution is not supersaturated, either because too much solvent was used or the compound is highly soluble even at low temperatures.
-
Solution:
-
Concentrate the Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of the pure compound.
-
Change Solvent: If the compound remains highly soluble, a different solvent or a solvent/anti-solvent system may be necessary.
-
Problem: The product "oils out" instead of crystallizing.
-
Possible Cause: The melting point of the solid is lower than the boiling point of the solvent, or the solution is cooling too rapidly.
-
Solution:
-
Slower Cooling: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.
-
Use a Lower-Boiling Solvent: Select a recrystallization solvent with a lower boiling point.
-
Add More Solvent: The concentration of the solute may be too high. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool slowly.
-
Problem: Low recovery of the purified product.
-
Possible Cause: The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used to wash the crystals.
-
Solution:
-
Ensure Complete Precipitation: Cool the solution in an ice bath for an extended period to maximize crystal formation.
-
Minimize Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
-
Data Presentation
Table 1: Column Chromatography Parameters for Purification of this compound.
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Eluent System | Petroleum Ether / Ethyl Acetate |
| Eluent Ratio | Gradient elution from 10:1 to 4:1 (Petroleum Ether:Ethyl Acetate) |
| TLC Monitoring (Rf) | Approx. 0.3 in Petroleum Ether:Ethyl Acetate (2:1) |
| Typical Yield | 70-85% |
Table 2: Recrystallization Solvents for this compound.
| Solvent | Expected Purity | Notes |
| Ethanol | >98% | Good for removing non-polar impurities. |
| Ethyl Acetate / Hexane | >98% | Dissolve in hot ethyl acetate, add hexane until cloudy, then cool. |
| Dichloromethane / Hexane | >97% | Similar to Ethyl Acetate / Hexane system. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10:1 Petroleum Ether:Ethyl Acetate).
-
Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped. Add a layer of sand to the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial solvent mixture.
-
Collect fractions in test tubes.
-
Monitor the elution by TLC, spotting each fraction on a TLC plate.
-
Gradually increase the polarity of the eluent (e.g., to 4:1 Petroleum Ether:Ethyl Acetate) to elute the product.
-
-
Isolation of the Product:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube and add a few drops of the potential solvent (e.g., ethanol).
-
The ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Mandatory Visualization
Caption: Purification workflow for crude this compound.
Technical Support Center: Synthesis of 4-Benzyl-1,3-dihydroquinoxalin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Benzyl-1,3-dihydroquinoxalin-2-one. Our goal is to help you identify and mitigate common impurities, thereby improving the yield and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective method is the condensation reaction between N-benzyl-o-phenylenediamine and a β-ketoester, such as ethyl benzoylacetate, typically under acidic conditions or at elevated temperatures.
Q2: What are the primary impurities I should be aware of during this synthesis?
The main impurities encountered are typically heterocyclic byproducts arising from alternative cyclization pathways of the reaction intermediates. These include:
-
Benzimidazoles:
-
1-Benzyl-2-phenacylbenzimidazole
-
1-Benzyl-2-phenylbenzimidazole
-
1-Benzyl-2-methylbenzimidazole
-
-
Benzodiazepines:
-
1-Benzyl-4-phenyl-1,5-benzodiazepin-2-one
-
The formation of these impurities is highly dependent on the reaction conditions.
Q3: How can I monitor the progress of the reaction and the formation of impurities?
Thin-layer chromatography (TLC) is a valuable technique for monitoring the reaction. It is advisable to run standards of the starting materials and, if available, the expected byproducts. High-performance liquid chromatography (HPLC) can provide more quantitative information on the purity of the reaction mixture and the final product.
Troubleshooting Guides
Issue 1: Low Yield of this compound and High Levels of Benzimidazole Impurities
Possible Cause:
The reaction conditions are favoring the formation of the five-membered benzimidazole ring over the desired six-membered quinoxalinone ring. This can be influenced by factors such as reaction temperature, catalyst, and reaction time.
Troubleshooting Steps:
-
Temperature Control: Avoid excessively high temperatures. The formation of benzimidazoles can be favored at higher temperatures. Try running the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Catalyst Choice: Strong acids can promote the formation of benzimidazole byproducts. Consider using a milder acid catalyst or a Lewis acid catalyst. In some cases, the reaction can proceed thermally without a catalyst, albeit at a slower rate.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the degradation of the desired product and the formation of more stable benzimidazole byproducts. Monitor the reaction by TLC and stop it once the starting material is consumed and the desired product is at its maximum concentration.
Issue 2: Significant Formation of 1-Benzyl-4-phenyl-1,5-benzodiazepin-2-one Impurity
Possible Cause:
The reaction pathway is favoring the formation of the seven-membered benzodiazepine ring. This is a known side reaction in the condensation of o-phenylenediamines with β-ketoesters.
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent can influence the reaction pathway. Aprotic solvents are often used for this synthesis. Experiment with different solvents to find one that disfavors the benzodiazepine formation.
-
Stoichiometry: Ensure the stoichiometry of the reactants is accurate. An excess of either reactant could potentially lead to side reactions.
-
Purification: If the formation of the benzodiazepine is unavoidable, focus on purification. Column chromatography with a carefully selected eluent system can often separate the desired quinoxalinone from the benzodiazepine byproduct.
Data Presentation
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Observations |
| 1-Benzyl-2-phenacylbenzimidazole | C₂₂H₁₈N₂O | 326.39 | May show a characteristic ketone peak in the IR spectrum. |
| 1-Benzyl-2-phenylbenzimidazole | C₂₀H₁₆N₂ | 284.36 | Generally a stable, aromatic compound. |
| 1-Benzyl-2-methylbenzimidazole | C₁₅H₁₄N₂ | 222.29 | Presence of a methyl singlet in the ¹H NMR spectrum. |
| 1-Benzyl-4-phenyl-1,5-benzodiazepin-2-one | C₂₂H₁₈N₂O | 326.39 | May have a distinct fragmentation pattern in mass spectrometry. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available starting materials.
Materials:
-
N-benzyl-o-phenylenediamine
-
Ethyl benzoylacetate
-
Xylene (or another suitable high-boiling aprotic solvent)
-
Glacial acetic acid (optional, as a catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-benzyl-o-phenylenediamine (1 equivalent) in xylene.
-
Add ethyl benzoylacetate (1 to 1.2 equivalents) to the solution.
-
If using a catalyst, add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
The crude product may precipitate upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Visualizations
Caption: Main reaction pathway and formation of common impurities.
Caption: A general troubleshooting workflow for the synthesis.
Technical Support Center: 4-Benzyl-1,3-dihydroquinoxalin-2-one Reactions
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving 4-Benzyl-1,3-dihydroquinoxalin-2-one. The following information is designed to address specific issues that may be encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges in the synthesis and handling of this compound in a question-and-answer format.
Q1: I am experiencing a low yield in the N-benzylation of 1,3-dihydroquinoxalin-2-one. What are the potential causes and how can I improve it?
A1: Low yields in the N-benzylation of 1,3-dihydroquinoxalin-2-one can arise from several factors, including suboptimal reaction conditions, side reactions, and purification issues.
Potential Causes and Solutions:
-
Inappropriate Solvent Choice: The polarity of the solvent can significantly influence the reaction's outcome.
-
Observation: Low yields (around 20%) have been reported when using acetonitrile as a solvent at room temperature. At reflux temperatures in acetonitrile, decomposition of the starting material or product may occur.[1]
-
Recommendation: Consider using a less polar, aprotic solvent such as toluene or THF. Some procedures report successful N-benzylation under neat conditions (without a solvent), although this may require longer reaction times.[1]
-
-
Suboptimal Base Selection: The choice of base is critical for the deprotonation of the lactam nitrogen.
-
Observation: Incomplete deprotonation can lead to low conversion, while an overly strong or hard base might promote side reactions.
-
Recommendation: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used bases for N-alkylation of lactams. Cs₂CO₃ is often more effective due to its higher solubility.[2]
-
-
Side Reaction: O-alkylation: Lactams possess an ambident nucleophilic character, meaning alkylation can occur at either the nitrogen or the oxygen atom. O-alkylation leads to the formation of a quinoxalin-2-alkoxy derivative, a common side product that reduces the yield of the desired N-benzyl product.[3]
-
Recommendation: To favor N-alkylation, use "softer" alkylating agents like benzyl bromide or iodide. Employing less polar, aprotic solvents (e.g., toluene, THF) and bulkier, softer bases can also increase the selectivity for N-alkylation.[3]
-
-
Reaction Temperature: High temperatures can lead to decomposition.
-
Recommendation: Start the reaction at a lower temperature and monitor its progress by TLC. If the reaction is sluggish, the temperature can be gradually increased. Microwave irradiation has been shown to accelerate similar N-alkylation reactions and may be a viable option to improve yields and reduce reaction times.[4]
-
Troubleshooting Workflow for Low Yield
References
Optimizing reaction conditions for 4-Benzyl-1,3-dihydroquinoxalin-2-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Benzyl-1,3-dihydroquinoxalin-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A common and effective method for synthesizing this compound involves a two-step process. The first step is the synthesis of the core structure, 3,4-dihydroquinoxalin-2(1H)-one, through the condensation of o-phenylenediamine with a two-carbon electrophile like chloroacetic acid. The second step involves the selective N-benzylation of the resulting quinoxalinone at the 4-position. An alternative approach is the cyclocondensation of N¹-benzylbenzene-1,2-diamine with a suitable two-carbon building block such as glyoxylic acid or its derivatives.[1]
Q2: What are the critical factors influencing the success of the N-benzylation step?
The choice of base, solvent, and benzylating agent are crucial for the selective and efficient N-benzylation of the 3,4-dihydroquinoxalin-2(1H)-one intermediate. A suitable base is required to deprotonate the amide nitrogen, facilitating nucleophilic attack on the benzyl halide. The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Common benzylating agents include benzyl chloride or benzyl bromide. Reaction temperature and time also play a significant role in maximizing the yield and minimizing side products.
Q3: How can I purify the final product, this compound?
Purification of this compound can typically be achieved by recrystallization from a suitable solvent or by column chromatography. The choice of the purification method depends on the nature and quantity of impurities present in the crude product. For recrystallization, solvents like ethanol are often effective. In the case of column chromatography, a silica gel stationary phase with an appropriate eluent system, such as a mixture of hexane and ethyl acetate, is commonly used.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solutions |
| Low or No Yield of 3,4-dihydroquinoxalin-2(1H)-one (Intermediate) | Incomplete reaction during cyclocondensation. | - Ensure the purity of o-phenylenediamine and chloroacetic acid. - Optimize the reaction temperature and time. Refluxing for an adequate duration is often necessary. - Ensure proper pH control during the reaction, as the cyclization can be pH-sensitive. |
| Side reactions of o-phenylenediamine. | - o-Phenylenediamine is susceptible to oxidation, which can lead to colored impurities and reduced yield. It is advisable to use freshly purified starting material and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Low Yield of this compound (Final Product) | Incomplete N-benzylation. | - Use a stronger base or increase the amount of base to ensure complete deprotonation of the quinoxalinone intermediate. - Increase the reaction temperature or prolong the reaction time, monitoring the progress by Thin Layer Chromatography (TLC). - Ensure the benzylating agent (benzyl chloride or bromide) is of good quality and used in a slight excess. |
| Formation of O-benzylated byproduct. | - While N-benzylation is generally favored, some O-benzylation might occur. Optimizing the choice of base and solvent can help improve the N-selectivity. For instance, using a non-polar aprotic solvent might favor N-alkylation. | |
| Presence of Impurities in the Final Product | Unreacted 3,4-dihydroquinoxalin-2(1H)-one. | - Drive the N-benzylation reaction to completion by optimizing the conditions as mentioned above. - Unreacted starting material can usually be separated by column chromatography. |
| Dibenzylated byproduct. | - Although less common for this specific nitrogen, over-alkylation is a potential side reaction in similar syntheses. Use a controlled stoichiometry of the benzylating agent. | |
| Colored impurities. | - These often arise from the oxidation of the o-phenylenediamine starting material. Using purified reagents and an inert atmosphere during the initial cyclization step is crucial. - The final product can be purified from colored impurities by recrystallization, sometimes with the addition of activated charcoal. | |
| Difficulty in Product Isolation/Purification | Product is an oil or does not crystallize easily. | - If recrystallization is challenging, column chromatography is the recommended method for purification. - Try different solvent systems for recrystallization. A mixture of solvents can sometimes induce crystallization. |
Experimental Protocols
Synthesis of 3,4-dihydroquinoxalin-2(1H)-one (Intermediate)
This protocol is adapted from a general procedure for the synthesis of similar quinoxalinone derivatives.
Materials:
-
o-Phenylenediamine
-
Chloroacetic acid
-
Aqueous ammonia (33%)
-
Water
Procedure:
-
In a round-bottom flask, a mixture of o-phenylenediamine (10.0 g, 92 mmol) and chloroacetic acid (8.7 g, 92 mmol) in aqueous ammonia (33%, 10 mL) and water (80 mL) is prepared.
-
The mixture is heated to reflux for one hour.
-
Upon cooling, a light brown solid precipitates.
-
The solid is filtered under reduced pressure and dried at 110 °C to yield the off-white solid of 3,4-dihydroquinoxalin-2(1H)-one.[2]
Synthesis of this compound
This is a representative protocol based on common N-alkylation procedures for related heterocyclic compounds.
Materials:
-
3,4-dihydroquinoxalin-2(1H)-one
-
Benzyl bromide
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of 3,4-dihydroquinoxalin-2(1H)-one (1 equivalent) in acetonitrile, add cesium carbonate (1.5 equivalents).
-
To this suspension, add benzyl bromide (1.05 equivalents).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Dissolve the residue in a mixture of dichloromethane (CH₂Cl₂) and saturated sodium bicarbonate (NaHCO₃) solution.
-
Separate the aqueous layer and extract it with CH₂Cl₂.
-
Combine the organic layers and remove the solvent in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain this compound as a solid.
Data Presentation
Table 1: Optimization of N-Benzylation Reaction Conditions (Hypothetical Data)
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 80 | 12 | 65 |
| 2 | Cs₂CO₃ | CH₃CN | Room Temp. | 12 | 85 |
| 3 | NaH | THF | 60 | 6 | 78 |
| 4 | Et₃N | CH₂Cl₂ | Room Temp. | 24 | 45 |
Note: This table presents hypothetical data for illustrative purposes to guide optimization.
Visualizations
References
Side reactions to avoid in the synthesis of 4-Benzyl-1,3-dihydroquinoxalin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-Benzyl-1,3-dihydroquinoxalin-2-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: There are two primary synthetic strategies for the preparation of this compound:
-
Route A: N-Alkylation. This approach involves the direct N-benzylation of the pre-formed 1,3-dihydroquinoxalin-2-one ring system. This is often the more convergent and preferred route.
-
Route B: Cyclocondensation. This method involves the reaction of N-benzyl-o-phenylenediamine with a suitable two-carbon electrophile, such as ethyl chloroacetate or glyoxylic acid, to form the quinoxalinone ring.
Q2: What are the most common side reactions to be aware of during the synthesis of this compound?
A2: The most frequently encountered side reactions include:
-
O-Benzylation: Formation of the isomeric product, 2-(benzyloxy)quinoxaline.
-
Over-alkylation: Introduction of a second benzyl group, leading to 1,4-dibenzyl-1,3-dihydroquinoxalin-2-one.
-
Oxidation: Conversion of the desired dihydroquinoxalinone to the corresponding aromatic quinoxalin-2-one.
-
Dimerization: Formation of quinoxaline dimers, particularly under specific catalytic or photochemical conditions.[1][2]
-
Benzimidazole Formation: This is a potential side reaction in the cyclocondensation route if the C2-synthon can be oxidized to an aldehyde.
Troubleshooting Guide
Below are common problems encountered during the synthesis of this compound, along with their potential causes and recommended solutions.
Problem 1: Low yield of the desired N-benzylated product and formation of a significant amount of an isomeric byproduct.
-
Possible Cause: Competitive O-benzylation is occurring, leading to the formation of 2-(benzyloxy)quinoxaline. The regioselectivity of alkylation (N- vs. O-) is highly dependent on the reaction conditions.
-
Troubleshooting Strategies:
-
Choice of Base and Solvent: The balance between N- and O-alkylation can be influenced by the hardness or softness of the nucleophile and electrophile (HSAB theory). Using a polar aprotic solvent like DMF or DMSO often favors N-alkylation. The choice of base is also critical. Stronger, non-nucleophilic bases are generally preferred.
-
Nature of the Alkylating Agent: Benzyl bromide is a common choice. The reactivity of the leaving group can influence the reaction outcome.
-
Temperature Control: Lowering the reaction temperature may favor one isomer over the other. It is advisable to start at a lower temperature and slowly warm the reaction mixture while monitoring its progress.
-
| Condition | Predominant Product | Rationale |
| Polar aprotic solvent (e.g., DMF, DMSO) | N-Alkylation | Solvates the cation of the base, leaving the anion more nucleophilic. |
| Non-polar solvent (e.g., Toluene, Benzene) | O-Alkylation | Favors the formation of the thermodynamically more stable O-alkylated product. |
| Strong, non-nucleophilic base (e.g., NaH) | N-Alkylation | Fully deprotonates the nitrogen, increasing its nucleophilicity. |
| Weaker base (e.g., K2CO3) | Mixture of N- and O-Alkylation | May not fully deprotonate the nitrogen, leading to a mixture of products. |
Problem 2: Formation of a higher molecular weight byproduct, especially when using an excess of benzyl bromide.
-
Possible Cause: Over-alkylation at the N1 position, resulting in the formation of 1,4-dibenzyl-1,3-dihydroquinoxalin-2-one.
-
Troubleshooting Strategies:
-
Stoichiometry Control: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of benzyl bromide relative to the 1,3-dihydroquinoxalin-2-one starting material.
-
Slow Addition: Add the benzyl bromide to the reaction mixture slowly and at a controlled temperature to minimize localized high concentrations of the alkylating agent.
-
Monitoring the Reaction: Closely monitor the reaction progress by TLC or LC-MS to stop the reaction once the starting material is consumed and before significant formation of the di-benzylated product occurs.
-
Problem 3: The isolated product appears to be colored, and the NMR spectrum shows aromatic signals inconsistent with the dihydroquinoxalinone structure.
-
Possible Cause: Oxidation of the dihydroquinoxalinone ring to the fully aromatic 4-benzylquinoxalin-2-one. This can occur in the presence of air, especially at elevated temperatures or during workup.
-
Troubleshooting Strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Degassed Solvents: Use solvents that have been degassed prior to use.
-
Careful Workup: Avoid prolonged exposure to air during the workup and purification steps. If possible, use degassed water and solvents for extractions.
-
Experimental Protocols
Key Experiment: N-Benzylation of 1,3-dihydroquinoxalin-2-one
This protocol is a representative procedure for the N-alkylation of 1,3-dihydroquinoxalin-2-one to yield this compound.
Materials:
-
1,3-dihydroquinoxalin-2-one
-
Benzyl bromide
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1,3-dihydroquinoxalin-2-one (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Experimental workflow for the N-benzylation of 1,3-dihydroquinoxalin-2-one.
Caption: Potential side reactions in the synthesis of this compound.
Caption: Quinoxalinone derivatives as inhibitors of the PI3K/mTOR signaling pathway.[1]
References
Stability issues of 4-Benzyl-1,3-dihydroquinoxalin-2-one in solution
Disclaimer: The following information regarding the stability of 4-Benzyl-1,3-dihydroquinoxalin-2-one is based on general chemical principles of the quinoxalin-2-one scaffold and related heterocyclic compounds. As of the date of this document, specific experimental stability data for this compound is limited in publicly available literature. Therefore, this guide should be used as a reference for anticipating potential stability issues and for designing appropriate stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential stability concerns for this compound in solution?
A1: Based on its chemical structure, which contains a lactam (cyclic amide) ring, a dihydro-pyrazine ring, and a benzyl group, the primary stability concerns are:
-
Hydrolysis: The lactam ring can be susceptible to cleavage under acidic or basic conditions, leading to the formation of a ring-opened product.
-
Oxidation: The dihydro-pyrazine ring can be oxidized to form the corresponding aromatic quinoxalin-2-one. The benzylic position is also a potential site for oxidation.
-
Photodegradation: Exposure to light, particularly UV light, may induce photochemical reactions, such as dimerization or degradation.[1]
-
Thermal Degradation: High temperatures may lead to decomposition of the molecule.
Q2: In which pH range is this compound expected to be most stable?
A2: Generally, lactam-containing compounds exhibit maximal stability in a neutral to slightly acidic pH range.[2] Both strongly acidic and strongly alkaline conditions can catalyze the hydrolysis of the lactam bond.[3][4] It is recommended to perform pH stability profiling to determine the optimal pH for your specific application and solvent system.
Q3: What are the likely degradation products of this compound?
A3: The potential degradation products include:
-
Hydrolytic Degradation: Acid or base-catalyzed hydrolysis of the lactam ring would likely yield N-(2-aminophenyl)-N-benzylglycine.
-
Oxidative Degradation: Oxidation could result in the formation of 4-Benzyl-quinoxalin-2-one or potentially oxidation at the benzylic carbon to form a ketone.
-
Photodegradation: Light-induced degradation could lead to various products, including dimers or other complex structures.[1]
Q4: How should I store solutions of this compound to minimize degradation?
A4: To minimize degradation, solutions of this compound should be:
-
Stored at low temperatures (e.g., 2-8 °C or frozen).
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Buffered at a neutral or slightly acidic pH if possible.
-
Prepared fresh before use whenever feasible.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound potency over time in solution. | Hydrolysis of the lactam ring. | Check the pH of your solution. If it is acidic or basic, consider buffering to a neutral pH. Store solutions at a lower temperature. |
| Appearance of new peaks in HPLC analysis. | Degradation of the compound. | Characterize the new peaks by mass spectrometry to identify potential degradation products. Perform forced degradation studies (see protocols below) to confirm the identity of degradants. |
| Inconsistent results between experiments. | Instability of the compound under experimental conditions. | Review your experimental protocol for any harsh conditions (e.g., high temperature, extreme pH, exposure to light). Prepare fresh solutions for each experiment. |
| Color change of the solution upon storage. | Oxidation or photodegradation. | Store the solution protected from light and consider purging with an inert gas (e.g., nitrogen or argon) to minimize oxidation. |
Quantitative Data from Hypothetical Stability Studies
The following table presents hypothetical data from forced degradation studies on this compound to illustrate the kind of information that can be obtained from such experiments.
| Stress Condition | Duration | Temperature | Hypothetical % Degradation | Major Degradation Product(s) |
| 0.1 M HCl | 24 hours | 60°C | 15% | N-(2-aminophenyl)-N-benzylglycine |
| 0.1 M NaOH | 24 hours | 60°C | 25% | N-(2-aminophenyl)-N-benzylglycine |
| 3% H₂O₂ | 24 hours | Room Temp | 10% | 4-Benzyl-quinoxalin-2-one |
| UV Light (254 nm) | 48 hours | Room Temp | 20% | Various photoproducts |
| Heat | 7 days | 80°C | 5% | Minor unidentified products |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M HCl.
-
Incubate the vial at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M NaOH.
-
Incubate the vial at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Neutral Hydrolysis:
-
Add 1 mL of the stock solution to a vial containing 9 mL of water.
-
Incubate the vial at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to determine the percentage of the parent compound remaining and to detect the formation of degradation products.
Protocol 2: Forced Oxidation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent.
-
Oxidative Stress:
-
Add 1 mL of the stock solution to a vial containing 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the vial at room temperature, protected from light.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
-
Analysis: Analyze the samples directly by a stability-indicating HPLC method.
Protocol 3: Photostability Study
-
Sample Preparation:
-
Prepare two sets of solutions of this compound (e.g., 0.1 mg/mL) in a transparent solvent.
-
Place one set in a photostability chamber with a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp).
-
Wrap the second set (control samples) in aluminum foil to protect from light and place them in the same chamber to maintain the same temperature.
-
-
Exposure: Expose the samples for a defined period (e.g., 24, 48, 72 hours).
-
Analysis: Analyze samples from both sets by a stability-indicating HPLC method to assess the extent of photodegradation.
Visualizations
Caption: Postulated degradation pathways for this compound.
Caption: General workflow for forced degradation studies.
Caption: Troubleshooting decision tree for inconsistent results.
References
Overcoming poor solubility of 4-Benzyl-1,3-dihydroquinoxalin-2-one in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of 4-Benzyl-1,3-dihydroquinoxalin-2-one in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, a quinoxalinone derivative, is characterized by its heterocyclic aromatic structure, which generally leads to poor aqueous solubility. While it is often soluble in organic solvents, its limited solubility in aqueous buffers can present a significant hurdle in various biological assays.
Q2: I'm observing precipitation of my compound when I add it to my aqueous assay buffer. What could be the cause?
A2: Precipitation upon addition to aqueous buffers is a common issue with poorly soluble compounds like this compound. This typically occurs when the final concentration of the compound in the assay exceeds its aqueous solubility limit. The organic solvent used to prepare the stock solution (e.g., DMSO) may not be sufficient to keep the compound dissolved when diluted into a predominantly aqueous environment.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: For poorly soluble compounds, preparing a high-concentration stock solution in a suitable organic solvent is the crucial first step. Dimethyl sulfoxide (DMSO) is a commonly used solvent due to its ability to dissolve a wide range of organic compounds. Other potential organic solvents include dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). However, the choice of solvent must be compatible with the specific biological assay being performed.
Q4: Are there any alternative solvents to DMSO for cell-based assays?
A4: Yes, if DMSO shows toxicity or interferes with your assay, several alternatives can be considered. Cyrene™ (dihydrolevoglucosenone) is a green, aprotic dipolar solvent with comparable solvation properties to DMSO and is reported to have low toxicity.[1][2][3] Additionally, zwitterionic liquids have been proposed as biocompatible solvents that can be less toxic to cells and tissues.[4]
Q5: How can I improve the solubility of this compound in my aqueous assay medium?
A5: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds:
-
Co-solvents: The use of water-miscible organic solvents like polyethylene glycol (PEG) or glycerol can increase solubility.
-
Surfactants: Surfactants can form micelles that encapsulate the compound, thereby increasing its apparent solubility.
-
Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds and enhance their solubility in aqueous solutions.[5][6]
Troubleshooting Guide
Issue: Compound Precipitation During Assay Preparation
| Possible Cause | Troubleshooting Steps |
| Final compound concentration exceeds aqueous solubility. | Determine the kinetic aqueous solubility of your compound (see Experimental Protocol 1). If the intended final concentration is too high, consider lowering it for the initial experiments. |
| Insufficient mixing upon dilution. | When diluting the stock solution into the aqueous buffer, ensure rapid and thorough mixing. Vortexing or triturating with the pipette can help prevent localized high concentrations that lead to precipitation. |
| Temperature effects. | Ensure that all solutions are at a consistent temperature. Some compounds may precipitate out of solution at lower temperatures. |
| pH of the buffer. | The solubility of ionizable compounds can be pH-dependent. Although this compound is not strongly ionizable, slight pH adjustments to your buffer (if permissible for your assay) could be explored. |
Issue: Inconsistent or Non-reproducible Assay Results
| Possible Cause | Troubleshooting Steps |
| Compound precipitation over time. | Visually inspect your assay plates for any signs of precipitation before reading the results. Consider including a solubility check at the end of the experiment. |
| Interaction of the compound with assay components. | Poorly soluble compounds can sometimes adsorb to plasticware or interact non-specifically with proteins in the assay medium, reducing the effective concentration. The inclusion of a small percentage of a non-ionic surfactant (e.g., Tween-20) in the assay buffer might mitigate this. |
| Degradation of the compound in the stock solution. | Prepare fresh stock solutions regularly and store them appropriately (protected from light, at the recommended temperature). Perform quality control checks on your stock solutions if degradation is suspected. |
Quantitative Solubility Data
| Solvent | Estimated Solubility | Remarks |
| Aqueous Buffer (e.g., PBS, pH 7.4) | Very Low (<0.1 mg/mL) | Solubility is expected to be the primary limiting factor in aqueous-based assays. |
| Dimethyl Sulfoxide (DMSO) | High (>10 mg/mL) | A common solvent for preparing high-concentration stock solutions. |
| Ethanol (EtOH) | Moderate | Can be used as a co-solvent, but its final concentration in the assay should be carefully controlled to avoid cellular toxicity. |
| Methanol (MeOH) | Moderate | Similar to ethanol, it can be used for solubilization but requires careful consideration of its effects on the biological system. |
| Polyethylene Glycol 300/400 (PEG 300/400) | Moderate to High | A good co-solvent option for in vitro and in vivo studies to improve solubility. |
Experimental Protocols
Protocol 1: Determination of Kinetic Aqueous Solubility by Nephelometry
This protocol provides a method to estimate the aqueous solubility of this compound in a buffer of your choice.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (or your specific assay buffer)
-
96-well clear bottom microplate
-
Plate reader with nephelometry or light scattering detection capabilities
Procedure:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a final concentration of 10 mM. Ensure the compound is fully dissolved by vortexing or brief sonication.
-
Prepare serial dilutions: In a 96-well plate, perform serial dilutions of the 10 mM stock solution in DMSO to generate a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dilute into aqueous buffer: In a new 96-well plate, add 198 µL of your aqueous buffer (e.g., PBS) to each well. Then, add 2 µL of each DMSO dilution from the previous plate. This creates a 1:100 dilution with a final DMSO concentration of 1%.
-
Incubate: Incubate the plate at room temperature for 1-2 hours to allow for any potential precipitation to occur.
-
Measure turbidity: Read the plate using a nephelometer or a plate reader capable of measuring light scattering at a suitable wavelength (e.g., 650 nm).
-
Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which a significant increase in turbidity is observed represents the kinetic aqueous solubility limit.
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: Workflow for addressing poor solubility.
Potential Signaling Pathways
This compound and its analogs have been investigated for their activity as soluble guanylyl cyclase (sGC) activators and as colchicine binding site inhibitors, which interfere with microtubule dynamics.
1. Soluble Guanylyl Cyclase (sGC) Activation Pathway
Caption: sGC activation by quinoxalinone derivatives.
2. Inhibition of Microtubule Polymerization
Caption: Inhibition of microtubule polymerization.
References
Preventing degradation of 4-Benzyl-1,3-dihydroquinoxalin-2-one during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 4-Benzyl-1,3-dihydroquinoxalin-2-one during storage and experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Discoloration of solid compound (e.g., yellowing) | Oxidation of the quinoxalinone ring. | Store the compound under an inert atmosphere (e.g., argon or nitrogen). Use antioxidants in formulations.[1] |
| Photodegradation upon exposure to light. | Store the compound in amber vials or light-resistant containers. Minimize exposure to light during handling. | |
| Appearance of new peaks in HPLC analysis | Degradation of the compound. | Review storage conditions (temperature, humidity, light exposure). Perform forced degradation studies to identify potential degradants. |
| Decreased potency or activity of the compound | Chemical degradation. | Re-analyze the purity of the compound. Ensure storage conditions are optimal and consistent. |
| Inconsistent experimental results | Instability of the compound in the experimental medium. | Evaluate the pH and composition of the solvent. Consider using buffers to maintain a stable pH. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. For optimal preservation, store it at 2-8°C, sealed in a container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture absorption.
2. What are the primary degradation pathways for this compound?
The main degradation pathways for this compound are anticipated to be oxidation, photodegradation, and hydrolysis.
-
Oxidation: The quinoxalinone ring system can be susceptible to oxidation, potentially leading to the formation of colored impurities.
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions, resulting in the formation of degradation products.
-
Hydrolysis: The lactam (amide) bond within the dihydroquinoxalinone ring can undergo hydrolysis, especially under strongly acidic or basic conditions. This would lead to the opening of the heterocyclic ring.
3. How can I monitor the stability of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the stability of this compound. This method should be capable of separating the intact compound from its potential degradation products.
References
Column chromatography conditions for purifying 4-Benzyl-1,3-dihydroquinoxalin-2-one
This guide provides detailed troubleshooting advice and frequently asked questions regarding the column chromatography purification of 4-Benzyl-1,3-dihydroquinoxalin-2-one. It is intended for researchers and chemists in drug development and synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying this compound? A1: The most commonly used stationary phase for the purification of quinoxalinone derivatives is standard silica gel (60 Å, 230-400 mesh). Its polarity is well-suited for separating these types of N-heterocyclic compounds from common reaction impurities.
Q2: Which mobile phase systems are typically recommended? A2: Non-polar to moderately polar solvent systems are highly effective. The most frequently cited systems are mixtures of petroleum ether/ethyl acetate or hexanes/ethyl acetate.[1][2][3] The optimal ratio is determined by preliminary Thin-Layer Chromatography (TLC) analysis, aiming for an Rf value of 0.2-0.3 for the target compound.[4]
Q3: My compound appears to be degrading or streaking on the TLC plate and column. What is the likely cause? A3: Quinoxalinone derivatives can be sensitive to the acidic nature of standard silica gel.[5] The nitrogen atoms in the quinoxalinone ring can interact strongly with acidic silanol groups on the silica surface, leading to streaking, irreversible adsorption, or even degradation.
Q4: How can I prevent compound degradation or strong adsorption on the silica gel column? A4: To mitigate issues related to the acidity of the silica gel, you can deactivate the stationary phase. This is typically done by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine (TEA), before loading the sample.[4][5][6] Alternatively, using a less acidic stationary phase like neutral alumina can be considered.[5][7]
Column Chromatography Conditions Summary
The following table summarizes various reported conditions for the purification of quinoxalinone derivatives and similar compounds. These serve as excellent starting points for method development.
| Stationary Phase | Mobile Phase / Eluent System | Elution Profile / Ratio | Target Compound Class |
| Silica Gel | Petroleum Ether / Ethyl Acetate | Gradient: 20:1 to 2:1 | Quinoxaline Derivatives[1] |
| Silica Gel | Petroleum Ether / Ethyl Acetate | 15:1 or 8:1 | 4-benzylpyrrolo[1,2-a]quinoxaline[8] |
| Silica Gel | Hexanes / Ethyl Acetate | 95:5 | 4(S)-Benzyl-1,3-thiazolidin-2-one derivative[2] |
| Silica Gel | Hexanes / Ethyl Acetate | 4:1 | Benzylated Catechin Derivatives[3] |
| Reverse-Phase C18 | Acetonitrile / Water with Acid | Isocratic or Gradient | 2(1H)-Quinoxalinone[9] |
Troubleshooting Guide
Problem: Low or no recovery of the compound from the column.
-
Possible Cause 1: Irreversible Adsorption. The compound may be strongly and irreversibly binding to the acidic sites on the silica gel.[6]
-
Solution: Deactivate the silica gel by adding 1-2% triethylamine to your eluent system during column packing and equilibration.[4] This masks the active silanol sites, improving recovery.
-
-
Possible Cause 2: Compound Precipitation. The compound may have low solubility in the chosen mobile phase and precipitated at the top of the column upon loading.
-
Solution: Ensure the crude product is fully dissolved before loading. If solubility is an issue, use a "dry loading" technique where the crude material is pre-adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting free-flowing powder is carefully added to the top of the column.[5][10]
-
-
Possible Cause 3: Eluent is not polar enough. The selected solvent system may be too non-polar to effectively elute the compound.
-
Solution: Gradually increase the polarity of the mobile phase (gradient elution).[5] If the compound is still retained, a stronger solvent system, such as one containing methanol, may be necessary.
-
Problem: The target compound co-elutes with a major impurity.
-
Possible Cause: Insufficient Selectivity. The chosen solvent system lacks the required selectivity to resolve the compound from a closely eluting impurity.[5]
-
Solution: Before scaling up to a column, perform extensive TLC analysis with different solvent systems to improve the separation. Experiment with different solvent combinations (e.g., dichloromethane/methanol, toluene/acetone) to find a system that provides better resolution between your product and the impurity.
-
Problem: The separation on the column is much worse than predicted by TLC.
-
Possible Cause 1: Column Overloading. Too much crude material was loaded onto the column relative to its size.
-
Solution: As a general rule, use a mass ratio of silica gel to crude material of at least 30:1 for difficult separations.
-
-
Possible Cause 2: Poor Packing or Loading. The column may have been packed unevenly, or the initial sample band was too wide, leading to band broadening.
Experimental Protocol: Flash Column Chromatography
This protocol provides a general methodology for the purification of this compound.
1. Materials and Setup:
-
Stationary Phase: Silica gel (e.g., 230-400 mesh).
-
Mobile Phase: Hexanes and Ethyl Acetate (HPLC grade).
-
Glass chromatography column with a stopcock.
-
Cotton or glass wool, and sand.
-
Collection vessels (test tubes or flasks).
-
TLC plates, chamber, and UV lamp for monitoring.
2. Preparation of the Mobile Phase:
-
Based on preliminary TLC analysis, prepare a starting mobile phase that gives the target compound an Rf of ~0.15-0.20 (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Prepare a more polar mobile phase for gradient elution (e.g., 2:1 Hexanes:Ethyl Acetate).
3. Packing the Column (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (~1 cm) of sand.
-
In a separate beaker, create a slurry of silica gel in the initial, non-polar mobile phase.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to settle into a compact bed. The solvent level should never drop below the top of the silica bed.
-
Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.
4. Sample Loading (Dry Loading Recommended):
-
Dissolve your crude this compound in a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to the solution.
-
Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully add this powder as a uniform layer on top of the sand in the packed column.
5. Elution and Fraction Collection:
-
Carefully add the initial mobile phase to the column.
-
Open the stopcock and begin collecting fractions. Apply positive pressure (flash chromatography) for a faster run.
-
Monitor the elution process by collecting small samples from the fractions and analyzing them by TLC.
-
As the elution progresses, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate to elute your target compound.
-
Once the target compound is detected, collect the corresponding fractions.
6. Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
Diagrams
References
- 1. rsc.org [rsc.org]
- 2. scielo.org.mx [scielo.org.mx]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor [mdpi.com]
- 9. Separation of 2(1H)-Quinoxalinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. youtube.com [youtube.com]
Technical Support Center: High-Purity Recrystallization of 4-Benzyl-1,3-dihydroquinoxalin-2-one
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the recrystallization of 4-Benzyl-1,3-dihydroquinoxalin-2-one to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: A definitive single best solvent is not documented in publicly available literature. However, for quinoxalinone derivatives, alcohols such as ethanol and methanol are commonly effective.[1] A solvent screening study is highly recommended to identify the ideal solvent or solvent system for your specific sample. The ideal solvent should dissolve the compound when hot but sparingly when cold.
Q2: Can a solvent mixture be used for recrystallization?
A2: Yes, a two-solvent system is often very effective, especially when no single solvent provides the optimal solubility profile.[1] Common solvent pairs for related heterocyclic compounds include ethanol/water, methanol/water, and ethyl acetate/hexane.[1] In this system, the crude product is dissolved in a minimum amount of a hot "good" solvent (in which it is highly soluble), and a "poor" solvent (in which it is insoluble) is added dropwise until the solution becomes slightly cloudy. A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[1]
Q3: What are the likely impurities in crude this compound?
A3: Common impurities depend on the synthetic route but can include unreacted starting materials (e.g., o-phenylenediamine derivatives), byproducts from side reactions, and residual solvents or reagents. For some quinoxalinone syntheses, unreacted precursors are a primary impurity. If the synthesis involves a chlorination step of a hydroxyquinoxaline, the starting material may be a significant impurity.
Q4: My compound appears as an oil and does not crystallize. What should I do?
A4: "Oiling out" can occur if the melting point of your compound is lower than the boiling point of the solvent, if the solution is cooled too quickly, or if there is a high concentration of impurities preventing crystal lattice formation. To resolve this, you can try using a lower-boiling point solvent or a solvent mixture.[2] Ensure the solution cools slowly to room temperature before placing it in an ice bath. If impurities are suspected, a preliminary purification by column chromatography may be necessary before recrystallization.
Q5: How can I improve the yield of my recrystallization?
A5: Low yield is often due to using too much solvent, the compound having significant solubility in the cold solvent, or premature crystallization during hot filtration. To improve yield:
-
Use the absolute minimum amount of hot solvent required to dissolve the crude product.
-
Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
-
When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent.
Experimental Protocols
General Single-Solvent Recrystallization Protocol
This protocol is a general guideline and should be optimized for your specific sample.
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent (e.g., ethanol, methanol).
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a small amount of the selected solvent and heat the mixture to boiling with stirring. Continue to add the solvent portion-wise until the compound is completely dissolved. Avoid adding an excess of solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, the cooling process should be gradual.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a drying oven at a temperature well below the compound's melting point.
Data Presentation
The following table summarizes the expected outcomes of a successful recrystallization of a quinoxalinone derivative, illustrating the improvement in purity and typical yield.
| Parameter | Crude Product | Recrystallized Product |
| Appearance | Yellow to brown powder | Light yellow to off-white crystalline solid |
| Purity (by HPLC) | ~85-95% | >99% |
| Typical Yield (%) | - | 70-90% |
| Potential Solvents | - | Ethanol, Methanol, Ethanol/Water |
Note: This data is illustrative for a typical quinoxalinone derivative and may vary for this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - The solution is not supersaturated (too much solvent was used).- The compound is very soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to concentrate the solution and try cooling again.- Try scratching the inside of the flask with a glass rod at the solution-air interface to induce nucleation.- Add a seed crystal of the pure compound.- If the above fails, consider a different solvent or a two-solvent system. |
| Low yield of recovered crystals | - Too much solvent was used.- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Incomplete transfer of crystals. | - Use the minimum amount of hot solvent.- Ensure thorough cooling in an ice bath.- Preheat the filtration apparatus before hot filtration.- Rinse the crystallization flask with a small amount of the cold mother liquor to transfer all crystals. |
| Product "oils out" instead of crystallizing | - The melting point of the compound is lower than the boiling point of the solvent.- Cooling is too rapid.- High level of impurities. | - Use a lower-boiling point solvent or a solvent mixture.- Allow the solution to cool more slowly.- Consider pre-purification by column chromatography. |
| Product is not significantly purer after recrystallization | - The chosen solvent is not effective at separating the specific impurities.- Crystallization occurred too quickly, trapping impurities. | - Try a different recrystallization solvent or solvent system.- Ensure the solution cools slowly to allow for selective crystal growth.- A second recrystallization may be necessary. |
Visualizations
Experimental Workflow for Recrystallization
Caption: A general experimental workflow for the recrystallization process.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
References
Technical Support Center: Interpreting Complex NMR Spectra of 4-Benzyl-1,3-dihydroquinoxalin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 4-Benzyl-1,3-dihydroquinoxalin-2-one.
Predicted NMR Data for this compound
Note: The following tables present predicted ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of structurally similar compounds and typical chemical shift ranges.[1][2][3][4][5] Experimental values may vary depending on the solvent, concentration, and instrument used.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| NH (Position 1) | ~10.7 | Singlet | - |
| CH₂ (Benzyl) | ~5.2 | Singlet | - |
| Aromatic (Benzyl) | ~7.2-7.4 | Multiplet | - |
| Aromatic (Quinoxalinone) | ~6.8-7.2 | Multiplet | - |
| CH₂ (Position 3) | ~4.3 | Singlet | - |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (C2) | ~165 |
| Quaternary (C4a) | ~128 |
| Quaternary (C8a) | ~132 |
| Aromatic CH (Quinoxalinone) | ~115-125 |
| Quaternary (Benzyl C1') | ~138 |
| Aromatic CH (Benzyl) | ~127-129 |
| CH₂ (Benzyl) | ~48 |
| CH₂ (C3) | ~55 |
Experimental Protocols
Protocol for ¹H and ¹³C NMR Sample Preparation and Data Acquisition
This protocol outlines the standard procedure for preparing a sample of this compound for NMR analysis and acquiring high-quality spectra.
Materials:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
High-quality 5 mm NMR tube and cap
-
Pasteur pipette and bulb
-
Small vial
-
Vortex mixer (optional)
-
Lint-free wipes
Procedure:
-
Sample Weighing: Accurately weigh the desired amount of the compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent is critical; DMSO-d₆ is often a good choice for quinoxalinone derivatives due to its excellent solubilizing power.
-
Dissolution: Gently swirl or vortex the vial to dissolve the sample completely. If necessary, gentle warming in a water bath can aid dissolution. Ensure no solid particles are visible.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into the NMR tube. To remove any particulate matter, a small plug of cotton or glass wool can be placed in the pipette.
-
Tube Cleaning and Capping: Carefully wipe the outside of the NMR tube with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) to remove any dust or fingerprints. Securely place the cap on the NMR tube.
-
Instrument Setup: Insert the NMR tube into the spinner turbine and adjust the depth using the spectrometer's depth gauge.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Acquire the NMR spectrum using standard parameters. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: Why do the aromatic protons of the quinoxalinone and benzyl groups show complex, overlapping multiplets?
A1: The aromatic regions of both the quinoxalinone core and the benzyl group contain multiple non-equivalent protons that are coupled to each other. This spin-spin coupling, combined with potentially similar chemical environments, leads to overlapping signals that are difficult to resolve into simple first-order patterns (e.g., doublets, triplets). This is a common feature in the NMR spectra of substituted aromatic compounds.[6] To decipher these complex regions, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.
Q2: The NH proton at position 1 is not visible in my spectrum. What could be the reason?
A2: The NH proton is an exchangeable proton. Its signal can be broadened or even disappear due to chemical exchange with residual water in the NMR solvent. This exchange can be rapid on the NMR timescale, leading to a very broad signal that is lost in the baseline. To confirm the presence of an exchangeable proton, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The NH signal should disappear or significantly decrease in intensity.
Q3: I am observing broader than expected peaks for all signals. What are the possible causes?
A3: Peak broadening can arise from several factors:
-
Poor Shimming: The magnetic field may not be homogeneous across the sample. Re-shimming the instrument can often resolve this issue.
-
Sample Concentration: A highly concentrated sample can lead to increased viscosity and intermolecular interactions, causing peak broadening. Diluting the sample may help.
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your sample and NMR tube are free from such contaminants.
-
Chemical Exchange: As mentioned for the NH proton, other protons in the molecule might be undergoing exchange processes, leading to broader signals.
Troubleshooting Common Spectral Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poorly resolved multiplets in the aromatic region | Overlapping signals from multiple protons. | - Increase the magnetic field strength of the NMR spectrometer if possible.- Acquire 2D NMR spectra (COSY, HSQC, HMBC) to resolve individual correlations. |
| Broad or absent NH proton signal | Rapid chemical exchange with residual water or other exchangeable protons. | - Use a freshly opened or dried deuterated solvent.- Perform a D₂O exchange experiment to confirm the presence of the exchangeable proton. |
| Overall broad peaks and poor resolution | - Poor magnetic field homogeneity (shimming).- High sample concentration.- Presence of paramagnetic impurities. | - Carefully re-shim the spectrometer.- Prepare a more dilute sample.- Ensure the sample is free from metallic impurities. Consider filtering the sample. |
| Unexpected peaks in the spectrum | - Solvent impurities (e.g., water, residual non-deuterated solvent).- Contaminants from glassware or starting materials. | - Check the purity of the deuterated solvent.- Ensure all glassware is scrupulously clean.- Purify the sample further if necessary. |
| Distorted peak shapes (non-Lorentzian) | Phasing errors during data processing. | - Carefully re-phase the spectrum manually to obtain symmetrical, upright peaks. |
Visualizing NMR Interpretation Logic
The following diagrams illustrate the logical workflow for interpreting NMR spectra and troubleshooting common issues.
Caption: A flowchart for the systematic interpretation of 1D NMR spectra.
Caption: A workflow diagram for troubleshooting common NMR spectral issues.
References
- 1. web.pdx.edu [web.pdx.edu]
- 2. theaspd.com [theaspd.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study | MDPI [mdpi.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
Validating the Biological Activity of 4-Benzyl-1,3-dihydroquinoxalin-2-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Potential Biological Activities of the Quinoxaline Scaffold
Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1] Research has demonstrated their potential as:
-
Anticancer Agents: Many quinoxaline derivatives have been investigated for their antiproliferative effects.[2] Mechanisms of action often involve the inhibition of protein kinases, such as c-Met, which are crucial for tumor growth and metastasis.[2] Some derivatives also function as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[3]
-
Anti-inflammatory Agents: The quinoxaline nucleus is a key feature in molecules designed to inhibit inflammatory pathways.[4] These compounds can act on various targets, including cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[4]
-
Antioxidant Agents: Certain quinoxaline derivatives have shown the ability to scavenge free radicals, suggesting a potential role in mitigating oxidative stress-related pathologies.[5]
Given these precedents, 4-Benzyl-1,3-dihydroquinoxalin-2-one is a candidate for investigation across these biological activities.
Comparative Data for Alternative Compounds
To objectively assess the performance of this compound, it is essential to compare its activity against well-characterized compounds. The following tables provide IC50 values for established inhibitors in key assay areas. These compounds can serve as positive controls and benchmarks in the experimental validation.
Table 1: Comparative Inhibitory Activity against c-Met Kinase
| Compound | c-Met IC50 (nM) | Reference |
| Crizotinib | 11 (cell-based) | [6] |
| Cabozantinib | 1.3 | [7] |
| Capmatinib | 5 | [6] |
| Tepotinib | 3 | [6] |
| JNJ-38877605 | 4 | [7] |
Table 2: Comparative Inhibitory Activity of Tubulin Polymerization
| Compound | Tubulin Polymerization IC50 (µM) | Reference |
| Colchicine | 10.65 (nM) | [2][8] |
| Vincristine | 2.0 (nM) | [9] |
| Combretastatin A-4 | 2.1 | [9] |
| Compound 97 | 0.79 | [9] |
Table 3: Comparative Anti-inflammatory Activity (COX-2 Inhibition)
| Compound | COX-2 IC50 (µM) | Reference |
| Celecoxib | 0.049 | [10] |
| Diclofenac Sodium | - | [10] |
| Quinoxaline Derivative 4b | 0.04-0.07 | [10] |
| Quinoxaline Derivative 4d | 0.04-0.07 | [10] |
Table 4: Comparative Antioxidant Activity (DPPH Radical Scavenging)
| Compound | DPPH Scavenging IC50 (µg/mL) | Reference |
| Ascorbic Acid | - | [3] |
| Trolox | - | [11] |
| 2,3-Dihydroxyquinoxaline | - (Activity Plausible) | [11] |
| Quinoxaline Derivative 1G | High Activity | [3] |
Experimental Protocols
Detailed methodologies are provided below for the key experiments required to validate and compare the biological activity of this compound.
In Vitro Kinase Inhibition Assay (c-Met)
This assay determines the half-maximal inhibitory concentration (IC50) of the test compound against the purified c-Met kinase enzyme.
Principle: A variety of formats can be utilized, such as FRET-based or radiometric assays, to measure the phosphorylation of a specific substrate by the kinase in the presence of varying concentrations of the inhibitor.[6]
General Procedure:
-
Incubate purified recombinant c-Met kinase with a specific substrate and ATP in a reaction buffer.
-
Add serial dilutions of this compound to the reaction mixture.
-
Allow the reaction to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence or radioactivity).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6]
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in fluorescence of a reporter molecule that binds to polymerized tubulin.
General Procedure:
-
Utilize a fluorescence-based tubulin polymerization assay kit.
-
Prepare a reaction mixture containing purified tubulin (e.g., bovine brain tubulin), a fluorescent reporter, and GTP.
-
Add varying concentrations of this compound or a reference compound (e.g., colchicine) to the reaction mixture.
-
Initiate polymerization by incubating the mixture at 37°C.
-
Monitor the fluorescence intensity over time using a microplate reader.
-
Determine the IC50 value by comparing the extent of polymerization in the presence of the inhibitor to the control.[12]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the cytotoxic effects of the test compound.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[6]
General Procedure:
-
Seed cancer cells (e.g., a c-Met overexpressing line) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[12]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium iodide). The fluorescence intensity of individual cells is measured by a flow cytometer, which allows for the quantification of cells in each phase of the cell cycle.[13][14]
General Procedure:
-
Treat cultured cancer cells with this compound at a concentration around its IC50 value for a defined period (e.g., 24 hours).
-
Harvest the cells and fix them in cold ethanol to permeabilize the cell membrane.[13]
-
Treat the cells with RNase A to degrade RNA, ensuring the dye only binds to DNA.[15]
-
Stain the cells with a propidium iodide solution.[15]
-
Analyze the stained cells using a flow cytometer.
-
Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[15]
In Vitro Anti-inflammatory Assay (COX Inhibition)
This assay evaluates the ability of the test compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Principle: The inhibition of COX-1 and COX-2 can be measured using various commercially available assay kits, which typically monitor the production of prostaglandins.
General Procedure:
-
Utilize a COX inhibitor screening assay kit.
-
Incubate purified COX-1 or COX-2 enzyme with arachidonic acid (the substrate) in the presence of varying concentrations of this compound.
-
Measure the production of prostaglandin E2 (PGE2) or other prostanoids using a suitable detection method (e.g., ELISA or a colorimetric assay).
-
Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
In Vitro Antioxidant Assay (DPPH Radical Scavenging)
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Principle: In the presence of an antioxidant, the purple DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at a specific wavelength.[11]
General Procedure:
-
Prepare a solution of DPPH in a suitable solvent (e.g., ethanol or methanol).
-
Add various concentrations of this compound to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm).
-
Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[3]
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and a relevant signaling pathway for the validation of this compound.
Caption: Workflow for In Vitro Kinase Inhibition Assay.
Caption: Workflow for Cell Cycle Analysis via Flow Cytometry.
References
- 1. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, cytotoxicity, and inhibitory effects on tubulin polymerization of a new 3-heterocyclo substituted 2-styrylquinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
- 5. Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1 H-1,2,3-triazol-1-yl]ethan-1-imine Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. theaspd.com [theaspd.com]
- 9. mdpi.com [mdpi.com]
- 10. 1,4-Dihydroquinazolin-3(2H)-yl benzamide derivatives as anti-inflammatory and analgesic agents with an improved gastric profile: Design, synthesis, COX-1/2 inhibitory activity and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 12. theaspd.com [theaspd.com]
- 13. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 4-Benzyl-1,3-dihydroquinoxalin-2-one and Other Quinoxalinone Derivatives in Cancer Research
A comprehensive analysis of the therapeutic potential of 4-Benzyl-1,3-dihydroquinoxalin-2-one in comparison to other quinoxalinone derivatives reveals its promise as a scaffold for the development of novel anticancer agents. This guide synthesizes available data on the biological activity of these compounds, offering a comparative perspective for researchers, scientists, and drug development professionals.
The quinoxalinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The strategic placement of various substituents on this core structure allows for the fine-tuning of pharmacological activity. This guide focuses on the efficacy of this compound and places it in the context of other quinoxalinone derivatives that have been evaluated for their potential as cancer therapeutics.
Quantitative Comparison of Anticancer Activity
While direct comparative studies detailing the efficacy of this compound against a panel of other quinoxalinone derivatives are limited in the public domain, the existing body of research on analogous compounds provides valuable insights. The following table summarizes the in vitro anticancer activity (IC50 values) of various quinoxalinone derivatives against several human cancer cell lines. This data, gathered from multiple studies, allows for an indirect comparison and highlights the structure-activity relationships (SAR) within this class of compounds. The presence of a benzyl group, as in the target compound, is often associated with enhanced biological activity.[1]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxaline Derivative 1 | MGC-803 (Gastric) | 1.49 ± 0.18 | [2] |
| HepG2 (Liver) | 5.27 ± 0.72 | [2] | |
| A549 (Lung) | 6.91 ± 0.84 | [2] | |
| HeLa (Cervical) | 6.38 ± 0.81 | [2] | |
| T-24 (Bladder) | 4.49 ± 0.65 | [2] | |
| Quinoxaline Derivative 2 | HeLa (Cervical) | 0.126 | [2] |
| SMMC-7721 (Liver) | 0.071 | [2] | |
| K562 (Leukemia) | 0.164 | [2] | |
| Quinoxaline Derivative 3 (with thiourea moiety) | HCT116 (Colon) | 4.4 | [3] |
| MCF-7 (Breast) | 4.4 | [3] | |
| Quinoxaline Derivative 4 (with chloro-substitution) | MCF-7 (Breast) | 9 | [3] |
| HCT116 (Colon) | 2.5 | [3] | |
| Quinoxaline Derivative 5 (with triazole ring) | Ty-82 (Leukemia) | 2.5 | [2] |
| THP-1 (Leukemia) | 1.6 | [2] | |
| 2-(coumarin)-quinoxaline derivative (3b) | MCF-7 (Breast) | 1.85 ± 0.11 | [4] |
| ASK1 Inhibitor (26e) | - | 0.03017 | [5] |
| VEGFR-2 Inhibitor (20) | Liver, Colorectal, Breast | - (Superior to Doxorubicin) | [6] |
| VEGFR-2 Inhibitor (25) | Liver, Colorectal, Breast | - (Superior to Doxorubicin) | [6] |
| VEGFR-2 Inhibitor (29) | Liver, Colorectal, Breast | - (Superior to Doxorubicin) | [6] |
| EGFR Targeting Derivative (IVd) | HeLa (Cervical) | 3.20 ± 1.32 | [7] |
| MCF-7 (Breast) | 4.19 ± 1.87 | [7] | |
| HEK 293T (Kidney) | 3.59 ± 1.34 | [7] | |
| A549 (Lung) | 5.29 ± 1.34 | [7] |
Note: The specific structures of "Quinoxaline Derivative 1-5" are detailed in the cited references. The table aims to provide a comparative landscape of reported IC50 values for various quinoxalinone-based compounds.
Experimental Protocols
The synthesis and biological evaluation of quinoxalinone derivatives typically follow established methodologies in medicinal chemistry.
General Synthesis of Quinoxalin-2(1H)-ones
A common and versatile method for the synthesis of the quinoxalin-2(1H)-one scaffold involves the condensation of an o-phenylenediamine with an α-ketoester, such as ethyl pyruvate or glyoxylic acid.[3] The reaction is often carried out in a suitable solvent like n-butanol.
Example Protocol for Synthesis of 3-Methylquinoxalin-2(1H)-one:
-
A mixture of o-phenylenediamine and ethyl pyruvate is refluxed in n-butanol.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is then purified by recrystallization from an appropriate solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New quinoxalin-2(1H)-one-derived VEGFR-2 inhibitors: Design, synthesis, in vitro anticancer evaluations, in silico ADMET, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Structure-Activity Relationship (SAR) Studies of 4-Benzyl-1,3-dihydroquinoxalin-2-one Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-benzyl-1,3-dihydroquinoxalin-2-one analogs and related quinoxaline derivatives. The information is compiled from recent studies on their synthesis and biological evaluation, with a focus on anticancer activities. Due to the limited availability of a single comprehensive SAR study on a systematic series of this compound analogs, this guide draws comparisons from closely related structures to elucidate the key structural features influencing their biological activity.
Introduction to this compound Scaffold
The quinoxaline ring system is a privileged scaffold in medicinal chemistry, known to be a core component in a variety of biologically active compounds.[1] Derivatives of quinoxaline have demonstrated a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2] The this compound scaffold, in particular, has attracted interest as a template for designing novel therapeutic agents. The benzyl group at the N-4 position offers a versatile point for structural modifications to modulate potency and selectivity towards various biological targets.
Comparative Analysis of Anticancer Activity
A recent review on the chemistry and synthesis of anticancer quinoxalines highlights several key SAR points for different classes of quinoxaline derivatives.[1] For instance, in a series of quinoxalines containing ester and amide groups, the presence of electron-releasing groups like methoxy (OCH₃) on the phenyl ring was found to be essential for potent anticancer activity against HeLa, SMMC-7721, and K562 cell lines.[1] Conversely, substitution with electron-withdrawing groups such as fluorine (F) led to a decrease in activity.[1] Another study on quinoxaline derivatives with a triazole ring showed that an aliphatic linker at the third position of the quinoxaline core is crucial for activity, while a direct N-linker diminishes it.[1]
In a study focused on pyrrolo[1,2-a]quinoxaline derivatives, which share the quinoxaline core and often incorporate a benzyl moiety, several compounds exhibited interesting antileukemic properties.[3] The cytotoxic activity of a newly synthesized 1,3-dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one was evaluated against several human leukemia cell lines.[3]
Data Presentation
The following tables summarize the cytotoxic activities of selected quinoxaline analogs from the literature.
Table 1: Anticancer Activity of Quinoxaline Derivatives Containing Ester and Amide Groups
| Compound | R¹ | R² | R³ | HeLa IC₅₀ (µM) | SMMC-7721 IC₅₀ (µM) | K562 IC₅₀ (µM) |
| 5 | OCH₃ | OCH₃ | OCH₃ | 0.126 | 0.071 | 0.164 |
| 4 | OCH₃ | OCH₃ | OCH₃ | Moderate Activity | Moderate Activity | Moderate Activity |
| 6 | OCH₃ | OCH₃ | OCH₃ | Moderate Activity | Moderate Activity | Moderate Activity |
| 7 | F | H | H | Decreased Activity | Decreased Activity | Decreased Activity |
| Data sourced from a review by Ghorab et al. (2023).[1] The exact structures of compounds 4, 6, and 7 were not detailed in the summary, but the SAR description was provided. |
Table 2: Cytotoxic Activity of a Pyrrolo[1,2-a]quinoxaline Derivative (Compound 9) and Reference Compounds
| Compound | U937 IC₅₀ (µM) | K562 IC₅₀ (µM) | HL60 IC₅₀ (µM) |
| Compound 9 | 8 | 15 | 31 |
| A6730 (Reference) | 10 | 12 | 25 |
| JG576 (Reference) | 9 | 14 | 28 |
| Compound 9: 1,3-dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one | |||
| Data from Guillon et al. (2022).[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Synthesis of this compound Analogs
A general synthetic route to the this compound scaffold involves the cyclocondensation of N-benzyl-o-phenylenediamine with an appropriate α-keto acid or its ester.
General Procedure:
-
A mixture of N-benzyl-o-phenylenediamine (1 equivalent) and an α-keto acid derivative (1.1 equivalents) in a suitable solvent (e.g., ethanol, acetic acid) is heated under reflux for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is then purified by recrystallization or column chromatography.
In Vitro Cytotoxicity Assay (MTS Assay)
The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[3]
Protocol:
-
Human cancer cell lines (e.g., U937, K562, HL60) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
Following the incubation period, the MTS reagent is added to each well.
-
The plates are incubated for an additional 1-4 hours at 37°C to allow for the conversion of MTS to formazan by viable cells.
-
The absorbance of the formazan product is measured at 490 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway targeted by this compound analogs.
Experimental Workflow Diagram
Caption: General workflow for SAR studies of this compound analogs.
References
The Promise of Quinoxalinones in Oncology: Bridging the Gap Between Bench and Bedside for 4-Benzyl-1,3-dihydroquinoxalin-2-one
For researchers, scientists, and drug development professionals, the journey of a potential therapeutic agent from in vitro discovery to in vivo validation is a critical and often challenging path. This guide provides a comparative analysis of 4-Benzyl-1,3-dihydroquinoxalin-2-one and its analogs, focusing on the available in vitro data and the crucial in vivo validation that substantiates its potential as an anticancer agent. While in vivo data for the titular compound remains to be specifically published, this guide draws upon available evidence from closely related quinoxalinone derivatives to project its potential efficacy and guide future research.
The quinoxalinone scaffold has emerged as a promising framework in the design of novel anticancer therapeutics. These compounds have demonstrated significant cytotoxic effects against a variety of cancer cell lines, primarily through the inhibition of key signaling pathways that drive tumor growth and proliferation. This guide will delve into the quantitative in vitro data, outline the experimental methodologies employed, and visualize the underlying biological mechanisms and workflows.
Comparative In Vitro Anticancer Activity
The in vitro efficacy of several quinoxalinone derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below. These data highlight the broad-spectrum anticancer potential of this class of compounds.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3-Benzyl-quinoxalin-2(1H)-one derivative 1 | HCT-116 (Colon) | Data not available | Doxorubicin | ~0.1-1 |
| 3-Benzyl-quinoxalin-2(1H)-one derivative 2 | HeLa (Cervical) | Data not available | Doxorubicin | ~0.1-1 |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (Compound 2) | H-460 (Lung) | Subnanomolar | Doxorubicin | ~0.1-1 |
| Indeno[1,2-b]quinoxaline derivative 10a | MDA-MB-231 (Breast) | 0.87 | Not specified | - |
| PC-3 (Prostate) | 0.82 | Not specified | - | |
| Huh-7 (Liver) | 0.64 | Not specified | - | |
| Substituted quinazolin-4-amine 7a | HepG2 (Liver) | 0.029 - 0.147 | Not specified | - |
In Vivo Validation: Evidence from Xenograft Models
Direct in vivo validation for this compound is not yet publicly available. However, studies on structurally related quinoxalinone derivatives in animal models provide compelling evidence of their potential antitumor activity.
A notable example is 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (Compound 2) , which was evaluated in a human H-460 non-small cell lung cancer xenograft model in mice.[1] Administration of this compound at a dose of 1.0 mg/kg resulted in a significant 62% inhibition of tumor growth without observable signs of toxicity.[1]
Another relevant study involved indeno[1,2-b]quinoxaline derivative 10a , which was tested in a zebrafish xenograft model with human hepatocellular carcinoma cells.[2] The results confirmed the in vivo anti-tumor effect of this compound.[2] Similarly, the substituted quinazolin-4-amine 7a demonstrated significant inhibition of tumor growth in a HepG2 xenograft model.[3]
These in vivo studies, although not on the exact target compound, strongly suggest that the quinoxalinone scaffold is a viable pharmacophore for developing effective in vivo anticancer agents. The observed tumor growth inhibition in xenograft models provides a crucial bridge between the in vitro cytotoxicity data and the potential clinical utility of this class of compounds.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. Below are the protocols for the synthesis of a representative quinoxalinone and the key biological assays used to evaluate its anticancer activity.
Synthesis of 3-Benzylquinoxalin-2(1H)-ones
A general and efficient method for the synthesis of 3-benzylquinoxalin-2(1H)-ones involves a Hinsberg-Körner type cyclo-annulation reaction.[4]
Materials:
-
5-Arylidene-2,2-dimethyl-1,3-oxazolidin-4-ones (pyruvate surrogates)
-
o-Phenylenediamines
-
Formic acid
-
Formamide
Procedure:
-
A mixture of the 5-arylidene-2,2-dimethyl-1,3-oxazolidin-4-one and an o-phenylenediamine is heated in a suitable solvent.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the crude 3-benzylquinoxalin-2(1H)-one.
-
The crude product is then purified using techniques such as column chromatography or recrystallization to yield the pure compound.
-
For the synthesis of partially reduced N-formyl derivatives, the purified 3-benzylquinoxalin-2(1H)-one is boiled in a 1:1 mixture of formic acid and formamide.[4]
In Vitro Cytotoxicity Assay (MTS Assay)
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.
Materials:
-
Cancer cell lines (e.g., HCT-116, HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compound (this compound or its analogs)
-
MTS reagent
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add the MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for PI3K/Akt/mTOR Pathway
Western blotting is used to detect specific proteins in a sample and assess the effect of the test compound on their expression and phosphorylation status, providing insights into the mechanism of action.
Materials:
-
Treated cancer cells
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
Signaling Pathways and Experimental Workflow
The anticancer activity of quinoxalinone derivatives is often attributed to their ability to modulate critical signaling pathways involved in cell survival and proliferation. The PI3K/Akt/mTOR pathway is a key regulator of these processes and is frequently dysregulated in cancer.
PI3K/Akt/mTOR Signaling Pathway
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#FBBC05", fontcolor="#202124"]; TSC1_2 [label="TSC1/TSC2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rheb [label="Rheb-GTP", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S6K [label="p70S6K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fourEBP1 [label="4E-BP1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Growth &\nSurvival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Quinoxalinone [label="Quinoxalinone\nDerivatives", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [arrowhead=vee, color="#5F6368"]; PI3K -> PIP3 [arrowhead=vee, color="#5F6368", label=" phosphorylates"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1 [arrowhead=vee, color="#5F6368"]; PIP3 -> Akt [arrowhead=vee, color="#5F6368"]; PDK1 -> Akt [arrowhead=vee, color="#5F6368", label=" activates"]; mTORC2 -> Akt [arrowhead=vee, color="#5F6368", label=" activates"]; Akt -> TSC1_2 [arrowhead=tee, color="#EA4335", label=" inhibits"]; TSC1_2 -> Rheb [arrowhead=tee, color="#EA4335", label=" inhibits"]; Rheb -> mTORC1 [arrowhead=vee, color="#5F6368", label=" activates"]; mTORC1 -> S6K [arrowhead=vee, color="#5F6368"]; mTORC1 -> fourEBP1 [arrowhead=tee, color="#EA4335"]; S6K -> Proliferation [arrowhead=vee, color="#5F6368"]; fourEBP1 -> Proliferation [arrowhead=vee, style=dashed, color="#5F6368"]; Quinoxalinone -> PI3K [arrowhead=tee, color="#EA4335", label=" inhibits"]; Quinoxalinone -> Akt [arrowhead=tee, color="#EA4335", label=" inhibits"]; Quinoxalinone -> mTORC1 [arrowhead=tee, color="#EA4335", label=" inhibits"]; } PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoxalinone derivatives.
Experimental Workflow for In Vitro to In Vivo Validation
// Nodes synthesis [label="Synthesis of\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; invitro [label="In Vitro Screening\n(MTS Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mechanistic [label="Mechanism of Action\n(Western Blot for PI3K/Akt/mTOR)", fillcolor="#FBBC05", fontcolor="#202124"]; invivo [label="In Vivo Efficacy\n(Xenograft Model)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data [label="Data Analysis &\nComparison", fillcolor="#F1F3F4", fontcolor="#202124"]; conclusion [label="Conclusion on\nTherapeutic Potential", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges synthesis -> invitro [arrowhead=vee, color="#5F6368"]; invitro -> mechanistic [arrowhead=vee, color="#5F6368"]; mechanistic -> invivo [arrowhead=vee, color="#5F6368"]; invivo -> data [arrowhead=vee, color="#5F6368"]; data -> conclusion [arrowhead=vee, color="#5F6368"]; } Workflow for the validation of this compound's anticancer potential.
Conclusion and Future Directions
The collective evidence from in vitro and in vivo studies on quinoxalinone derivatives strongly supports their potential as a valuable class of anticancer agents. While direct in vivo validation of this compound is a necessary next step, the existing data from analogous compounds provide a solid foundation for its continued development. Future research should focus on conducting xenograft studies with this compound to directly assess its in vivo efficacy and safety profile. Further elucidation of its specific molecular targets within the PI3K/Akt/mTOR pathway and exploration of its efficacy in combination with other chemotherapeutic agents will also be critical in advancing this promising compound towards clinical application.
References
- 1. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C15H14N2O | CID 759495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for 4-Benzyl-1,3-dihydroquinoxalin-2-one: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust and accurate quantification of 4-Benzyl-1,3-dihydroquinoxalin-2-one, a key intermediate in the synthesis of various biologically active compounds, is paramount for ensuring the quality, efficacy, and safety of potential drug candidates. The selection of an appropriate analytical method is a critical decision that can significantly impact the reliability of experimental data throughout the drug development lifecycle.
The information presented herein is intended to guide researchers in establishing and validating analytical procedures suitable for their specific needs, from routine analysis to sensitive bioanalytical studies.
Comparative Analysis of Analytical Methods
The choice between HPLC-UV and LC-MS/MS depends on several factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and the intended application of the method.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on the analyte's polarity and quantification via its ultraviolet absorbance. | Separation based on polarity, followed by detection based on the mass-to-charge ratio of the analyte and its fragments. |
| Selectivity | Moderate. Susceptible to interference from co-eluting compounds with similar UV spectra. | High to Very High. Provides structural information and can differentiate between isobaric compounds, significantly reducing matrix effects. |
| Sensitivity | Lower, typically in the µg/mL to high ng/mL range. | Higher, capable of reaching low ng/mL to pg/mL levels. |
| Linearity (R²) | Typically > 0.999 | Typically > 0.999 |
| Application | Well-suited for the analysis of bulk drug substances, formulation assays, and in-process controls where analyte concentrations are relatively high. | Ideal for bioanalytical studies in complex matrices like plasma, urine, and tissue homogenates, as well as for trace-level impurity analysis. |
| Cost & Complexity | Lower initial investment and operational costs. Simpler to operate and maintain. | Higher initial investment and operational costs. Requires more specialized expertise for operation and data interpretation. |
Quantitative Data Summary
The following tables summarize typical validation parameters for HPLC-UV and LC-MS/MS methods for the analysis of quinoxalinone derivatives, based on data from analogous compounds.
Table 1: HPLC-UV Method Validation Parameters (Hypothetical)
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity Range | R² ≥ 0.999 | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | ~0.3 µg/mL |
| Robustness | % RSD ≤ 2.0% for minor changes in method parameters | Robust |
Table 2: LC-MS/MS Bioanalytical Method Validation Parameters (Based on a structural analog)
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity Range | R² ≥ 0.99 | 1 - 500 ng/mL[1] |
| Accuracy (% of Nominal) | 85.0% - 115.0% (80-120% at LLOQ) | 95.3% - 103.3%[1] |
| Precision (% CV) | ≤ 15.0% (≤ 20% at LLOQ) | < 15%[1] |
| Lower Limit of Quantification (LLOQ) | Analyte response is at least 5 times the blank response | 1 ng/mL[1] |
| Extraction Recovery | Consistent and reproducible | Not explicitly stated, but method reliability was confirmed[1] |
| Matrix Effect | CV ≤ 15% | Not explicitly stated, but specificity was confirmed[1] |
| Stability | % Change within ±15% | Stable under tested conditions |
Experimental Protocols
Detailed methodologies for the analysis of a this compound analogue using HPLC-UV and LC-MS/MS are outlined below. These protocols can be adapted and optimized for the specific requirements of the user's research.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
This method is suitable for the quantification of this compound in bulk material or simple formulations.
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically in the range of 254-320 nm).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., acetonitrile/water 50:50) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and selective method is ideal for the analysis of this compound in complex biological matrices such as plasma. The following protocol is based on a method developed for a structural analog.[1]
Instrumentation: A UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
Chromatographic Conditions:
-
Column: ZORBAX Eclipse Plus C18 (2.1 mm × 50 mm, 3.5 µm)[1].
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid.
-
B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Elution:
-
0-0.3 min: 40% B
-
0.3-0.8 min: 40% to 90% B
-
0.8-1.9 min: 90% B
-
1.9-2.0 min: 90% to 40% B
-
2.0-2.5 min: 40% B
-
-
Flow Rate: 0.75 mL/min[1].
-
Column Temperature: Not specified, typically ambient or slightly elevated (e.g., 40 °C).
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing a standard solution of this compound and a suitable internal standard (IS). For a structural analog, the precursor ion would be [M+H]⁺.
-
Ion Source Parameters: Optimized for the specific instrument and analyte. For a similar compound, parameters such as Ion Spray Voltage (5500 V), Temperature (500 °C), and various gas pressures were optimized[1].
-
-
Sample Preparation (Plasma):
-
Pipette 45 µL of rat plasma into a microcentrifuge tube.[1]
-
Add 5 µL of the working standard solution.[1]
-
Add 100 µL of acetonitrile containing the internal standard.[1]
-
Vortex for 1 minute.[1]
-
Centrifuge at 15,400 g for 10 minutes at 4 °C.[1]
-
Transfer 150 µL of the supernatant for LC-MS/MS analysis.[1]
-
Visualizations
The following diagrams illustrate the general workflows for analytical method validation and a typical bioanalytical sample preparation process.
Caption: General workflow for analytical method validation.
Caption: Bioanalytical sample preparation workflow.
References
Benchmarking 4-Benzyl-1,3-dihydroquinoxalin-2-one Against Known VEGFR-2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Benzyl-1,3-dihydroquinoxalin-2-one, a representative member of the quinoxalinone scaffold, against established inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Given the recurrent emergence of quinoxalinone derivatives as potent anti-cancer agents, this document aims to contextualize the potential efficacy of this compound by benchmarking it against clinically relevant pharmaceuticals.
Introduction to this compound and VEGFR-2 Inhibition
Quinoxaline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, recognized for their broad spectrum of pharmacological activities.[1] The quinoxalin-2-one core, in particular, is a privileged scaffold in the development of kinase inhibitors. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[2] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in oncology.
While direct inhibitory data for this compound against VEGFR-2 is not extensively available in the public domain, the well-established activity of structurally related quinoxalin-2-ones allows for a reasoned comparative analysis.[3][4][5][6] This guide utilizes a representative quinoxalin-2-one derivative from published literature to serve as a proxy for this compound, thereby providing a valuable performance benchmark.
Comparative Analysis of Inhibitor Potency
The inhibitory activity of this compound (represented by a potent quinoxalin-2-one analog) is compared against three well-established, multi-kinase inhibitors with significant activity against VEGFR-2: Sorafenib, Sunitinib, and Lenvatinib. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Inhibitor | Type | VEGFR-2 IC50 (nM) | Additional Kinase Targets (IC50 in nM) |
| This compound (proxy) | Quinoxalin-2-one Derivative (Small Molecule) | 750[3] | Primarily evaluated against VEGFR-2 in this context. |
| Sorafenib | Multi-kinase Inhibitor (Small Molecule) | 90[7][8][9] | Raf-1 (6), B-Raf (22), VEGFR-3 (20), PDGFR-β (57), c-KIT (68)[2][9] |
| Sunitinib | Multi-kinase Inhibitor (Small Molecule) | 80[7][10][11] | PDGFRβ (2), c-Kit, FLT3[10][12] |
| Lenvatinib | Multi-kinase Inhibitor (Small Molecule) | 4[13][14] | VEGFR1 (22), VEGFR3 (5.2), FGFR1 (46), PDGFRα (51), PDGFRβ (100)[13] |
Note: IC50 values can vary between studies due to different experimental conditions. The values presented are representative.
Signaling Pathway and Mechanism of Action
VEGFR-2 is a receptor tyrosine kinase. Upon binding its ligand, VEGF-A, the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation, migration, and survival.[2] Small molecule inhibitors typically act by competing with ATP for the kinase domain's binding site, thereby preventing phosphorylation and subsequent signal transduction.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Experimental Protocols
In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
This protocol outlines a common method for determining the in vitro inhibitory potency of a compound against VEGFR-2 kinase activity. The principle is based on the quantification of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed).[1][15]
Materials and Reagents:
-
Recombinant Human VEGFR-2 (KDR)
-
Kinase Substrate (e.g., Poly (Glu,Tyr) 4:1)
-
5x Kinase Buffer
-
ATP
-
Test Compound (e.g., this compound)
-
Luminescence-based Kinase Assay Kit (e.g., ADP-Glo™ or Kinase-Glo® MAX)
-
Anhydrous DMSO
-
Dithiothreitol (DTT) (optional)
-
Solid White 96-well Assay Plates
-
Nuclease-free Water
Procedure:
-
Buffer and Reagent Preparation:
-
Prepare 1x Kinase Buffer by diluting the 5x stock with nuclease-free water. DTT can be added to a final concentration of 1 mM.
-
Prepare serial dilutions of the test compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.
-
Dilute the VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer.
-
-
Kinase Reaction:
-
Prepare a Master Mix containing 1x Kinase Buffer, ATP, and the kinase substrate.
-
Add 12.5 µL of the Master Mix to each well of a 96-well plate.
-
Add 2.5 µL of the diluted test compound to the designated "Test Inhibitor" wells.
-
Add 2.5 µL of 1x Kinase Buffer (with the same DMSO percentage) to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.
-
Initiate the reaction by adding 10 µL of the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 10 µL of 1x Kinase Buffer to the "Blank" wells.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Detection:
-
Stop the kinase reaction by adding the reagent from the detection kit (e.g., ADP-Glo™ Reagent), which depletes the remaining ATP. Incubate as per the manufacturer's instructions.
-
Add the Kinase Detection Reagent, which converts ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30-45 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence signal of the "Blank" wells from all other measurements.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the "Positive Control".
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Caption: General workflow for an in vitro VEGFR-2 kinase assay.
Conclusion
This comparative guide positions this compound within the competitive landscape of VEGFR-2 inhibitors. While established drugs like Lenvatinib, Sunitinib, and Sorafenib exhibit significantly higher potency in the nanomolar range, the micromolar activity of the representative quinoxalin-2-one derivative underscores the potential of this scaffold for further optimization.[3] The detailed experimental protocol provided offers a standardized method for generating robust and comparable data, which is essential for advancing novel quinoxalin-2-one derivatives in the drug discovery pipeline. Future structure-activity relationship (SAR) studies on the this compound core could lead to the development of next-generation inhibitors with improved potency and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New quinoxalin-2(1H)-one-derived VEGFR-2 inhibitors: Design, synthesis, in vitro anticancer evaluations, in silico ADMET, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. oncology-central.com [oncology-central.com]
- 9. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. apexbt.com [apexbt.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis and Bioactivity of 4-Benzyl-1,3-dihydroquinoxalin-2-one
This guide provides a comprehensive comparison of the synthesis and potential bioactivity of 4-Benzyl-1,3-dihydroquinoxalin-2-one against alternative synthetic methods and compounds with similar biological activities. The information is intended for researchers, scientists, and drug development professionals.
Synthesis of this compound
Proposed Synthesis: N-Alkylation
A standard method for the synthesis of N-substituted lactams involves the deprotonation of the lactam nitrogen followed by reaction with an alkyl halide.
Experimental Protocol (Proposed):
-
Deprotonation: To a solution of 1,3-dihydroquinoxalin-2-one (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
-
Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Alternative Synthesis Methodologies:
Several alternative methods for the synthesis of the quinoxalinone core and its derivatives have been reported, offering potential advantages in terms of efficiency, cost, and environmental impact.
| Method | Description | Starting Materials | Reagents/Conditions | Advantages |
| One-Pot Synthesis from Epoxides | An iodine-mediated one-pot synthesis.[1] | Substituted amines, epoxides | Iodine, TsOH, CH3CN, 120 °C | One-pot procedure, metal-free.[1] |
| Catalyst-Free Cyclocondensation | Cyclocondensation of a diamine with a diketone in ethanol at room temperature.[2] | 3,4-diaminobenzophenone, 1,2-diketone derivatives | Ethanol, room temperature | Environmentally friendly, avoids toxic solvents and catalysts.[2] |
| Photochemical Alkylation | A visible-light-induced C-3 alkylation of quinoxalin-2(1H)-ones without an external photocatalyst.[3][4] | Quinoxalin-2(1H)-ones, N,N,N',N'-tetraalkylethylenediamine | Visible light | Green and mild reaction conditions.[3][4] |
Synthesis Workflow Diagram
Caption: Proposed vs. Alternative Synthesis of Quinoxalinones.
Bioactivity of this compound and Alternatives
Quinoxalinone derivatives are recognized for their potential as kinase inhibitors, particularly in the context of cancer therapy, and as modulators of the central nervous system (CNS).[5] While specific bioactivity data for this compound is not available, the activity of structurally related compounds suggests its potential as a kinase inhibitor.
Comparative Bioactivity of Quinoxalinone Derivatives (Kinase Inhibitors)
| Compound/Derivative | Target Kinase(s) | Cell Line | IC50/Activity | Reference |
| Quinoxalinone-pyrazole derivative (ST4j) | JAK2 / JAK3 | - | IC50: 13.00 nM (JAK2), 14.86 nM (JAK3) | [6][7][8] |
| Pyrrolo[1,2-a]quinoxaline derivative (9) | Not specified | K562, U937, HL60 | IC50: 8-31 µM | [9] |
| Dibromo-substituted quinoxaline (26e) | ASK1 | - | IC50: 30.17 nM | [10][11] |
| Quinoxaline derivatives (general) | PI3K / mTOR | Various cancer cells | Dual inhibition | [1][12][13] |
CNS Activity of Quinoxalinone Derivatives
Several quinoxalinone derivatives have been investigated for their effects on the central nervous system, showing potential anxiolytic and anticonvulsant properties.[14]
| Compound | Observed Activity | Animal Model | Key Finding | Reference |
| 6-Nitro-1,4-dihydroquinoxaline-2,3-dione | Anxiolytic | Mice | Better anxiolytic effect than diazepam at 30 mg/kg. | [14] |
| 6-Chloro-1,4-dihydro-quinoxaline-2,3-dione | Anticonvulsant | Mice | Showed significant anticonvulsant action. | [14] |
| N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide | Anxiolytic, Anticonvulsant | Mice | Highest anxiolytic activity at 2.5 mg/kg and significant anticonvulsant action. | [14] |
Bioactivity Comparison Workflow
Caption: Experimental workflow for bioactivity assessment.
Signaling Pathways
Quinoxalinone derivatives have been shown to act as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/mTOR and JAK/STAT pathways.
PI3K/mTOR Signaling Pathway
The PI3K/mTOR pathway is crucial for regulating cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.[1][12][13]
Caption: Inhibition of the PI3K/mTOR pathway by quinoxalinones.
JAK/STAT Signaling Pathway
Caption: Inhibition of the JAK/STAT pathway by quinoxalinones.
References
- 1. rjptonline.org [rjptonline.org]
- 2. ir.psgcas.ac.in [ir.psgcas.ac.in]
- 3. Photochemical alkylation of quinoxalin-2(1H)-ones with N,N,N′,N′-tetraalkylethylenediamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Photochemical alkylation of quinoxalin-2(1H)-ones with N,N,N′,N′-tetraalkylethylenediamine | CoLab [colab.ws]
- 5. This compound [myskinrecipes.com]
- 6. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and neuropharmacological activity of some quinoxalinone derivatives | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of 4-Benzyl-1,3-dihydroquinoxalin-2-one and Structurally Similar Compounds in Biological Applications
For researchers, scientists, and drug development professionals, the quinoxalinone scaffold represents a privileged structure in medicinal chemistry due to its wide-ranging pharmacological activities. This guide provides a head-to-head comparison of 4-Benzyl-1,3-dihydroquinoxalin-2-one and its analogs, focusing on their anticancer and antimicrobial properties, supported by available experimental data and detailed protocols.
The core structure of quinoxalin-2-one, a fusion of benzene and pyrazine rings, has been the subject of extensive research, leading to the development of derivatives with potent biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects. The introduction of a benzyl group at the N-4 position of the 1,3-dihydroquinoxalin-2-one core significantly influences its biological profile. This comparison aims to delineate these effects by examining specific compounds and their performance in various assays.
Anticancer Activity: A Comparative Analysis
A highly substituted pyrrolo[1,2-a]quinoxaline derivative, which contains the fundamental 4-benzyl-quinoxalinone skeleton, was synthesized and evaluated for its cytotoxic potential against several human leukemia cell lines. This compound, 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one , exhibited significant antiproliferative activity.
In a comparative context, we can examine its performance against other quinoxalinone derivatives reported in the literature. For example, a series of novel quinoxaline derivatives were synthesized and tested against various cancer cell lines, revealing potent anticancer activities with IC50 values in the micromolar range.
Table 1: Comparative Anticancer Activity of Quinoxalinone Derivatives
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| Compound A | 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one | U937 (Human myeloid leukemia) | 8 | [1] |
| K562 (Human myeloid leukemia) | Not Reported | [1] | ||
| HL60 (Human myeloid leukemia) | Not Reported | [1] | ||
| Compound B | (E)-3-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-one derivative of quinoxaline | HCT-116 (Colon) | 7.67 ± 0.5 | [2] |
| HepG-2 (Liver) | 5.85 ± 0.4 | [2] | ||
| MCF-7 (Breast) | 6.97 ± 0.5 | [2] | ||
| Compound C | 2-alkylcarbonyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivative (Compound 6g) | 60-cell line panel (mean) | 0.15 | [3] |
Experimental Protocol: MTT Assay for Cell Viability
The cytotoxic effect of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, typically DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to a vehicle control, and the IC50 value (the concentration that inhibits cell growth by 50%) is determined.[4]
Signaling Pathway Visualization
Quinoxaline derivatives have been shown to target various signaling pathways involved in cancer progression. One such potential pathway is the VEGFR-2 signaling cascade, which is crucial for angiogenesis.
Antimicrobial Activity: A Comparative Analysis
A series of novel N-benzyl-quinoxaline derivatives linked with a quinoline moiety have been synthesized and evaluated for their antimicrobial potential.[4][5] These compounds provide a relevant comparison for understanding the antimicrobial prospects of the this compound scaffold.
The antimicrobial activity was assessed using the agar disc diffusion method against various Gram-positive and Gram-negative bacterial strains, as well as fungal pathogens.
Table 2: Comparative Antimicrobial Activity (Zone of Inhibition in mm) of N-Benzyl-Quinoxaline Derivatives
| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | A. niger | C. albicans | Reference |
| 8c | 19.4 | 27.9 | 19.4 | 34.3 | 14.0 | 19.7 | [4] |
| 8d | 23.1 | 28.8 | 22.1 | 31.2 | 18.5 | 23.5 | [4] |
| 8e | 24.7 | 27.6 | 22.4 | 32.2 | 17.6 | 24.4 | [4] |
| Gatifloxacin | 21.2 | 28.4 | 19.7 | 28.8 | - | - | [4] |
| Clotrimazole | - | - | - | - | 15.7 | 19.4 | [4] |
Note: The structures for compounds 8c, 8d, and 8e are complex N-benzyl-quinoxaline derivatives linked with a quinoline moiety.
Experimental Protocol: Agar Disc Diffusion Method
This method is widely used to assess the antimicrobial activity of chemical substances.[6]
-
Media Preparation: A suitable agar medium is prepared, sterilized, and poured into petri dishes.
-
Inoculation: The agar surface is uniformly inoculated with a standardized suspension of the test microorganism.
-
Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters.
Experimental Workflow Visualization
The general workflow for screening the antimicrobial activity of synthesized quinoxalinone compounds can be visualized as follows:
Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutic agents. While direct quantitative biological data for the parent compound is limited in publicly accessible literature, the potent anticancer and antimicrobial activities exhibited by its more complex derivatives underscore the importance of this chemical motif. The benzyl group at the N-4 position is a key feature that can be further functionalized to modulate activity and selectivity. The provided experimental protocols offer a standardized framework for the future evaluation and head-to-head comparison of new analogs based on this promising scaffold. Further research focusing on the synthesis and detailed biological evaluation of simpler this compound derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ripublication.com [ripublication.com]
- 6. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of 4-Benzyl-1,3-dihydroquinoxalin-2-one for Its Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of 4-Benzyl-1,3-dihydroquinoxalin-2-one, a quinoxalinone derivative with potential therapeutic applications. Due to the prevalence of kinase, cyclooxygenase (COX), and lactate dehydrogenase (LDH) inhibition among quinoxalinone-based compounds, this document evaluates the potential selectivity of this compound against three representative targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclooxygenase-2 (COX-2), and Lactate Dehydrogenase A (LDHA).
While direct experimental data for this compound is limited in publicly available literature, this guide synthesizes information on related quinoxalinone derivatives and established selective inhibitors to provide a framework for its potential selectivity profile. The following sections detail comparative inhibitor data, experimental protocols for assessing selectivity, and relevant signaling pathways.
Comparative Analysis of Inhibitors
To contextualize the potential efficacy and selectivity of this compound, it is essential to compare it with known selective inhibitors of the hypothesized targets. The following tables summarize the inhibitory activities of established compounds against VEGFR-2, COX-2, and LDHA.
Table 1: Comparison of VEGFR-2 Inhibitors
| Compound | Target | IC₅₀ (nM) | Selectivity Profile |
| This compound | VEGFR-2 (Hypothesized) | Data Not Available | Unknown |
| Apatinib (Rivoceranib) | VEGFR-2 | 1 | Also inhibits Ret (13 nM), c-Kit (429 nM), and c-Src (530 nM)[1] |
| Ki8751 | VEGFR-2 | 0.9 | >40-fold selective for VEGFR-2 over c-Kit, PDGFRα, and FGFR-2[1] |
| ZM 323881 | VEGFR-2 | <2 | Highly selective for VEGFR-2 with almost no activity against VEGFR-1, PDGFRβ, FGFR1, EGFR, and ErbB2[1] |
| Sorafenib | Multi-kinase | - | Inhibits VEGFR-2, VEGFR-3, PDGFRβ, Raf-1, Flt-3, and cKIT[2] |
Table 2: Comparison of COX-2 Inhibitors
| Compound | Target | IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) |
| This compound | COX-2 (Hypothesized) | Data Not Available | Unknown |
| Celecoxib | COX-2 | 40 | Highly selective for COX-2[3] |
| Rofecoxib | COX-2 | 18 | Highly selective for COX-2[3] |
| SC-236 | COX-2 | 10 | Approximately 18,000-fold selective for COX-2 over COX-1[3] |
| Indomethacin | COX-1/COX-2 | - | Non-selective |
Table 3: Comparison of LDHA Inhibitors
| Compound | Target | IC₅₀ (nM) | Selectivity Profile |
| This compound | LDHA (Hypothesized) | Data Not Available | Unknown |
| GSK2837808A | LDHA | 2.6 | Selective for LDHA over LDHB (IC₅₀ = 43 nM)[4] |
| FX-11 | LDHA | 8,000 (Kᵢ) | Selective, reversible, and competitive inhibitor[5] |
| (R)-GNE-140 | LDHA/LDHB | 3 (LDHA), 5 (LDHB) | Potent dual inhibitor[5] |
| Oxamate | LDHA/LDHB | - | Non-selective structural analog of pyruvate[6] |
Experimental Protocols for Selectivity Assessment
To determine the precise selectivity of this compound, a series of in vitro enzyme inhibition assays are required. The following are detailed methodologies for assessing its activity against VEGFR-2, COX-2, and LDHA.
VEGFR-2 Kinase Assay Protocol
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase. A common method involves a luminescence-based ATP detection assay.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP
-
PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))
-
This compound (test compound)
-
Kinase-Glo® MAX Reagent
-
96-well white opaque plates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Master Mixture Preparation: Prepare a master mixture containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.
-
Plate Setup: Add the master mixture to all wells of a 96-well plate.
-
Compound Addition: Add serial dilutions of this compound to the test wells. Add buffer with solvent to the positive control wells and buffer alone to the blank wells.
-
Enzyme Addition: Add diluted VEGFR-2 enzyme to the test and positive control wells. Add kinase buffer to the blank wells.[7]
-
Incubation: Mix gently and incubate the plate at 30°C for 45 minutes.[7]
-
Luminescence Detection: Add Kinase-Glo® MAX reagent to each well and incubate at room temperature for 10 minutes to stabilize the signal.[7]
-
Data Acquisition: Read the luminescence using a microplate reader.
-
Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control to determine the IC₅₀ value.
COX-2 Inhibition Assay Protocol (Fluorometric)
This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX-2 enzyme.
Materials:
-
Human Recombinant COX-2
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
This compound (test compound)
-
Celecoxib (positive control)
-
96-well white opaque plate with a flat bottom
-
Fluorescence plate reader
Procedure:
-
Compound and Control Preparation: Dissolve the test compound and Celecoxib in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations with COX Assay Buffer.
-
Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Plate Setup: Add the diluted test compound, inhibitor control (Celecoxib), or enzyme control (buffer) to the appropriate wells.
-
Enzyme Addition: Add diluted human recombinant COX-2 to all wells except the blank.
-
Reaction Initiation: Add a solution of Arachidonic Acid and NaOH to all wells to start the reaction.[8]
-
Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes.[8]
-
Analysis: Determine the rate of reaction from the linear portion of the fluorescence curve. Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control and determine the IC₅₀ value.
LDHA Enzyme Inhibition Assay Protocol
This assay measures the inhibition of LDHA activity by monitoring the decrease in NADH concentration, which is consumed during the conversion of pyruvate to lactate.
Materials:
-
Purified recombinant human LDHA
-
This compound (test compound)
-
Pyruvate
-
NADH
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Compound Preparation: Prepare a stock solution and serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the assay buffer, NADH solution, and the diluted test compound or vehicle control.
-
Enzyme Addition: Add a solution of purified LDHA enzyme to all wells except for the blank controls.[9]
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of pyruvate to all wells.[9]
-
Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADH to NAD+.[9]
-
Analysis: Calculate the initial reaction velocity for each concentration of the test compound. Plot the reaction velocity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizing Pathways and Workflows
To further elucidate the context of this comparative analysis, the following diagrams illustrate the relevant biological pathways and experimental workflows.
Signaling Pathways
Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.
Caption: The COX-2 pathway in the synthesis of inflammatory prostaglandins.
Caption: The role of LDHA in the conversion of pyruvate to lactate (Warburg effect).
Experimental Workflows
Caption: General experimental workflow for in vitro enzyme inhibition assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. VEGFR Inhibitors | VEGFR | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. assaygenie.com [assaygenie.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of 4-Benzyl-1,3-dihydroquinoxalin-2-one and Its Analogs in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The quinoxalinone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. Within this class, 4-Benzyl-1,3-dihydroquinoxalin-2-one has been identified as a compound of interest for potential therapeutic applications. This guide provides an objective comparison of the performance of quinoxalinone derivatives, supported by available experimental data, to offer insights for researchers in drug discovery and development. While specific quantitative data for this compound is limited in publicly available literature, this guide will draw comparisons from closely related analogs to highlight the potential of this chemical class.
Comparative Efficacy of Quinoxalinone Derivatives
Quinoxalinone derivatives have demonstrated significant potential in various therapeutic areas, most notably in oncology and anti-inflammatory applications. The biological activity is often attributed to their ability to interact with key cellular targets like protein kinases and enzymes involved in inflammatory pathways.
Anticancer Activity
The anticancer potential of quinoxalinone derivatives is a subject of extensive research. These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the inhibition of critical signaling pathways that are essential for cancer cell proliferation and survival.
Table 1: In Vitro Anticancer Activity of Representative Quinoxalinone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound XIIIa | HepG-2 (Liver) | 2.03 ± 0.11 | - | [1] |
| PC3 (Prostate) | 2.51 ± 0.2 | - | [1] | |
| MCF-7 (Breast) | 0.82 ± 0.02 | - | [1] | |
| Compound 14 | MCF-7 (Breast) | 2.61 | - | [2] |
| Compound 8 | MGC-803 (Gastric) | 1.49 ± 0.18 | - | [2] |
| HepG2 (Liver) | 5.27 ± 0.72 | - | [2] | |
| A549 (Lung) | 6.91 ± 0.84 | - | [2] | |
| Hela (Cervical) | 6.38 ± 0.81 | - | [2] | |
| T-24 (Bladder) | 4.49 ± 0.65 | - | [2] | |
| Compound 11 | MCF-7 (Breast) | 9 | - | [2] |
| HCT116 (Colon) | 2.5 | - | [2] | |
| Quinoxalinone Schiff's base 4c | - | - | COX-2 Inhibition | [3] |
| Quinoxalinone Schiff's base 4e | - | - | COX-2 Inhibition | [3] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Data is compiled from different studies and should be interpreted with caution due to potential variations in experimental conditions.
Experimental Protocols
To ensure the reproducibility and validity of experimental findings, detailed methodologies for key assays are crucial. The following are standard protocols used to evaluate the biological activity of quinoxalinone derivatives.
Synthesis of this compound
A general method for the synthesis of quinoxaline derivatives involves the cyclocondensation of o-phenylenediamines with α-dicarbonyl compounds.[4] For this compound, a common synthetic route involves the reaction of N-benzyl-o-phenylenediamine with an appropriate two-carbon synthon, such as ethyl chloroacetate, followed by cyclization.
General Procedure:
-
A mixture of the appropriately substituted o-phenylenediamine and an α-ketoester is refluxed in a suitable solvent (e.g., ethanol, acetic acid) for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
The crude product is then purified by recrystallization or column chromatography to yield the desired quinoxalin-2-one derivative.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation.
Protocol:
-
Enzyme and Inhibitor Preparation: Prepare a solution of human recombinant COX-2 enzyme. The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations.
-
Reaction Initiation: In a 96-well plate, add the reaction buffer, heme, the COX-2 enzyme, and the test compound or vehicle control.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX-2.
-
Detection: The production of prostaglandin G2, the product of the COX-2 reaction, is measured using a colorimetric or fluorometric probe.
-
Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.
VEGFR-2 Kinase Assay
This assay determines the ability of a compound to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.
Protocol:
-
Reagent Preparation: Prepare the kinase reaction buffer, a solution of recombinant human VEGFR-2, the peptide substrate, and ATP.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, VEGFR-2 enzyme, the test compound or vehicle control, and the substrate.
-
Reaction Initiation and Termination: Initiate the kinase reaction by adding ATP. After a defined incubation period, stop the reaction.
-
Detection: The amount of phosphorylated substrate is quantified using a specific antibody and a detection reagent that produces a luminescent or fluorescent signal.
-
Data Analysis: The percentage of VEGFR-2 kinase inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
The biological effects of this compound and its analogs are mediated through their interaction with specific cellular signaling pathways. Visualizing these pathways and experimental workflows can aid in understanding their mechanism of action.
Caption: General workflow from synthesis to biological evaluation.
Caption: Inhibition of receptor tyrosine kinase signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Peer-reviewed studies on the validation of 4-Benzyl-1,3-dihydroquinoxalin-2-one's mechanism of action
For Researchers, Scientists, and Drug Development Professionals
The quinoxalinone scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent biological activities, particularly in the realm of oncology. This guide provides a comparative analysis of compounds based on the 4-Benzyl-1,3-dihydroquinoxalin-2-one framework and its analogues, focusing on their validated mechanism of action as kinase inhibitors. Experimental data from peer-reviewed studies are presented to offer an objective comparison of their performance against relevant alternatives.
Mechanism of Action: Targeting Key Signaling Cascades
The primary mechanism of action for many biologically active quinoxalinone derivatives is the inhibition of protein kinases. These enzymes play a crucial role in intracellular signaling pathways that regulate cell proliferation, survival, and angiogenesis. By targeting key kinases, these compounds can effectively disrupt the signaling networks that drive cancer progression. The diagram below illustrates the general signaling pathway often targeted by these inhibitors.
Caption: General signaling pathways targeted by quinoxalinone-based kinase inhibitors.
Comparative Performance Data
The following tables summarize the in vitro efficacy of various quinoxalinone derivatives and their alternatives against different cancer cell lines and specific kinase targets.
Table 1: In Vitro Cytotoxicity of Quinoxalinone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 41 | HT-29 (Colon) | 0.06 | [1] |
| H460 (Lung) | 0.05 | [1] | |
| A549 (Lung) | 0.18 | [1] | |
| MKN-45 (Gastric) | 0.023 | [1] | |
| U87MG (Glioblastoma) | 0.66 | [1] | |
| Compound 7f | HCT-116 (Colon) | 4.28 - 9.31 | [2] |
| MCF-7 (Breast) | 3.57 - 7.57 | [2] | |
| JG576 | U937, K562, HL60 (Leukemia) | 8 - 31 | [3] |
| Foretinib (Alternative) | HT-29 (Colon) | 0.073 | [1] |
| H460 (Lung) | 0.175 | [1] | |
| A549 (Lung) | 0.23 | [1] | |
| MKN-45 (Gastric) | 0.08 | [1] | |
| U87MG (Glioblastoma) | 0.81 | [1] | |
| Doxorubicin (Alternative) | HCT-116 (Colon) | - | [2] |
| MCF-7 (Breast) | - | [2] |
Table 2: Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 41 | c-Met | 0.90 | [1] |
| Compound 7f | VEGFR-2 | More potent than Sorafenib | [2] |
| Sorafenib (Alternative) | VEGFR-2 | Reference Compound | [2] |
Experimental Protocols
The validation of the mechanism of action for these compounds involves a series of in vitro and in vivo experiments. Below are the methodologies for key assays cited in the literature.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 values are calculated from the dose-response curves.[2]
-
Kinase Inhibition Assay
-
Objective: To measure the direct inhibitory effect of the compound on a specific kinase.
-
Methodology:
-
The recombinant kinase, substrate, and ATP are combined in a reaction buffer.
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is initiated and incubated at a specific temperature for a set time.
-
The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ELISA, fluorescence resonance energy transfer (FRET), or radiometric assays.
-
The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.[1][2]
-
Western Blot Analysis
-
Objective: To assess the effect of the compound on the phosphorylation status of downstream signaling proteins.
-
Methodology:
-
Cells are treated with the test compound.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-AKT, AKT, p-ERK, ERK).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate.
-
Caption: Workflow for Western Blot analysis of kinase pathway inhibition.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To determine if the compound induces programmed cell death (apoptosis).
-
Methodology:
-
Cells are treated with the test compound.
-
Cells are harvested and washed.
-
Cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and Propidium Iodide (PI, which stains necrotic or late apoptotic cells with compromised membranes).
-
The stained cells are analyzed by flow cytometry.
-
The results differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
-
Conclusion
The available peer-reviewed literature strongly supports the mechanism of action of this compound and its derivatives as potent kinase inhibitors. These compounds demonstrate significant in vitro cytotoxicity against a range of cancer cell lines and exhibit direct inhibitory effects on key kinases involved in oncogenic signaling pathways. The presented data highlights the potential of the quinoxalinone scaffold for the development of targeted cancer therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these promising compounds.
References
- 1. Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 4-Benzyl-1,3-dihydroquinoxalin-2-one: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Benzyl-1,3-dihydroquinoxalin-2-one, a compound often utilized in pharmaceutical research and development. In the absence of a specific Safety Data Sheet (SDS) detailing its hazards, this compound should be handled as a hazardous chemical as a precautionary measure, aligning with standard laboratory safety protocols for novel or uncharacterized substances.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste. The following protocol outlines the general steps for its collection and disposal.
1. Waste Identification and Segregation:
-
Solid Waste: Collect any solid this compound waste, including residual amounts in original containers and contaminated items such as weighing paper or pipette tips, in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container.
-
Avoid Mixing: Do not mix this waste with other waste streams, particularly incompatible chemicals, to prevent unforeseen reactions.
2. Waste Container Selection and Labeling:
-
Use only approved, leak-proof, and chemically compatible containers for waste collection.
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The date of waste generation must also be clearly marked.
3. Waste Accumulation and Storage:
-
Store the sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and sources of ignition.
4. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with a complete and accurate description of the waste as required.
Quantitative Data Summary
For effective waste management and compliance, it is crucial to maintain accurate records of the generated waste. The following table provides a template for tracking waste accumulation.
| Waste Type | Container ID | Date Generated | Quantity (g or mL) | Concentration (if applicable) |
| Solid | SW-BQ-001 | 2025-10-27 | 15 g | N/A |
| Liquid | LW-BQ-001 | 2025-10-27 | 250 mL | 10 mg/mL in DMSO |
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow from in-lab handling to final disposition.
Experimental Protocols
While this document focuses on disposal, it is critical to note that the generation of waste should be minimized whenever possible by optimizing experimental protocols. This can include reducing the scale of experiments and avoiding the preparation of excess reagents.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship.
Essential Safety and Operational Guide for Handling 4-Benzyl-1,3-dihydroquinoxalin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 4-Benzyl-1,3-dihydroquinoxalin-2-one (CAS No. 106595-91-9). In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazard assessment of structurally similar quinoxalinone and quinoline derivatives and established best practices for handling novel chemical entities. A conservative approach to safety is strongly advised.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the analysis of related compounds, this compound is presumed to be a hazardous substance. Potential hazards include skin irritation, serious eye irritation, and respiratory tract irritation.[1][2] Therefore, the following minimum personal protective equipment is mandatory.
Summary of Recommended Personal Protective Equipment
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber, minimum 0.11 mm thickness. Change gloves immediately if contaminated. | To prevent skin contact. |
| Eye and Face Protection | Safety glasses with side-shields or safety goggles | Must conform to EN166 (EU) or ANSI Z87.1 (US) standards. | To protect eyes from splashes and dust. |
| Face shield | To be worn over safety glasses when there is a significant risk of splashing or aerosol generation. | To provide full-face protection. | |
| Skin and Body Protection | Laboratory coat | Long-sleeved, properly fitted. | To protect skin and personal clothing. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Required when handling the powder outside of a certified chemical fume hood or ventilated enclosure. | To prevent inhalation of the powdered compound.[3] |
| Footwear | Closed-toe shoes | Made of a durable, non-porous material. | To protect feet from spills.[4] |
Note: Always consult the glove manufacturer's chemical resistance data for specific breakthrough times.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical to minimize exposure and ensure a safe working environment when handling this compound.
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
Detailed Methodology
-
Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Before beginning work, ensure the fume hood has a current certification and is functioning correctly.
-
Clear the designated handling area of any unnecessary equipment or chemicals to prevent clutter and potential cross-contamination.[3]
-
Ensure an eyewash station and safety shower are readily accessible.[1][4]
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the powdered compound within a fume hood or a ventilated balance enclosure to minimize the risk of inhalation.[3]
-
Use anti-static weighing dishes to prevent the scattering of the powder.[3]
-
Never return unused chemicals to the original container to avoid contamination.[3]
-
-
Dissolving and Use in Experiments:
-
When preparing solutions, slowly add the solid compound to the solvent to prevent splashing.
-
Handle all solutions containing the compound with the same level of precaution as the solid material.
-
Keep all containers tightly sealed when not in use.
-
-
Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[1]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste:
-
Contaminated PPE (gloves, disposable lab coats), weighing papers, and any other solid materials that have come into contact with the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Unused solutions and rinseates from cleaning contaminated glassware should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of any material containing this compound down the drain.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinseate must be collected as hazardous liquid waste.
-
Dispose of the rinsed containers in accordance with institutional and local regulations for chemical waste.
-
-
Spill Response:
-
In the event of a spill, evacuate the immediate area and prevent others from entering.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Ensure the area is well-ventilated during and after the cleanup.
-
By adhering to these safety protocols and operational plans, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
